molecular formula C19H38ClNO4 B151927 Lauroylcarnitine chloride CAS No. 14919-37-0

Lauroylcarnitine chloride

Numéro de catalogue: B151927
Numéro CAS: 14919-37-0
Poids moléculaire: 380.0 g/mol
Clé InChI: PDBBUDRTWRVCFN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Lauroyl-DL-carnitine is a zwitterionic, long-chain acylcarnitine used to improve in vivo absorption of certain hydrophilic compounds, especially through mucosal membranes.>DL-Lauroylcarnitine (chloride) is a zwitterionic, long-chain acylcarnitine used to improve in vivo absorption of certain hydrophilic compounds, especially through mucosal membranes.

Propriétés

IUPAC Name

(3-carboxy-2-dodecanoyloxypropyl)-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H37NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-19(23)24-17(15-18(21)22)16-20(2,3)4;/h17H,5-16H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDBBUDRTWRVCFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14919-37-0
Record name 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxododecyl)oxy]-, chloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14919-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauroylcarnitine chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014919370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Lauroyl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine chloride, a long-chain acylcarnitine, is a multifaceted molecule with significant potential in both pharmaceutical formulation and as a bioactive agent. Primarily recognized as a potent absorption enhancer, its mechanism of action extends beyond simple membrane permeabilization. Emerging research on long-chain acylcarnitines (LCACs) suggests a more complex intracellular role, particularly in the modulation of cellular metabolism and epigenetic signaling pathways relevant to cancer biology. This technical guide provides a comprehensive overview of the known and hypothesized mechanisms of action of Lauroyl-L-carnitine chloride, detailing its effects on membrane integrity and its potential role in anticancer activity through metabolic reprogramming and induction of apoptosis. This document synthesizes current literature, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.

Introduction

Lauroyl-L-carnitine chloride (C₁₉H₃₈ClNO₄, M.W. 379.96 g/mol ) is the chloride salt of the lauroyl ester of L-carnitine. As a member of the long-chain acylcarnitine family, it is an amphiphilic, zwitterionic molecule possessing surfactant properties.[1][2] Its primary established role in pharmacology is as an orally active absorption enhancer, capable of increasing the bioavailability of hydrophilic and peptide-based drugs by transiently increasing intestinal membrane permeability.[3][4]

Beyond its function as an excipient, the metabolism of Lauroyl-L-carnitine chloride into L-carnitine and lauric acid allows it to participate in cellular energy metabolism. Specifically, it is involved in the transport of long-chain fatty acids into the mitochondria for β-oxidation.[3] Recent studies have illuminated a potential role for LCACs as direct modulators of cell signaling and gene expression, suggesting that Lauroyl-L-carnitine chloride may possess intrinsic therapeutic activities, particularly in oncology.[1][5] This guide will explore these dual mechanisms of action.

Dual Mechanism of Action: An Overview

The mechanism of action of Lauroyl-L-carnitine chloride can be broadly categorized into two distinct but potentially synergistic functions:

  • Membrane Interaction and Permeabilization: A direct, concentration-dependent physical interaction with the cell membrane, leading to a temporary and reversible increase in permeability. This is the basis for its role as a drug delivery enhancer.[4][6]

  • Intracellular Metabolic and Signaling Modulation: Following cellular uptake and enzymatic cleavage, its constituent parts (lauric acid and L-carnitine) influence core cellular processes. This includes the modulation of fatty acid oxidation, epigenetic regulation of tumor suppressor genes, and the induction of apoptotic pathways. This mechanism is largely inferred from studies on similar long-chain acylcarnitines and the parent L-carnitine molecule.[1][2][7]

Mechanism I: Membrane Permeabilization

Lauroyl-L-carnitine chloride's efficacy as an absorption enhancer stems from its nature as a cationic surfactant. It intercalates into the lipid bilayer of cell membranes, disrupting the packing of phospholipids and transiently increasing membrane fluidity and permeability.[6] This effect is particularly pronounced in the intestinal epithelium.

Effects on Intestinal Epithelium

Studies using rat colonic mucosa and porcine jejunal mucosal explants have demonstrated that Lauroyl-L-carnitine chloride induces a rapid, concentration-dependent, and reversible decrease in transepithelial electrical resistance (TEER), a key indicator of tight junction integrity.[4][6] This perturbation of the epithelial barrier facilitates the paracellular and transcellular passage of otherwise poorly absorbed molecules.[4] At a concentration of 2 mM, it has been shown to rapidly permeabilize enterocytes to polar fluorescent probes like lucifer yellow.[6]

Interestingly, this interaction is not passive. Research has shown that at effective concentrations, Lauroyl-L-carnitine chloride can also arrest apical membrane trafficking, cause the fusion of brush border microvilli, and lead to the formation of intracellular vacuoles, indicating a profound but reversible alteration of membrane dynamics.[6]

G cluster_lumen Intestinal Lumen cluster_blood Bloodstream LLC Lauroyl-L-carnitine Chloride Enterocyte1 Enterocyte 1 Tight Junction LLC->Enterocyte1:f1 Disrupts Tight Junctions LLC->Enterocyte1:f0 Intercalates into Membrane Drug Hydrophilic Drug Drug->Enterocyte1:f1 Paracellular Pathway Drug->Enterocyte1:f0 Transcellular Pathway Absorption Systemic Absorption Enterocyte1->Absorption Enterocyte2 Enterocyte 2 Tight Junction Enterocyte2->Absorption

Caption: Mechanism of Lauroyl-L-carnitine Chloride as a permeation enhancer in the intestine.

Quantitative Data: Membrane Permeabilization
CompoundSystemParameterConcentrationEffectReference
Lauroyl-L-carnitineRat Colonic MucosaTEERThreshold Conc. (Ct)Rapid, reversible decrease[4]
Lauroyl-L-carnitinePorcine JejunumPermeability2 mMRapid permeabilization to lucifer yellow[6]
Lauroyl-L-carnitineRat Colonic MucosaPermeability5 x Ct~2-fold increase over Ct, but with morphological changes[4]
Experimental Protocol: In Vitro Mucosal Permeability Assay

This protocol is adapted from studies examining the effects of acylcarnitines on intestinal tissue.[4]

  • Tissue Preparation: Male Wistar rats (200-250g) are euthanized. The colon is excised, flushed with cold Krebs-Ringer bicarbonate buffer (KRB), and the muscularis externa is stripped away to isolate the mucosal layer.

  • Diffusion Chamber Setup: The isolated colonic mucosa is mounted between the two halves of a modified Sweetana-Grass diffusion cell system, separating a donor and a receiver chamber.

  • Equilibration: Both chambers are filled with KRB, gassed with 95% O₂/5% CO₂, and maintained at 37°C. The tissue is allowed to equilibrate for 30-60 minutes until a stable transepithelial electrical resistance (TEER) is achieved. TEER is measured using Ag/AgCl electrodes connected to a voltmeter.

  • Treatment: The buffer in the donor (apical) chamber is replaced with a KRB solution containing Lauroyl-L-carnitine chloride at the desired concentration (e.g., a range from 0.1 mM to 5 mM). A hydrophilic marker, such as ¹⁴C-mannitol or lucifer yellow, is also added to the donor chamber.

  • Measurement:

    • TEER is monitored continuously or at fixed intervals (e.g., every 15 minutes) for the duration of the experiment (e.g., 2 hours).

    • Samples are taken from the receiver (basolateral) chamber at regular intervals and replaced with fresh buffer.

    • The concentration of the marker in the receiver samples is quantified using liquid scintillation counting (for ¹⁴C-mannitol) or fluorometry (for lucifer yellow).

  • Data Analysis: The permeability coefficient (P) is calculated. The reversibility of the effect is assessed by replacing the enhancer solution with fresh KRB and monitoring the recovery of TEER to baseline levels.

  • Histology: At the end of the experiment, tissue samples are fixed in formalin, sectioned, and stained (e.g., with hematoxylin and eosin) to assess morphological changes.

Mechanism II: Anticancer Activity - Metabolic and Signaling Modulation

While direct studies on the anticancer mechanism of Lauroyl-L-carnitine chloride are limited, a compelling hypothesis can be constructed from research on other long-chain acylcarnitines (LCACs) and the parent L-carnitine molecule. This mechanism involves cellular uptake, metabolic conversion, and subsequent modulation of key cancer-related pathways.

The Long-Chain Acylcarnitine (LCAC) Anti-Tumor Pathway

Recent research has identified that a deficiency in circulating LCACs is associated with the development of hepatocellular carcinoma (HCC).[5] Supplementation with LCACs, such as palmitoyl-L-carnitine (a C16:0 acylcarnitine, structurally similar to the C12:0 lauroyl derivative), preferentially inhibits the proliferation of HCC cells both in vitro and in vivo.[1][5]

The proposed mechanism is as follows:

  • Uptake and Metabolism: Circulating LCACs are transported into cancer cells. Inside the cell, they are metabolized by mitochondrial enzymes (e.g., carnitine palmitoyltransferase 2), releasing the fatty acyl group as acyl-CoA and free L-carnitine. The acyl-CoA then undergoes β-oxidation.

  • Increased Acetyl-CoA Pool: β-oxidation of the fatty acyl group generates a significant amount of acetyl-CoA within the mitochondria.

  • Epigenetic Modulation: This surplus mitochondrial acetyl-CoA is exported to the cytoplasm and nucleus, where it serves as the essential substrate for histone acetyltransferases (HATs).

  • Histone Acetylation: Increased acetyl-CoA availability leads to elevated histone acetylation, specifically an increase in H3 Lys14 acetylation (H3K14ac).[1]

  • Tumor Suppressor Gene Activation: The increased H3K14ac occurs at the promoter region of the Krüppel-like factor 6 (KLF6) gene, a known tumor suppressor. This epigenetic mark enhances the transcription of KLF6.[5]

  • Cell Cycle Arrest: Upregulation of KLF6 protein subsequently activates its downstream target, the cyclin-dependent kinase inhibitor p21. Increased p21 expression leads to cell cycle arrest, thereby inhibiting cancer cell proliferation.[1]

G cluster_extracellular Extracellular Space cluster_cell Hepatocellular Carcinoma (HCC) Cell cluster_mito Mitochondrion cluster_nucleus Nucleus LLC Lauroyl-L-carnitine (LCAC) BetaOx β-Oxidation LLC->BetaOx Uptake & Metabolism AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Generates H3K14ac H3K14ac (Acetylation) AcetylCoA->H3K14ac Provides Acetyl Group (via HATs) Histone Histone H3 Histone->H3K14ac KLF6_Gene KLF6 Gene Promoter H3K14ac->KLF6_Gene Activates Transcription KLF6_Protein KLF6 Protein KLF6_Gene->KLF6_Protein Upregulates p21 p21 Protein KLF6_Protein->p21 Activates CellCycle Cell Cycle Arrest p21->CellCycle Induces

Caption: Hypothesized anticancer mechanism of Lauroyl-L-carnitine via the LCAC-KLF6-p21 pathway.

Inferred Mechanisms from L-Carnitine

Once Lauroyl-L-carnitine chloride is metabolized, the resulting L-carnitine can exert its own biological effects, which have been studied more extensively. These actions may contribute to the overall anticancer profile.

L-carnitine has been shown to induce apoptosis in cancer cells through two main pathways:[2][8]

  • Death Receptor (Extrinsic) Pathway: L-carnitine treatment increases the expression of TNF-alpha and Fas ligand, which bind to their respective death receptors on the cell surface. This engagement activates a signaling cascade leading to the cleavage and activation of caspase-8, an initiator caspase that subsequently activates executioner caspases like caspase-3.[2]

  • Mitochondrial (Intrinsic) Pathway: L-carnitine can modulate the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to down-regulate the anti-apoptotic protein Bcl-2.[2] This shift promotes mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c into the cytosol. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, ultimately leading to the activation of caspase-3 and execution of apoptosis.[2][9]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway LC L-Carnitine FasL FasL / TNF-α Upregulation LC->FasL Bcl2 Bcl-2 Downregulation LC->Bcl2 Casp8 Caspase-8 Activation FasL->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Mito Mitochondrial Cytochrome c Release Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Dual apoptotic pathways potentially induced by the L-carnitine moiety.

Separate from the acetyl-CoA mechanism, L-carnitine itself has been identified as an endogenous inhibitor of Class I and II Histone Deacetylases (HDACs).[7] By directly binding to the active site of HDACs, L-carnitine prevents the removal of acetyl groups from histones. The resulting hyperacetylation of histones leads to a more open chromatin structure, allowing for the transcription of tumor suppressor genes, most notably p21.[7] This provides a parallel pathway to p21 activation.

Quantitative Data: Anticancer and Cellular Effects
CompoundCell LineParameterConcentrationEffectReference
Palmitoyl-L-carnitineHuh7 (HCC)Proliferation7.5 µMSignificant inhibition[1]
L-carnitineHepa1c1c7 (mouse cancer)Cell Viability (MTT)Not specifiedIncreased cell death[2]
L-carnitineHepG2 (HCC)Histone Acetylation1.25 - 5.0 mMDose-dependent increase in H3/H4 acetylation[7]
L-carnitineCD44+ MDA-MB-231 (Breast CSCs)Proliferation (Ki-67)5 mMReduced Ki-67 positive cells from 86.7% to 56%[10]
L-carnitineCD44+ MDA-MB-231 (Breast CSCs)Apoptosis (Caspase-3)5 mMIncreased Caspase-3 positive cells from 2.5% to 25.1%[10]
Experimental Protocols: Anticancer Assays
  • Cell Seeding: Cancer cells (e.g., HepG2, MDA-MB-231) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of Lauroyl-L-carnitine chloride (e.g., 0.5, 1, 2.5, 5, 10 mM). A vehicle control (e.g., sterile water or PBS) is included.

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours. Live cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to each well to dissolve the formazan crystals.

  • Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

  • Cell Lysis: After treatment with Lauroyl-L-carnitine chloride for the desired time, cells are washed with cold PBS and lysed on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled, and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for the target protein (e.g., anti-KLF6, anti-p21, anti-Caspase-3, anti-Bcl-2).

  • Secondary Antibody Incubation: The membrane is washed with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: After further washes, the protein bands are visualized by adding an enhanced chemiluminescence (ECL) substrate and capturing the signal on X-ray film or with a digital imaging system. A loading control protein (e.g., GAPDH or β-actin) is also probed to ensure equal protein loading.

Summary and Conclusion

The mechanism of action of Lauroyl-L-carnitine chloride is multifaceted. Its well-established role as a surfactant-based permeation enhancer provides a clear utility in overcoming intestinal barriers for improved drug delivery.[4] Beyond this physical mechanism, a compelling body of evidence, derived from studies on analogous long-chain acylcarnitines and its parent molecule L-carnitine, points towards a significant role as a bioactive agent with anticancer potential.

The primary hypothesized anticancer mechanism involves its uptake and metabolism, leading to an increase in the intracellular acetyl-CoA pool. This, in turn, drives the epigenetic upregulation of the KLF6/p21 tumor suppressor axis via histone acetylation, resulting in cell cycle arrest.[1][5] Concurrently, the L-carnitine moiety may contribute by directly inhibiting HDACs and inducing apoptosis through both intrinsic and extrinsic pathways.[2][7]

For drug development professionals, Lauroyl-L-carnitine chloride represents a unique entity—an excipient that may also provide synergistic therapeutic activity. Future research should focus on validating these hypothesized anticancer mechanisms specifically for the lauroyl derivative and quantifying its potency (e.g., determining IC50 values) in various cancer cell lines to fully elucidate its potential in oncologic applications.

References

The Role of DL-Lauroylcarnitine Chloride in Fatty Acid Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Lauroylcarnitine chloride, a long-chain acylcarnitine, is a critical intermediate in the transport of lauric acid (a 12-carbon fatty acid) into the mitochondrial matrix for subsequent β-oxidation and energy production. This technical guide provides an in-depth analysis of the function of DL-Lauroylcarnitine chloride in fatty acid metabolism, focusing on its interaction with the carnitine shuttle enzymes. It summarizes available quantitative data, details relevant experimental protocols for studying its effects, and visualizes its role in both the canonical fatty acid transport pathway and other cellular signaling cascades.

Introduction

Long-chain fatty acids (LCFAs) are a major energy source for many tissues, particularly the heart and skeletal muscle. However, the inner mitochondrial membrane is impermeable to LCFAs in their activated acyl-CoA form. The carnitine shuttle system is the essential transport mechanism that facilitates the entry of LCFAs into the mitochondrial matrix. DL-Lauroylcarnitine chloride is the esterified form of lauric acid and carnitine, which acts as the substrate for transport across the inner mitochondrial membrane. Understanding the kinetics and regulation of DL-Lauroylcarnitine chloride transport is crucial for research into metabolic disorders, drug development targeting fatty acid oxidation, and understanding cellular bioenergetics. While DL-Lauroylcarnitine chloride is recognized for its role in enhancing fatty acid transport and boosting metabolic processes, it is also utilized in pharmaceutical development to improve the bioavailability of certain drugs and in cosmetics for its skin-conditioning properties[1].

The Carnitine Shuttle and the Role of DL-Lauroylcarnitine Chloride

The transport of lauric acid into the mitochondria for β-oxidation is a three-step process mediated by the carnitine shuttle:

  • Esterification by Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of Lauroyl-CoA and L-carnitine into DL-Lauroylcarnitine chloride and Coenzyme A. This is the rate-limiting step in long-chain fatty acid oxidation.

  • Translocation by Carnitine-Acylcarnitine Translocase (CAC): DL-Lauroylcarnitine chloride is then transported across the inner mitochondrial membrane into the matrix by CAC in a 1:1 exchange for a molecule of free L-carnitine from the matrix[2][3].

  • Conversion back to Lauroyl-CoA by Carnitine Palmitoyltransferase 2 (CPT2): Once inside the mitochondrial matrix, CPT2, located on the inner mitochondrial membrane, converts DL-Lauroylcarnitine chloride and Coenzyme A back into Lauroyl-CoA and L-carnitine[4]. The regenerated Lauroyl-CoA can then enter the β-oxidation spiral.

Carnitine_Shuttle cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Lauric Acid Lauric Acid Lauroyl-CoA Lauroyl-CoA Lauric Acid->Lauroyl-CoA Acyl-CoA Synthetase CPT1 CPT1 Lauroyl-CoA->CPT1 L-Carnitine_cyto L-Carnitine L-Carnitine_cyto->CPT1 Lauroylcarnitine DL-Lauroylcarnitine chloride CPT1->Lauroylcarnitine Forms Lauroylcarnitine CAC CAC CAC->L-Carnitine_cyto Antiport of L-Carnitine CPT2 CPT2 Lauroyl-CoA_matrix Lauroyl-CoA CPT2->Lauroyl-CoA_matrix Reforms Lauroyl-CoA L-Carnitine_matrix L-Carnitine CPT2->L-Carnitine_matrix Lauroylcarnitine->CAC Transport into matrix Lauroylcarnitine->CPT2 Beta-Oxidation Beta-Oxidation Lauroyl-CoA_matrix->Beta-Oxidation L-Carnitine_matrix->CAC

Quantitative Data

Direct kinetic data for DL-Lauroylcarnitine chloride with the enzymes of the carnitine shuttle are not extensively reported in the literature. However, data from related acylcarnitines provide valuable insights into the expected behavior of lauroylcarnitine.

Table 1: Kinetic Parameters of Carnitine Acylcarnitine Translocase (CAC) with Various Substrates
SubstrateKm (apparent) (mM)Vmax (nmol/mg·min)Ki (mM)Organism/TissueReference
L-Carnitine0.38 - 1.500.20 - 0.34-Rat Heart[5]
Acetylcarnitine--1.1Rat Heart[5]
Isobutyrylcarnitine--2.6Rat Heart[5]
Octanoylcarnitine--0.10Rat Heart[5]

This table demonstrates that CAC has a broad substrate specificity, and different acylcarnitines can compete with free carnitine for transport.

Table 2: Comparative Oxidation Rates of Acylcarnitines in Cardiac Mitochondria
Acylcarnitine (10 µM)Pyruvate Oxidation Inhibition (%)OXPHOS Inhibition (%)Reference
Palmitoylcarnitine (PC)~60%~45-53%[6]
cis-Oleoylcarnitine (cis-OC)~60%~45-53%[6]
trans-Elaidoylcarnitine (trans-EC)~60%~45-53%[6]
Eicosapentaenoylcarnitine (EPAC)~30%~21-25%[6]
Docosahexaenoylcarnitine (DHAC)~13%~21-25%[6]

This data suggests that the structure of the acyl chain significantly impacts mitochondrial function, with saturated and monounsaturated acylcarnitines showing greater inhibition of pyruvate oxidation and overall respiration compared to polyunsaturated ones. While lauroylcarnitine was not tested, as a saturated acylcarnitine, it may exhibit similar inhibitory effects at higher concentrations.

Experimental Protocols

Measurement of CPT1 Activity

This protocol is adapted from established methods for measuring CPT1 activity in isolated mitochondria.

  • Objective: To determine the rate of DL-Lauroylcarnitine chloride formation from Lauroyl-CoA and L-[³H]carnitine.

  • Materials:

    • Isolated mitochondria

    • Assay buffer (e.g., 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, pH 7.4)

    • L-[³H]carnitine

    • Lauroyl-CoA

    • Bovine Serum Albumin (BSA), fatty acid-free

    • Stopping solution (e.g., 1 M HCl)

    • Butanol

  • Procedure:

    • Prepare a reaction mixture containing assay buffer, BSA, and isolated mitochondria.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding Lauroyl-CoA and L-[³H]carnitine.

    • Incubate at 37°C for a defined period (e.g., 5-10 minutes).

    • Stop the reaction by adding the stopping solution.

    • Extract the radiolabeled lauroylcarnitine into the butanol phase by vigorous vortexing.

    • Centrifuge to separate the phases.

    • Measure the radioactivity in an aliquot of the butanol phase using a scintillation counter.

    • Calculate CPT1 activity as nmol of lauroylcarnitine formed per minute per mg of mitochondrial protein.

CPT1_Assay_Workflow A Prepare Reaction Mixture (Buffer, BSA, Mitochondria) B Pre-incubate at 37°C A->B C Initiate Reaction (Add Lauroyl-CoA and L-[³H]carnitine) B->C D Incubate at 37°C C->D E Stop Reaction (Add HCl) D->E F Butanol Extraction E->F G Phase Separation (Centrifugation) F->G H Measure Radioactivity (Scintillation Counting) G->H I Calculate CPT1 Activity H->I

Measurement of CAC Activity

This protocol is based on measuring the uptake of radiolabeled lauroylcarnitine into isolated mitochondria.

  • Objective: To determine the rate of [³H]DL-Lauroylcarnitine chloride transport into mitochondria.

  • Materials:

    • Isolated mitochondria pre-loaded with L-carnitine

    • Uptake buffer (similar to CPT1 assay buffer)

    • [³H]DL-Lauroylcarnitine chloride

    • Inhibitor (e.g., mersalyl or another specific CAC inhibitor) for control experiments

    • Stopping solution (e.g., ice-cold buffer with inhibitor)

  • Procedure:

    • Prepare a suspension of isolated mitochondria in uptake buffer.

    • Initiate the transport by adding [³H]DL-Lauroylcarnitine chloride.

    • Incubate at a specific temperature (e.g., 25°C) for a short time course (e.g., 0.5, 1, 2, 5 minutes).

    • Stop the transport by adding ice-cold stopping solution.

    • Rapidly pellet the mitochondria by centrifugation.

    • Wash the mitochondrial pellet with stopping solution to remove external radioactivity.

    • Lyse the mitochondria and measure the incorporated radioactivity by scintillation counting.

    • Calculate the rate of uptake and determine kinetic parameters if varying substrate concentrations are used.

Measurement of CPT2 Activity

This protocol measures the "reverse" reaction of CPT2, which is often easier to assay.

  • Objective: To determine the rate of Lauroyl-CoA formation from DL-Lauroylcarnitine chloride and Coenzyme A.

  • Materials:

    • Mitochondrial extracts or purified CPT2

    • Assay buffer

    • DL-Lauroylcarnitine chloride

    • Coenzyme A

    • DTNB (Ellman's reagent) to detect free thiol groups of CoA

  • Procedure:

    • Prepare a reaction mixture in a cuvette containing assay buffer and DTNB.

    • Add the mitochondrial extract.

    • Initiate the reaction by adding DL-Lauroylcarnitine chloride.

    • Monitor the increase in absorbance at 412 nm due to the reaction of the newly formed Coenzyme A with DTNB.

    • Calculate the rate of CoA formation, which corresponds to CPT2 activity.

Signaling Pathways Involving Lauroylcarnitine

Beyond its primary role in fatty acid transport, lauroylcarnitine has been implicated in cellular signaling, particularly in the context of inflammation and immune responses.

T-Cell Activation

Recent studies have shown that lauroylcarnitine can potently affect T-cell function. It has been observed to enhance the secretion of pro-inflammatory cytokines, specifically Interferon-gamma (IFN-γ) and Tumor Necrosis Factor-alpha (TNF-α), from both CD4 and CD8 T-cells in vitro[7]. This suggests a role for lauroylcarnitine in modulating immune responses, which could be relevant in various inflammatory conditions.

T_Cell_Activation Lauroylcarnitine Lauroylcarnitine T_Cell T-Cell (CD4+ or CD8+) Lauroylcarnitine->T_Cell Interacts with T-Cell Activation Cellular Activation T_Cell->Activation Induces Cytokine_Production Cytokine Gene Transcription and Secretion Activation->Cytokine_Production Leads to IFN_gamma IFN-γ Cytokine_Production->IFN_gamma TNF_alpha TNF-α Cytokine_Production->TNF_alpha

Potential Role in NF-κB Signaling

Studies on acylcarnitines, including the C12 lauroylcarnitine, have suggested a potential role in activating pro-inflammatory signaling pathways[8]. Mixed D,L isomers of C12-carnitine were shown to induce a Nuclear Factor-kappa B (NF-κB) reporter gene[9]. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. The activation of NF-κB by lauroylcarnitine could be a mechanism underlying its pro-inflammatory effects on T-cells. L-carnitine has also been shown to inhibit NF-κB translocation to the nucleus under certain conditions, suggesting a complex regulatory role for carnitine and its esters in this pathway[10][11].

Interaction with PPAR Signaling

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism. L-carnitine has been shown to interact with PPARα signaling to regulate the expression of genes involved in fatty acid oxidation[1][2][12][13]. While direct evidence for lauroylcarnitine as a PPAR agonist is limited, its role as a key metabolite in fatty acid oxidation suggests its levels could influence PPAR activity indirectly by modulating the intracellular pool of fatty acids and their derivatives, which are known PPAR ligands.

Conclusion

DL-Lauroylcarnitine chloride is an essential intermediate for the mitochondrial transport and subsequent oxidation of lauric acid. While its primary function is well-established within the carnitine shuttle, emerging evidence suggests a broader role in cellular signaling, particularly in modulating inflammatory and immune responses through pathways such as T-cell activation and potentially NF-κB signaling. The lack of specific kinetic data for DL-Lauroylcarnitine chloride with the carnitine shuttle enzymes highlights an area for future research. The experimental protocols provided in this guide offer a framework for investigating the precise molecular interactions and cellular effects of this important metabolite. A deeper understanding of DL-Lauroylcarnitine chloride's functions will be invaluable for developing therapeutic strategies for metabolic and inflammatory diseases.

References

Unveiling the Biochemical Landscape of Lauroylcarnitine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylcarnitine chloride, a long-chain acylcarnitine, is emerging as a molecule of significant interest in pharmaceutical sciences due to its potent effects on biological membranes and its potential as a drug delivery enhancer. This technical guide provides a comprehensive overview of the core biochemical properties of this compound, detailing its mechanism of action, effects on cellular structures, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a foundational resource for researchers and professionals in drug development and cellular biology.

Physicochemical Properties

This compound is the chloride salt of the lauroyl ester of L-carnitine. Its amphiphilic nature, with a positively charged quaternary ammonium group and a long hydrophobic lauroyl chain, is central to its biological activity.

PropertyValueReference
Molecular Formula C₁₉H₃₈ClNO₄
Molecular Weight 379.97 g/mol
Appearance White to off-white powder
Melting Point 161-165 °C
Solubility DMSO: 10 mg/mL, Ethanol: 20 mg/mL, DMF: 20 mg/mL
Purity ≥ 98% (HPLC)
Storage Conditions Store at 0-8 °C

Mechanism of Action: A Paracellular Permeability Enhancer

The primary and most studied biochemical effect of this compound is its ability to enhance the paracellular transport of molecules across epithelial barriers. This is achieved through the modulation of tight junctions, the protein complexes that regulate the passage of ions and solutes between adjacent cells.

Interaction with Tight Junctions

Research has demonstrated that lauroylcarnitine directly affects the protein composition and integrity of tight junctions. Specifically, it has been shown to reduce the levels of key claudin proteins, which are critical for maintaining the barrier function of these junctions.

Experimental SystemTreatmentEffect on Tight Junction ProteinsReference
Caco-2 cell monolayersLauroylcarnitine (1 hour incubation)Decreased protein levels of claudin-1, claudin-4, and claudin-5. No significant change in claudin-2, -3, -6, or -7.
Impact on Epithelial Barrier Function

The alteration of tight junction protein composition by this compound leads to a measurable decrease in the barrier function of epithelial cell monolayers. This is quantified by a reduction in transepithelial electrical resistance (TEER) and an increase in the flux of paracellular markers.

Experimental SystemTreatmentChange in TEERChange in FD-40 FluxReference
Caco-2 cell monolayersLauroylcarnitine (1 hour incubation)Significant decreaseSignificant increase
Rat colonic mucosaLauroylcarnitine at threshold concentration (Ct)Rapid, concentration-dependent decreaseNot specified

Proposed Signaling and Mechanistic Pathways

While the precise signaling cascade initiated by this compound is still under investigation, a proposed mechanism involves the disruption of the plasma membrane's lipid organization, which in turn affects the stability of tight junction proteins.

Role of Cholesterol Depletion

One hypothesis suggests that the amphiphilic nature of lauroylcarnitine leads to the extraction of cholesterol from the plasma membrane. Since cholesterol is crucial for the integrity of lipid rafts, specialized membrane microdomains that anchor and stabilize tight junction proteins, its depletion could lead to the destabilization and subsequent degradation of claudins.

G Lauroylcarnitine Lauroylcarnitine Chloride Membrane Plasma Membrane Lauroylcarnitine->Membrane Inserts into membrane Cholesterol Membrane Cholesterol Membrane->Cholesterol Disrupts lipid packing, leading to cholesterol extraction LipidRafts Lipid Raft Integrity Cholesterol->LipidRafts Depletion disrupts TJ_Proteins Tight Junction Proteins (Claudin-1, -4, -5) LipidRafts->TJ_Proteins Destabilizes Paracellular_Permeability Increased Paracellular Permeability TJ_Proteins->Paracellular_Permeability Leads to

Figure 1. Proposed mechanism of this compound-induced paracellular permeability.

Involvement of Intracellular Calcium and ATP

Broader studies on acylcarnitines suggest a mechanism involving alterations in intracellular energy and ion homeostasis. A decrease in intracellular ATP levels and a subsequent increase in intracellular calcium have been proposed as triggers for the opening of tight junctions.

Experimental Protocols: Methodological Overview

The following sections provide a general overview of the key experimental methodologies used to characterize the biochemical properties of this compound.

Cell Culture and Treatment
  • Cell Line: Caco-2, a human colorectal adenocarcinoma cell line that differentiates into a polarized epithelial cell monolayer with well-defined tight junctions, is a standard model.

  • Culture Conditions: Cells are typically cultured on semi-permeable filter supports (e.g., Transwell® inserts) for approximately 21 days to allow for full differentiation and formation of a tight monolayer.

  • Treatment: this compound, dissolved in an appropriate vehicle (e.g., cell culture medium), is added to the apical side of the cell monolayer for a defined incubation period (e.g., 1 hour).

Assessment of Epithelial Barrier Function
  • Transepithelial Electrical Resistance (TEER) Measurement: TEER is measured using a voltmeter with "chopstick" electrodes. A decrease in TEER is indicative of a reduction in the tightness of the paracellular pathway.

  • Paracellular Marker Flux Assay: A fluorescently labeled, membrane-impermeable molecule, such as fluorescein isothiocyanate-dextran 40,000 (FD-40), is added to the apical chamber. The amount of fluorescence that passes through the cell monolayer to the basolateral chamber over time is quantified to assess paracellular permeability.

Analysis of Tight Junction Proteins
  • Western Blotting:

    • Protein Extraction: Following treatment, cells are lysed to extract total protein.

    • SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

    • Immunoblotting: The membrane is incubated with primary antibodies specific for tight junction proteins (e.g., anti-claudin-1, anti-claudin-4, anti-claudin-5) and a loading control (e.g., anti-β-actin).

    • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection via chemiluminescence. The intensity of the protein bands is quantified to determine relative protein levels.

G start Caco-2 Cell Monolayer on Transwell Insert treatment Apical Treatment with This compound start->treatment incubation Incubation (e.g., 1 hour) treatment->incubation teer TEER Measurement incubation->teer flux FD-40 Flux Assay incubation->flux lysis Cell Lysis and Protein Extraction incubation->lysis analysis Data Analysis: Barrier Function & Protein Levels teer->analysis flux->analysis western Western Blot for Tight Junction Proteins lysis->western western->analysis

Figure 2. General experimental workflow for assessing the effects of this compound.

Toxicological Profile

The safety profile of this compound is a critical consideration for its use in drug delivery. Available safety data sheets indicate that it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Subchronic and chronic oral toxicity studies on L-carnitine chloride in rats and dogs have established a no-observed-adverse-effect level (NOAEL), with gastrointestinal effects being the primary observation at high doses, considered physiological responses rather than systemic toxicity.

Broader Biochemical Context and Future Directions

Lauroylcarnitine is an endogenous acylcarnitine, and its parent molecule, L-carnitine, plays a crucial role in fatty acid metabolism by transporting long-chain fatty acids into the mitochondria for β-oxidation. Dysregulation of acylcarnitine metabolism has been implicated in various metabolic disorders.

Future research on this compound should focus on:

  • Elucidating the complete signaling pathway: Identifying the specific upstream and downstream signaling molecules involved in its effect on tight junctions.

  • Investigating the role of lipid rafts: Directly assessing the interaction of this compound with lipid raft components and the consequences for protein localization and function.

  • In vivo studies: Translating the in vitro findings to animal models to evaluate the efficacy and safety of this compound as a drug absorption enhancer in a physiological context.

  • Structure-activity relationship studies: Investigating how the acyl chain length and other structural modifications influence the potency and selectivity of its effects.

Conclusion

This compound is a biochemically active molecule with a well-documented ability to modulate epithelial barrier function by altering the composition of tight junctions. Its mechanism of action, while not fully elucidated, appears to involve the disruption of membrane lipid organization. The experimental methodologies outlined in this guide provide a framework for further investigation into its biochemical properties and potential therapeutic applications. As our understanding of the intricate interplay between membrane dynamics and cellular function grows, this compound stands out as a valuable tool for both basic research and pharmaceutical development.

Lauroylcarnitine Chloride as a Cationic Surfactant: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylcarnitine chloride, a quaternary ammonium salt derived from the esterification of lauric acid and carnitine, is a cationic surfactant with a growing profile of applications in pharmaceuticals, cosmetics, and research. Its amphiphilic nature, combining a hydrophobic 12-carbon lauroyl tail with a hydrophilic carnitine headgroup, imparts unique surface-active properties. This technical guide provides a comprehensive overview of this compound, focusing on its core attributes as a cationic surfactant, its mechanism of action, and detailed experimental protocols for its characterization and application.

Physicochemical Properties

This compound is a white to off-white powder with the molecular formula C₁₉H₃₈ClNO₄ and a molecular weight of 379.97 g/mol .[1] It is also known by its synonyms, Dodecanoyl-DL-carnitine chloride and L-Lauroylcarnitine.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₉H₃₈ClNO₄[1]
Molecular Weight 379.97 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 161-165 °C[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8 °C[1]
Solubility Soluble in water. Soluble in DMSO (≥ 30 mg/mL), and ethanol.

This compound as a Cationic Surfactant

As a cationic surfactant, this compound possesses a positively charged headgroup, which is responsible for its interaction with negatively charged surfaces, such as cell membranes. This interaction is fundamental to many of its biological and pharmaceutical effects.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental property of surfactants, representing the concentration at which individual surfactant molecules (monomers) begin to aggregate to form micelles. Above the CMC, the surface tension of the solution remains relatively constant.

Table 2: Critical Micelle Concentration (CMC) of this compound

ConditionCMC (mM)Reference
pH 71.1 ± 0.1
pH 2 (low ionic strength)Lower than at pH 7

Note: The CMC of ionic surfactants like this compound is influenced by factors such as pH, temperature, and ionic strength. Generally, for ionic surfactants, the CMC decreases with increasing ionic strength of the solution due to the shielding of electrostatic repulsion between the charged headgroups.

Mechanism of Action and Biological Effects

The primary mechanism of action of this compound at the cellular level involves its interaction with the plasma membrane. Its cationic and amphiphilic nature allows it to insert into the lipid bilayer, leading to a transient and reversible increase in membrane permeability.

Interaction with Cell Membranes and Enhancement of Permeability

This compound has been shown to act as a permeation enhancer, facilitating the transport of molecules across biological membranes. This effect is particularly relevant for the oral and transmucosal delivery of poorly absorbed drugs.[2] The insertion of this compound into the cell membrane disrupts the ordered structure of the lipid bilayer, creating transient pores and increasing membrane fluidity. This allows for the paracellular and transcellular passage of co-administered therapeutic agents.

Modulation of Tight Junctions

A key aspect of this compound's permeation-enhancing effect is its ability to modulate tight junctions, the protein complexes that regulate paracellular transport between epithelial cells. Studies have indicated that this compound can lead to a reduction in the expression of key tight junction proteins, such as claudins. This disruption of the tight junction barrier contributes significantly to the increased permeability of epithelial layers.

G cluster_membrane Cell Membrane cluster_tight_junction Tight Junction Lipid_Bilayer Lipid Bilayer TJ_Proteins Claudins Occludin ZO-1 Lipid_Bilayer->TJ_Proteins Disrupts interaction Permeability Increased Paracellular Permeability TJ_Proteins->Permeability Leads to LCC Lauroylcarnitine Chloride LCC->Lipid_Bilayer Inserts into LCC->TJ_Proteins Downregulates Expression Drug_Delivery Enhanced Drug Delivery Permeability->Drug_Delivery Facilitates

Mechanism of Tight Junction Modulation
Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against a range of bacteria and fungi. Its cationic nature facilitates its interaction with the negatively charged components of microbial cell walls and membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. This interaction disrupts the membrane integrity, leading to leakage of cellular contents and ultimately cell death.

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Selected Microorganisms

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 2592316
Escherichia coliATCC 2592232
Candida albicansATCC 102318
Pseudomonas aeruginosaATCC 2785364
Aspergillus nigerATCC 16404128

Note: MIC values can vary depending on the specific strain, inoculum size, and testing methodology.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of this compound.

Synthesis of Lauroyl-L-carnitine Hydrochloride (Laboratory Scale)

This protocol is adapted from patented industrial methods for laboratory-scale synthesis.

Materials:

  • L-carnitine

  • Lauroyl chloride

  • Glacial acetic acid

  • Acetone

  • Ethanol or Methanol

  • Activated carbon

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve L-carnitine in glacial acetic acid (approximately 2-3 times the mass of L-carnitine) with stirring.

  • Slowly add lauroyl chloride to the solution in a 1:1.2 molar ratio (L-carnitine:lauroyl chloride).

  • Heat the reaction mixture to 60-70°C and maintain for 6-8 hours with continuous stirring.

  • After the reaction is complete, remove the acetic acid under reduced pressure using a rotary evaporator.

  • To the resulting residue, add acetone (approximately 3-4 times the initial mass of L-carnitine) and stir vigorously to precipitate the crude product.

  • Cool the mixture to 0-5°C and allow it to crystallize for at least 2 hours.

  • Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold acetone.

  • For purification, dissolve the crude product in a minimal amount of hot ethanol or methanol.

  • Add a small amount of activated carbon and heat the solution at reflux for 15-20 minutes to decolorize.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool to room temperature, then add acetone to induce recrystallization.

  • Cool the mixture to 0-5°C to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with cold acetone, and dry under vacuum.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A 1. Dissolve L-carnitine in Acetic Acid B 2. Add Lauroyl Chloride A->B C 3. Heat and React (60-70°C, 6-8h) B->C D 4. Remove Acetic Acid (Rotary Evaporation) C->D E 5. Precipitate with Acetone D->E F 6. Crystallize at 0-5°C E->F G 7. Filter and Collect Crude Product F->G H 8. Dissolve in Hot Ethanol/Methanol G->H Crude Product I 9. Decolorize with Activated Carbon H->I J 10. Hot Filtration I->J K 11. Recrystallize with Acetone J->K L 12. Crystallize at 0-5°C K->L M 13. Filter, Wash, and Dry Purified Product L->M

Synthesis and Purification Workflow
Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the CMC is reached, the surface becomes saturated with monomers, and further addition of the surfactant leads to micelle formation in the bulk solution, with little to no further decrease in surface tension.

Materials:

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • High-purity water

  • This compound

  • Series of volumetric flasks

Procedure:

  • Prepare a stock solution of this compound in high-purity water at a concentration well above the expected CMC.

  • Prepare a series of dilutions from the stock solution to cover a wide range of concentrations, both below and above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution, starting from the most dilute solution. Ensure temperature control throughout the measurements.

  • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

  • The CMC is determined as the concentration at the point of intersection of the two linear portions of the plot (the steeply decreasing part and the plateau).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Microorganism to be tested

  • This compound stock solution

  • Incubator

  • Spectrophotometer or plate reader (optional, for quantitative assessment)

Procedure:

  • Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 1 x 10⁶ colony-forming units (CFU)/mL.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the broth. This will create a range of concentrations across the wells.

  • Inoculate each well (except for the negative control) with the standardized microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control well (broth and inoculum, no this compound) and a negative control well (broth only).

  • Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth. The results can also be read using a plate reader by measuring the optical density at 600 nm.

Signaling Pathways

While the direct signaling pathways initiated by this compound are still under active investigation, studies on related long-chain acylcarnitines suggest potential involvement of the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase C (PKC) pathways. The interaction of this compound with the cell membrane, potentially through lipid rafts, could trigger a cascade of intracellular events.

G LCC Lauroylcarnitine Chloride Membrane Cell Membrane (Lipid Rafts) LCC->Membrane Interacts with PKC Protein Kinase C (PKC) Membrane->PKC Activates MAPK_Cascade MAPK Cascade (e.g., ERK, JNK, p38) Membrane->MAPK_Cascade Activates Downstream Downstream Cellular Responses (e.g., Gene Expression, Apoptosis) PKC->Downstream Phosphorylates Targets MAPK_Cascade->Downstream Phosphorylates Targets

Proposed Signaling Pathway Involvement

Applications

The unique properties of this compound have led to its investigation and use in several fields:

  • Drug Delivery: As a permeation enhancer for oral, nasal, and transdermal drug delivery systems.[2]

  • Cosmetics: As an emulsifier, conditioning agent, and for its moisturizing properties in skin care formulations.[1]

  • Antimicrobial Agent: In the development of novel antimicrobial formulations for topical and other applications.

  • Research Tool: As a tool to reversibly open tight junctions and study paracellular transport mechanisms.

Safety and Toxicology

This compound is generally considered to have a good safety profile, particularly in comparison to other cationic surfactants. However, as with any surfactant, it can cause skin and eye irritation at high concentrations. Detailed toxicological data is limited, and further studies are needed to fully characterize its long-term safety.

Conclusion

This compound is a versatile cationic surfactant with significant potential in pharmaceutical and cosmetic applications. Its ability to enhance membrane permeability and exert antimicrobial effects, coupled with its favorable safety profile, makes it an attractive excipient and active ingredient. Further research into its precise mechanisms of action and the development of novel applications will continue to expand its utility in the fields of drug delivery and material science.

References

The Amphiphilic Nature of Lauroyl-L-carnitine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a synthetically modified acylcarnitine that has garnered significant interest in the pharmaceutical sciences due to its pronounced amphiphilic properties. This technical guide provides an in-depth analysis of the core physicochemical characteristics of Lauroyl-L-carnitine chloride, focusing on its self-assembling behavior, interaction with biological membranes, and its applications as a surfactant and absorption enhancer. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug formulation and development.

Lauroyl-L-carnitine chloride consists of a hydrophilic head group, comprising the quaternary ammonium group of L-carnitine, and a hydrophobic tail, the lauroyl (C12) fatty acid chain. This molecular architecture imparts the ability to spontaneously form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). This behavior is central to its function in enhancing the solubility of poorly water-soluble drugs and facilitating their transport across biological membranes.

Physicochemical Properties

The fundamental physicochemical properties of Lauroyl-L-carnitine chloride are summarized in the table below. These parameters are critical for understanding its behavior in various formulation and biological contexts.

PropertyValueReference
Molecular Formula C₁₉H₃₈ClNO₄[1]
Molecular Weight 379.96 g/mol [2]
Appearance White to off-white powder or crystals
Solubility DMSO: 30 mg/mL (78.96 mM)[2]
Methanol: Slightly soluble[1]
Water: Data not available
pH (1% aqueous solution) 2.5
Optical Activity [α]/D -20±2°, c = 1 in methanol

Amphiphilic Characterization

The amphiphilic nature of Lauroyl-L-carnitine chloride is quantitatively described by its tendency to adsorb at interfaces and to self-assemble into micelles in bulk solution. Key parameters characterizing this behavior are detailed in the following table.

ParameterValueExperimental ConditionReference
Critical Micelle Concentration (CMC) 1.1 ± 0.1 mMpH 7
Limiting Area per Molecule (A_cmc) 45.4 ± 2 Ųat CMC, pH 7
Adsorbed Layer Thickness 21.5 ± 2 Åat air/water interface
Micelle Shape Spherical

Experimental Protocols

Synthesis of Lauroyl-L-carnitine Hydrochloride

A common method for the synthesis of Lauroyl-L-carnitine hydrochloride involves the acylation of L-carnitine with lauroyl chloride.[3]

Materials:

  • L-carnitine

  • Lauroyl chloride

  • Acetic acid (solvent)

  • Acetone

  • Ethanol or Methanol

Procedure:

  • Dissolve L-carnitine in acetic acid in a reaction vessel.

  • Slowly add lauroyl chloride to the solution while stirring.

  • Heat the reaction mixture and maintain at a constant temperature for a specified duration.

  • After the reaction is complete, remove the acetic acid by distillation under reduced pressure.

  • Add acetone to the residue to precipitate the crude product.

  • Collect the crude product by filtration and dry.

  • For purification, dissolve the crude product in hot ethanol or methanol.

  • Filter the hot solution to remove any insoluble impurities.

  • Partially remove the solvent by distillation under reduced pressure.

  • Add acetone to the concentrated solution to induce crystallization of the pure Lauroyl-L-carnitine hydrochloride.

  • Collect the purified crystals by filtration and dry under vacuum.

Synthesis_Workflow cluster_reaction Acylation cluster_purification Purification L-carnitine L-carnitine Reaction Reaction L-carnitine->Reaction Lauroyl chloride Lauroyl chloride Lauroyl chloride->Reaction Acetic acid Acetic acid Acetic acid->Reaction Crude Product Crude Product Reaction->Crude Product Precipitation with Acetone Dissolution Dissolution Crude Product->Dissolution Crystallization Crystallization Dissolution->Crystallization Pure Product Pure Product Crystallization->Pure Product Membrane_Interaction Lauroyl-L-carnitine Lauroyl-L-carnitine Insertion Insertion Lauroyl-L-carnitine->Insertion Tight Junction Modulation Tight Junction Modulation Lauroyl-L-carnitine->Tight Junction Modulation Lipid Bilayer Lipid Bilayer Insertion->Lipid Bilayer Membrane Disruption Membrane Disruption Increased Fluidity Increased Fluidity Membrane Disruption->Increased Fluidity Drug Permeation Drug Permeation Increased Fluidity->Drug Permeation Paracellular Pathway Paracellular Pathway Tight Junction Modulation->Paracellular Pathway Paracellular Pathway->Drug Permeation Lipid Bilayer->Membrane Disruption

References

Lauroyl-L-Carnitine Chloride: An In-Depth Technical Guide for the Study of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride, a long-chain acylcarnitine, is emerging as a molecule of significant interest in the field of metabolic research. While L-carnitine is well-established for its essential role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, the accumulation of its acylated forms, such as lauroyl-L-carnitine, is increasingly associated with metabolic dysregulation.[1] This technical guide provides a comprehensive overview of the core concepts, experimental protocols, and potential signaling pathways related to the use of lauroyl-L-carnitine chloride as a tool to investigate and understand metabolic disorders.

Acylcarnitines are byproducts of incomplete fatty acid oxidation and are considered biomarkers for various metabolic diseases, including insulin resistance and type 2 diabetes.[2][3] Dysregulated fatty acid metabolism can lead to an accumulation of long-chain acylcarnitines, which are no longer just passive markers but are now understood to be bioactive molecules that can modulate cellular processes.[4][5] This guide will delve into the experimental approaches to study the effects of lauroyl-L-carnitine chloride on cellular metabolism, providing researchers with the necessary information to incorporate this compound into their studies.

Data Presentation: Quantitative Effects of Long-Chain Acylcarnitines

The following tables summarize quantitative data from studies on long-chain acylcarnitines, providing a reference for expected outcomes in experimental settings.

Table 1: Effect of Acylcarnitine Chain Length on IL-6 Production in C2C12 Myotubes [4]

Acylcarnitine (25 µM)Fold Increase in IL-6 Production (over vehicle)
L-C14 Carnitine~2.5
L-C16 Carnitine~4.1
L-C18 Carnitine~3.8
L-C18:1 Carnitine~3.5

Table 2: Dose-Dependent Effect of L-C16 Carnitine on IL-6 Production in C2C12 Myotubes [4]

L-C16 Carnitine Concentration (µM)Fold Increase in IL-6 Production (over vehicle)
254.1
5014.9
10031.4

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of lauroyl-L-carnitine chloride.

Quantification of Lauroyl-L-carnitine in Biological Samples

Principle: This protocol describes the quantification of lauroyl-L-carnitine in plasma or serum using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific method.[4][6][7]

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma or serum, add an internal standard (e.g., deuterated lauroyl-L-carnitine).

    • Deproteinize the sample by adding 400 µL of cold methanol.

    • Vortex the mixture and centrifuge at 13,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Butylation):

    • Reconstitute the dried extract in 100 µL of 3 M butanolic HCl.

    • Incubate at 65°C for 20 minutes to convert carnitines to their butyl esters.

    • Evaporate the butanolic HCl under nitrogen.

    • Reconstitute the sample in the mobile phase for HPLC-MS/MS analysis.

  • HPLC-MS/MS Analysis:

    • HPLC System: A reverse-phase C8 or C18 column.

    • Mobile Phase: A gradient of water and acetonitrile containing an ion-pairing agent like heptafluorobutyric acid.

    • Mass Spectrometer: A tandem mass spectrometer operated in positive electrospray ionization (ESI) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for lauroyl-L-carnitine butyl ester.

In Vitro Treatment of Cell Cultures

Principle: This protocol outlines the treatment of metabolically relevant cell lines (e.g., C2C12 myotubes, HepG2 hepatocytes, 3T3-L1 adipocytes) with lauroyl-L-carnitine chloride to assess its impact on cellular metabolism and signaling.

Methodology:

  • Cell Culture and Differentiation:

    • Culture cells in appropriate growth media.

    • Differentiate cells into their mature phenotype (e.g., myotubes, mature adipocytes) using established protocols.

  • Lauroyl-L-carnitine Chloride Preparation:

    • Prepare a stock solution of lauroyl-L-carnitine chloride in a suitable solvent (e.g., sterile water or DMSO).

    • Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 5-100 µM).[4]

  • Treatment:

    • Replace the culture medium with the medium containing the desired concentration of lauroyl-L-carnitine chloride or vehicle control.

    • Incubate the cells for the desired duration (e.g., 6, 12, or 24 hours).

    • After incubation, harvest the cells or cell culture supernatant for downstream analysis (e.g., gene expression, protein analysis, cytokine measurement).

Seahorse XF Analyzer Metabolic Flux Assay

Principle: This protocol utilizes the Seahorse XF Analyzer to measure real-time cellular oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis in response to lauroyl-L-carnitine chloride.

Methodology:

  • Cell Seeding:

    • Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Assay Preparation:

    • One hour before the assay, replace the growth medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, glutamine, palmitate) and the desired concentration of lauroyl-L-carnitine chloride.

    • Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Seahorse XF Assay:

    • Load the sensor cartridge with mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A).

    • Calibrate the Seahorse XF Analyzer.

    • Run the assay to measure basal OCR and ECAR, followed by sequential injections of the mitochondrial inhibitors to determine key parameters of mitochondrial function.

In Vivo High-Fat Diet Animal Model Study

Principle: This protocol describes the administration of lauroyl-L-carnitine chloride to an animal model of metabolic syndrome, such as mice fed a high-fat diet (HFD), to evaluate its effects on metabolic parameters.

Methodology:

  • Animal Model:

    • Induce metabolic syndrome in rodents (e.g., C57BL/6J mice) by feeding them a high-fat diet for a specified period (e.g., 8-16 weeks).[8]

  • Lauroyl-L-carnitine Chloride Administration:

    • Prepare a solution of lauroyl-L-carnitine chloride in a suitable vehicle (e.g., sterile water or saline).

    • Administer the solution to the animals via oral gavage at a predetermined dose (e.g., 10-100 mg/kg body weight) daily for a specified duration.

  • Metabolic Phenotyping:

    • Monitor body weight, food intake, and body composition throughout the study.

    • Perform glucose and insulin tolerance tests to assess glucose homeostasis.

    • At the end of the study, collect blood samples for analysis of plasma lipids, glucose, insulin, and inflammatory markers.

    • Harvest tissues (e.g., liver, skeletal muscle, adipose tissue) for histological analysis, gene expression studies, and measurement of tissue lipid content.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by long-chain acylcarnitines and a general experimental workflow for studying the effects of lauroyl-L-carnitine chloride.

fatty_acid_transport cluster_cytosol Cytosol cluster_mito Mitochondrial Matrix LCFA Long-Chain Fatty Acid LCFA_CoA Long-Chain Acyl-CoA LCFA->LCFA_CoA CPT1 CPT1 LCFA_CoA->CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->CPT1 Lauroyl_Carnitine_cyto Lauroyl-L-Carnitine CACT CACT Lauroyl_Carnitine_cyto->CACT Intermembrane Space CPT2 CPT2 LCFA_CoA_mito Long-Chain Acyl-CoA Beta_Oxidation β-Oxidation LCFA_CoA_mito->Beta_Oxidation L_Carnitine_mito L-Carnitine OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane CPT1->Lauroyl_Carnitine_cyto CACT->L_Carnitine_mito CACT->CPT2 CPT2->LCFA_CoA_mito CPT2->L_Carnitine_mito

Caption: Carnitine shuttle for fatty acid transport.

experimental_workflow Start Hypothesis: Lauroyl-L-carnitine chloride alters cellular metabolism In_Vitro In Vitro Studies (e.g., C2C12, HepG2) Start->In_Vitro In_Vivo In Vivo Studies (e.g., High-Fat Diet Mice) Start->In_Vivo Treatment Treatment with Lauroyl-L-carnitine chloride In_Vitro->Treatment In_Vivo->Treatment Metabolic_Assays Metabolic Assays (Seahorse, Glucose Uptake) Treatment->Metabolic_Assays Molecular_Analysis Molecular Analysis (qPCR, Western Blot, Metabolomics) Treatment->Molecular_Analysis Phenotyping Metabolic Phenotyping (GTT, ITT, Body Composition) Treatment->Phenotyping Data_Analysis Data Analysis and Interpretation Metabolic_Assays->Data_Analysis Molecular_Analysis->Data_Analysis Phenotyping->Data_Analysis Conclusion Conclusion on the role of Lauroyl-L-carnitine chloride Data_Analysis->Conclusion

Caption: Experimental workflow for studying lauroyl-L-carnitine.

mapk_signaling LCAC Long-Chain Acylcarnitines (e.g., Lauroyl-L-carnitine) Membrane_Disruption Membrane Interaction/ Disruption LCAC->Membrane_Disruption Calcium Increased Intracellular Ca2+ Membrane_Disruption->Calcium MAPKKK MAPKKK Membrane_Disruption->MAPKKK Ca2+-independent Calcium->MAPKKK Ca2+-dependent MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (JNK, ERK, p38) MAPKK->MAPK Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Inflammation Inflammatory Response (e.g., IL-6 production) Transcription_Factors->Inflammation

Caption: MAPK signaling pathway activation by LCACs.

Conclusion

Lauroyl-L-carnitine chloride serves as a valuable research tool for dissecting the intricate relationship between fatty acid metabolism and cellular dysfunction in the context of metabolic disorders. While it is a known biomarker, its bioactive properties suggest a more active role in disease pathophysiology. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to explore the impact of lauroyl-L-carnitine chloride on various aspects of cellular metabolism. Further investigation into the specific signaling pathways modulated by lauroyl-L-carnitine chloride will be crucial for a complete understanding of its role in metabolic diseases and for the identification of new therapeutic targets.

References

Lauroylcarnitine Chloride in Obesity and Diabetes Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obesity and type 2 diabetes represent a growing global health crisis, necessitating the exploration of novel therapeutic avenues. Alterations in fatty acid metabolism are a hallmark of these conditions, with a growing body of evidence implicating long-chain acylcarnitines (LCACs) in the pathogenesis of insulin resistance. Lauroylcarnitine chloride, a C12:0 acylcarnitine, belongs to this class of molecules. While direct research on this compound in the context of obesity and diabetes is emerging, its role can be inferred from studies on LCACs. This technical guide provides a comprehensive overview of the current understanding and methodologies for investigating this compound in obesity and diabetes research.

The Role of Long-Chain Acylcarnitines in Metabolism

Lauroylcarnitine is an ester derivative of carnitine, a crucial molecule for transporting long-chain fatty acids into the mitochondria for beta-oxidation. Under normal physiological conditions, the formation of acylcarnitines is a transient step. However, in metabolic states characterized by lipid oversupply, such as obesity, an imbalance between fatty acid uptake and oxidation can lead to the accumulation of LCACs.[1][2] This accumulation has been linked to mitochondrial stress and the development of insulin resistance.[1][2]

Quantitative Data on the Effects of Long-Chain Acylcarnitines

The following table summarizes key quantitative findings from in vitro studies on the effects of various long-chain acylcarnitines on cellular processes relevant to obesity and diabetes. It is important to note that data specifically for lauroylcarnitine (C12:0) is limited, and many effects are extrapolated from studies on other LCACs.

Acylcarnitine Chain LengthCell TypeParameter MeasuredConcentrationObserved EffectCitation
C12:0 (Lauroylcarnitine) C2C12 MyotubesIL-6 ProductionUp to 100 µMNo significant change[3]
C14:0 (Myristoylcarnitine)RAW 264.7 MacrophagesNF-κB Activity25 µMStimulation[4]
C14:0 (Myristoylcarnitine)C2C12 MyotubesInsulin-stimulated Akt phosphorylation25 µM~50% decrease[5]
C16:0 (Palmitoylcarnitine)C2C12 MyotubesIL-6 Production25 µM4.1-fold increase[6]
C16:0 (Palmitoylcarnitine)C2C12 MyotubesIL-6 Production50 µM14.9-fold increase[6]
C16:0 (Palmitoylcarnitine)C2C12 MyotubesIL-6 Production100 µM31.4-fold increase[6]
C16:0 (Palmitoylcarnitine)C2C12 MyotubesInsulin-stimulated Akt phosphorylation25 µM~50% decrease[5]
C16:0 (Palmitoylcarnitine)CHO CellsInsulin Receptor (Tyr1151) Phosphorylation10 µMSignificant decrease[7]
C16:0 (Palmitoylcarnitine)CHO CellsAkt (Ser473) Phosphorylation10 µMSignificant decrease[7]

Signaling Pathways Implicated in this compound's Effects

The accumulation of LCACs, including potentially lauroylcarnitine, is thought to interfere with key signaling pathways involved in metabolism and inflammation.

Insulin Signaling Pathway

LCACs have been shown to impair insulin signaling, a central mechanism in the development of insulin resistance. This interference can occur at multiple levels of the pathway.

Insulin_Signaling_Pathway cluster_membrane Cell Membrane Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS Proteins IR->IRS Phosphorylates PTP1B PTP1B PTP1B->IR Dephosphorylates Lauroylcarnitine Lauroylcarnitine (LCAC) Lauroylcarnitine->PTP1B Activates Akt Akt/PKB Lauroylcarnitine->Akt Inhibits PI3K PI3K IRS->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activates PDK1->Akt Phosphorylates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lauroylcarnitine Lauroylcarnitine (C12-C14) IKK IKK Complex Lauroylcarnitine->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB IkB->IkB_NFkB Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Transcription Experimental_Workflow cluster_assays Functional Assays cluster_molecular Molecular Assays start Start: Hypothesis This compound impairs metabolic function cell_culture Cell Culture (e.g., 3T3-L1 Adipocytes, C2C12 Myotubes) start->cell_culture treatment Treatment with This compound (Dose-Response & Time-Course) cell_culture->treatment glucose_uptake Glucose Uptake Assay treatment->glucose_uptake lipolysis Lipolysis Assay treatment->lipolysis adipogenesis Adipogenesis Assay treatment->adipogenesis western_blot Western Blot (Insulin Signaling Proteins) treatment->western_blot qpcr RT-qPCR (Inflammatory & Metabolic Genes) treatment->qpcr nfkb_assay NF-κB Activity Assay treatment->nfkb_assay data_analysis Data Analysis & Interpretation glucose_uptake->data_analysis lipolysis->data_analysis adipogenesis->data_analysis western_blot->data_analysis qpcr->data_analysis nfkb_assay->data_analysis conclusion Conclusion: Elucidation of Lauroylcarnitine's Role data_analysis->conclusion

References

Lauroylcarnitine Chloride: A Potential Biomarker in the Diagnosis of Carnitine Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Carnitine, a quaternary ammonium compound synthesized from the amino acids lysine and methionine, is indispensable for energy metabolism. Its primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a critical process for cellular energy production, particularly in tissues with high energy demands such as skeletal and cardiac muscle. Carnitine deficiency, a state of insufficient carnitine to meet the body's metabolic needs, can be categorized as either primary or secondary. Primary carnitine deficiency is a rare autosomal recessive disorder caused by defects in the plasma membrane carnitine transporter, OCTN2 (encoded by the SLC22A5 gene), leading to urinary wasting of carnitine.[1][2][3] Secondary carnitine deficiency can arise from various inborn errors of metabolism, such as fatty acid oxidation disorders and organic acidemias, where carnitine becomes depleted through the formation and excretion of acylcarnitine esters.[2][4]

The diagnosis of carnitine deficiency relies on the biochemical analysis of carnitine and its esters, known as acylcarnitines, in plasma and urine.[4] Tandem mass spectrometry (MS/MS) has become the gold standard for acylcarnitine profiling, allowing for the simultaneous detection and quantification of a wide range of these compounds.[5] Lauroylcarnitine (C12), a medium-chain acylcarnitine, is an intermediate in the β-oxidation of lauric acid. While not as commonly highlighted as other acylcarnitines, its levels can be informative in the context of specific metabolic disturbances. This technical guide explores the role of lauroylcarnitine chloride as a potential biomarker for carnitine deficiency, providing quantitative data, detailed experimental protocols, and visual representations of the relevant metabolic pathways and workflows.

Data Presentation: Lauroylcarnitine in Health and Disease

The concentration of lauroylcarnitine (C12) in biological fluids can vary depending on the individual's metabolic state. In healthy individuals, lauroylcarnitine is present at low levels. However, in certain inborn errors of metabolism that lead to secondary carnitine deficiency, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, the levels of medium-chain acylcarnitines, including lauroylcarnitine, can be elevated.[6][7] In primary carnitine deficiency, the levels of all acylcarnitines, including lauroylcarnitine, are typically very low due to the systemic depletion of carnitine.[1]

The following tables summarize the available quantitative data for lauroylcarnitine and related carnitine species in plasma.

Table 1: Reference Ranges for Dodecanoylcarnitine (C12) in Human Plasma

Age GroupDodecanoylcarnitine (C12) Concentration (nmol/mL)
≤ 7 days< 0.18
8 days - 7 years< 0.35
≥ 8 years< 0.26

Data sourced from UI Health Care Clinical Laboratory Test Information.[8]

Table 2: Plasma Acylcarnitine Concentrations in MCAD Deficiency (a cause of secondary carnitine deficiency) vs. Healthy Controls

AnalyteMCAD Patients (at rest) (μmol/L)Healthy Controls (at rest) (μmol/L)
C6-carnitineElevated above referenceWithin normal range
C8-carnitineElevated above referenceWithin normal range
C10:1-carnitineElevated above referenceWithin normal range
C12-carnitineWithin normal rangeWithin normal range

Data adapted from Madsen KL, et al. (2013). While C12-carnitine itself was not significantly elevated at rest in this study, the overall profile of elevated medium-chain acylcarnitines (C6-C10:1) is characteristic of MCAD deficiency and contributes to secondary carnitine depletion.[6]

Table 3: General Plasma Carnitine Reference Values in Healthy Adults

AnalyteConcentration (μmol/L)
L-Carnitine (Free)38 - 44
Acetyl-L-Carnitine6 - 7
Total Carnitine49 - 50

Data sourced from a study on healthy adults, providing a baseline for overall carnitine status.[9] In primary carnitine deficiency, free carnitine levels are typically less than 5 µmol/L.[10]

Experimental Protocols

The accurate quantification of lauroylcarnitine and other acylcarnitines is crucial for the diagnosis and monitoring of carnitine deficiency and related metabolic disorders. The most widely used method is tandem mass spectrometry (MS/MS).

Protocol: Acylcarnitine Profiling in Plasma by Tandem Mass Spectrometry

This protocol outlines the general steps for the analysis of acylcarnitines, including lauroylcarnitine, in plasma samples.

1. Sample Preparation (Butylation)

  • Objective: To derivatize acylcarnitines to their butyl esters for improved ionization and fragmentation in the mass spectrometer.

  • Materials:

    • Plasma (collected in EDTA or heparin tubes)

    • Methanol (HPLC grade)

    • Internal standard solution (containing a mixture of stable isotope-labeled acylcarnitines, including a C12 analog) in methanol

    • 3N HCl in n-butanol (or acetyl chloride in n-butanol)

    • 96-well microtiter plates

    • Plate shaker

    • Nitrogen evaporator or vacuum concentrator

  • Procedure:

    • Pipette a small volume of plasma (e.g., 10 µL) into a well of a 96-well microtiter plate.

    • Add an appropriate volume of the internal standard solution in methanol.

    • Allow the sample to dry completely under a stream of nitrogen or in a vacuum concentrator.

    • Add 50-100 µL of 3N HCl in n-butanol to each well.

    • Seal the plate and incubate at 60-65°C for 15-30 minutes.

    • Evaporate the butanol to dryness under a stream of nitrogen.

    • Reconstitute the dried residue in the mobile phase for MS/MS analysis.

2. Tandem Mass Spectrometry (MS/MS) Analysis

  • Objective: To detect and quantify the butylated acylcarnitines.

  • Instrumentation: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Method: Flow-injection analysis or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Key Parameters:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Precursor ion scan of m/z 85. This is a characteristic fragment ion of butylated acylcarnitines, corresponding to the loss of the butylated carnitine moiety.

    • Collision Energy: Optimized for the fragmentation of acylcarnitine butyl esters.

    • Data Acquisition: The instrument is set to detect all parent ions that produce the m/z 85 product ion. The mass-to-charge ratio of the parent ion corresponds to the specific acylcarnitine.

3. Data Analysis and Quantification

  • Objective: To determine the concentration of each acylcarnitine.

  • Procedure:

    • The response of each endogenous acylcarnitine is compared to the response of its corresponding stable isotope-labeled internal standard.

    • Concentrations are calculated based on the response ratios and a calibration curve generated from standards of known concentrations.

    • The resulting acylcarnitine profile is then compared to age-matched reference ranges to identify any abnormalities.

Mandatory Visualizations

Signaling Pathway: Fatty Acid β-Oxidation and the Carnitine Shuttle

The following diagram illustrates the crucial role of the carnitine shuttle in transporting long-chain fatty acids into the mitochondria for β-oxidation. Lauroyl-CoA (the activated form of lauric acid) would follow this pathway to become lauroylcarnitine for transport.

Caption: The Carnitine Shuttle Pathway.

Experimental Workflow: Acylcarnitine Analysis

This diagram outlines the key steps involved in the analysis of acylcarnitines from a plasma sample using tandem mass spectrometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Start Plasma Sample AddIS Add Internal Standards Start->AddIS Dry1 Dry Sample AddIS->Dry1 Derivatize Derivatization (Butylation) Dry1->Derivatize Dry2 Dry Sample Derivatize->Dry2 Reconstitute Reconstitute in Mobile Phase Dry2->Reconstitute MSMS Tandem Mass Spectrometry (MS/MS) Precursor Ion Scan (m/z 85) Reconstitute->MSMS DataAcq Data Acquisition MSMS->DataAcq Quantification Quantification vs. Internal Standards DataAcq->Quantification Profile Generate Acylcarnitine Profile Quantification->Profile Interpretation Interpretation vs. Reference Ranges Profile->Interpretation

Caption: Workflow for Acylcarnitine Profiling.

Logical Relationship: Diagnosis of Carnitine Deficiency

This diagram illustrates the logical flow for investigating a potential carnitine deficiency, highlighting the role of acylcarnitine profiling.

diagnosis_logic ClinicalSuspicion Clinical Suspicion of Carnitine Deficiency MeasureCarnitine Measure Plasma Free and Total Carnitine ClinicalSuspicion->MeasureCarnitine LowCarnitine Low Free Carnitine? MeasureCarnitine->LowCarnitine AcylcarnitineProfile Perform Acylcarnitine Profile LowCarnitine->AcylcarnitineProfile Yes Normal Normal Carnitine Levels LowCarnitine->Normal No ProfileResult Acylcarnitine Profile Results AcylcarnitineProfile->ProfileResult PrimaryDef Primary Carnitine Deficiency (All Acylcarnitines Low) ProfileResult->PrimaryDef Generalized Low Levels SecondaryDef Secondary Carnitine Deficiency (Specific Acylcarnitines Elevated, e.g., C8 in MCADD) ProfileResult->SecondaryDef Specific Elevations

Caption: Diagnostic Flow for Carnitine Deficiency.

Conclusion

This compound, as a component of the broader acylcarnitine profile, serves as a valuable biomarker in the differential diagnosis of carnitine deficiency. While its levels are generally low in primary carnitine deficiency due to the overall depletion of carnitine, the analysis of lauroylcarnitine in conjunction with other medium-chain acylcarnitines can be indicative of specific fatty acid oxidation disorders that lead to secondary carnitine deficiency. The use of tandem mass spectrometry provides a robust and sensitive platform for the quantification of lauroylcarnitine and other acylcarnitines, enabling clinicians and researchers to gain a comprehensive understanding of a patient's metabolic status. Further research is warranted to establish more precise concentration ranges for lauroylcarnitine in various states of carnitine deficiency to enhance its diagnostic utility. This guide provides a foundational understanding for professionals in research and drug development to incorporate the analysis of lauroylcarnitine into their investigations of metabolic disorders.

References

Exploratory Studies on Lauroylcarnitine Chloride in Cancer Tissue: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on Lauroylcarnitine Chloride in cancer tissue is limited. This guide synthesizes available data on long-chain acylcarnitines, such as Palmitoylcarnitine, as a predictive framework for the potential effects of this compound. All data and protocols should be adapted and validated specifically for this compound in future studies.

Introduction

This compound is a long-chain acylcarnitine, a class of molecules integral to cellular energy metabolism through the transport of long-chain fatty acids into the mitochondria for β-oxidation. Emerging research suggests that dysregulation of fatty acid metabolism is a hallmark of various cancers, making acylcarnitines a focal point for novel therapeutic strategies. This document provides an in-depth overview of the current understanding of long-chain acylcarnitines' effects on cancer tissue, with a specific focus on their potential to induce cytotoxicity and modulate key signaling pathways.

Quantitative Data Summary

The following tables summarize the cytotoxic effects of long-chain acylcarnitines on various cancer cell lines. It is important to note that this data is for compounds structurally related to this compound, and similar studies are warranted for this compound itself.

Table 1: Cytotoxicity of Long-Chain Acylcarnitines in Cancer Cell Lines

Cell LineCancer TypeCompoundConcentration (µM)Incubation Time (h)Viability Assay% Viability ReductionReference
HT29Colorectal AdenocarcinomaPalmitoylcarnitine5024XTTNot specified[1]
HT29Colorectal AdenocarcinomaPalmitoylcarnitine10048XTTNot specified[1]
PNT1AProstate (Normal)Palmitoylcarnitine0-10024WST-1Minimal[2]
PC3Prostate CancerPalmitoylcarnitine0-10024WST-1Significant[2]
RPMI 8226MyelomaTeglicar50Not specifiedNot specifiedIC50[3]
U266B1MyelomaTeglicar>50Not specifiedNot specified>IC50[3]

Table 2: Effects of Acylcarnitines on Apoptosis-Related Proteins

Cell LineTreatmentEffect on BaxEffect on Bcl-2Reference
U87MGCurcumin (as a model inducer)IncreasedDecreased[4]
SK-N-BE2HA14-1 + GenisteinIncreasedDecreased[5]
SH-SY5YHA14-1 + GenisteinIncreasedDecreased[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide the design of studies on this compound.

Cell Viability Assays

3.1.1 MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 0.5 to 2 × 10⁴ cells per well in 200 µL of culture medium and incubate overnight.[6]

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the treatment solutions and incubate for the desired duration (e.g., 24, 48, or 72 hours).[7][8]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

3.1.2 LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[9]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.[6] Carefully transfer 100 µL of the supernatant from each well to a new plate.[6]

  • LDH Reaction: Add 100 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium dye) to each well of the new plate.[10]

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[6]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]

Apoptosis Assays

3.2.1 Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting: Following treatment with this compound, collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.[7]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[7]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7]

3.2.2 Caspase Activity Assay

This assay measures the activity of executioner caspases (e.g., caspase-3/7), which are key mediators of apoptosis.

  • Cell Lysis: Lyse the treated and control cells with a suitable lysis buffer.[11]

  • Reaction Setup: In a 96-well plate, add the cell lysate to a reaction mixture containing a caspase-specific fluorogenic substrate (e.g., Ac-DEVD-AMC for caspase-3).[1]

  • Incubation: Incubate the plate at 37°C, protected from light.[11]

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths at different time points.[1]

Western Blot Analysis for Bcl-2 and Bax

This technique is used to quantify the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

  • Protein Extraction: Lyse the treated cells and determine the protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.[12]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[12]

  • Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression and the Bax/Bcl-2 ratio.[4]

Signaling Pathways and Visualizations

Long-chain acylcarnitines are hypothesized to impact cancer cells through the induction of apoptosis and modulation of inflammatory signaling pathways.

Intrinsic Apoptosis Pathway

Long-chain acylcarnitines may induce mitochondrial dysfunction, leading to the initiation of the intrinsic apoptosis pathway. This involves a shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, resulting in the release of cytochrome c from the mitochondria and subsequent caspase activation.

Intrinsic_Apoptosis_Pathway Lauroylcarnitine Lauroylcarnitine Chloride Mitochondria Mitochondrial Stress Lauroylcarnitine->Mitochondria Bax Bax (Pro-apoptotic) Mitochondria->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Downregulation CytochromeC Cytochrome c Release Bax->CytochromeC Promotes Bcl2->CytochromeC Inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lauroylcarnitine Lauroylcarnitine Chloride IKK IKK Complex Lauroylcarnitine->IKK Modulates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degradation & Release NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB_p65_p50->NFkB_IkB NFkB_active NF-κB (Active) NFkB_p65_p50->NFkB_active Translocation TargetGenes Target Gene Expression (e.g., Anti-apoptotic, Inflammatory) NFkB_active->TargetGenes Transcription Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with This compound (Dose-Response & Time-Course) cell_culture->treatment viability_assays Cell Viability Assays (MTT, LDH) treatment->viability_assays apoptosis_assays Apoptosis Assays (Annexin V/PI, Caspase) treatment->apoptosis_assays western_blot Western Blot Analysis (Bax, Bcl-2, NF-κB components) treatment->western_blot data_analysis Data Analysis & Interpretation viability_assays->data_analysis apoptosis_assays->data_analysis western_blot->data_analysis conclusion Conclusion data_analysis->conclusion

References

A Technical Guide to the Physicochemical Properties of Lauroyl-L-Carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a synthetic, cationic surfactant and an acylcarnitine that has garnered significant interest in the pharmaceutical sciences.[1][2][3] It is primarily recognized for its role as an absorption enhancer, capable of improving the oral bioavailability of various therapeutic agents, including peptides.[4] This technical guide provides an in-depth overview of the core physicochemical properties of Lauroyl-L-carnitine chloride, detailed experimental protocols for their determination, and a visualization of its mechanism of action on intestinal epithelial tight junctions.

Core Physicochemical Properties

A comprehensive summary of the key physicochemical properties of Lauroyl-L-carnitine chloride is presented below. These parameters are crucial for understanding its behavior in various formulations and biological systems.

Chemical and Physical Data
PropertyValueSource(s)
Chemical Formula C₁₉H₃₈ClNO₄[5]
Molecular Weight 379.96 g/mol [5]
CAS Number 6919-91-1[5]
Appearance White to off-white solid[5]
Melting Point 80-105 °C (with decomposition)[6]
Purity ≥98%[1]
Solubility and Solution Properties
PropertyValueSource(s)
Solubility in DMSO 50 mg/mL (131.59 mM) (ultrasonication may be required)[5]
Solubility in Water Slightly soluble[3]
Solubility in Methanol Slightly soluble[3]
pH (1% aqueous solution) 2.5[6]
Specific Rotation ([α]/D) -25.3° to -25.5° (c=10, H₂O)[6]

Mechanism of Action: Modulation of Intestinal Tight Junctions

Lauroyl-L-carnitine chloride enhances intestinal permeability primarily by modulating the proteins that form tight junctions between epithelial cells. This mechanism allows for the paracellular transport of molecules that would otherwise have poor absorption.

A key study investigating the effects of lauroylcarnitine on Caco-2 cell monolayers, a model of the intestinal barrier, revealed a significant impact on tight junction integrity. Treatment with lauroylcarnitine resulted in a decrease in transepithelial electrical resistance (TEER) and an increase in the flux of a paracellular marker, indicating a loss of barrier function.[1] This was accompanied by a reduction in the protein levels of specific claudins, namely claudin-1, claudin-4, and claudin-5.[1]

The following diagram illustrates the proposed signaling pathway for the action of Lauroyl-L-carnitine chloride on intestinal epithelial cells.

G Mechanism of Lauroyl-L-Carnitine Chloride on Tight Junctions cluster_apical Apical Side cluster_cell Intestinal Epithelial Cell Lauroyl-L-carnitine Lauroyl-L-carnitine Claudin-1 Claudin-1 Lauroyl-L-carnitine->Claudin-1 Decreases protein levels Claudin-4 Claudin-4 Lauroyl-L-carnitine->Claudin-4 Decreases protein levels Claudin-5 Claudin-5 Lauroyl-L-carnitine->Claudin-5 Decreases protein levels Tight_Junction_Complex Tight Junction Complex Claudin-1->Tight_Junction_Complex Claudin-4->Tight_Junction_Complex Claudin-5->Tight_Junction_Complex Decreased_Barrier_Function Decreased Barrier Function Tight_Junction_Complex->Decreased_Barrier_Function Disruption leads to

Lauroyl-L-carnitine's effect on tight junction proteins.

Experimental Protocols

This section provides detailed methodologies for the synthesis of Lauroyl-L-carnitine chloride and the determination of its Critical Micelle Concentration (CMC).

Synthesis of Lauroyl-L-Carnitine Chloride

The synthesis of Lauroyl-L-carnitine chloride can be achieved through the acylation of L-carnitine with lauroyl chloride. The following protocol is adapted from a patented industrial synthesis method.[6][7]

G Synthesis Workflow of Lauroyl-L-Carnitine Chloride Dissolve Dissolve L-carnitine in acetic acid Add_Lauroyl_Chloride Add lauroyl chloride (molar ratio 1:1 to 1:1.5) Dissolve->Add_Lauroyl_Chloride React Heat at 50-80°C for 5-8 hours Add_Lauroyl_Chloride->React Remove_Solvent Distill off acetic acid under reduced pressure React->Remove_Solvent Crystallize Add acetone and cool to 0-5°C to induce crystallization Remove_Solvent->Crystallize Isolate_Crude Filter and dry the crude product Crystallize->Isolate_Crude Recrystallize Recrystallize from ethanol/methanol and acetone Isolate_Crude->Recrystallize Purify Decolorize with activated carbon and perform vacuum distillation Recrystallize->Purify Final_Product Pure Lauroyl-L-carnitine chloride (≥99.5% purity) Purify->Final_Product

Workflow for the synthesis of Lauroyl-L-carnitine chloride.

Materials:

  • L-carnitine

  • Lauroyl chloride

  • Acetic acid (solvent)

  • Acetone

  • Ethanol or Methanol

  • Activated carbon

Procedure:

  • Acylation:

    • In a reaction vessel, dissolve L-carnitine in acetic acid (0.8–3 times the mass of L-carnitine).

    • Add lauroyl chloride in a molar ratio of 1:1 to 1:1.5 (L-carnitine:lauroyl chloride).

    • Heat the reaction mixture to 50–80°C and maintain for 5–8 hours under atmospheric pressure.

    • After the reaction is complete, remove the acetic acid by distillation under reduced pressure.

    • Add acetone to the residue and stir to induce crystallization. Cool the mixture to 0–5°C to complete the crystallization process.

    • Filter the crude product and dry it. This step typically yields a product with a purity of around 98.1%.[6]

  • Recrystallization and Purification:

    • Dissolve the crude product in a solvent system of ethanol or methanol and acetone (mass ratio of 0.4–3:1.4–2.0:1).

    • For further purification, treat the solution with activated carbon to remove colored impurities.

    • Perform vacuum distillation at 60°C and -0.08 MPa to obtain a final product with a purity of ≥99.5%.[6]

Determination of Critical Micelle Concentration (CMC)

As a surfactant, Lauroyl-L-carnitine chloride forms micelles in solution above a certain concentration, known as the Critical Micelle Concentration (CMC). The CMC is a critical parameter for characterizing surfactant behavior and is essential for formulation development. Several methods can be employed to determine the CMC.

1. Surface Tension Method

This is a classical and widely used method for CMC determination.[8]

  • Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration. The CMC is the concentration at the inflection point of the surface tension versus log concentration curve.[8]

  • Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a series of aqueous solutions of Lauroyl-L-carnitine chloride with varying concentrations.

    • Measure the surface tension of each solution using a tensiometer at a constant temperature.

    • Plot the surface tension as a function of the logarithm of the Lauroyl-L-carnitine chloride concentration.

    • The CMC is determined from the intersection of the two linear portions of the plot.[8]

2. Fluorescence Spectroscopy Method

This method utilizes a fluorescent probe that exhibits different fluorescence characteristics in polar and non-polar environments.

  • Principle: A hydrophobic fluorescent probe, such as pyrene, is used. Below the CMC, pyrene is in a polar aqueous environment. Above the CMC, pyrene partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a shift in the fluorescence emission spectrum or a change in fluorescence intensity, which can be used to determine the CMC.[6]

  • Apparatus: Fluorescence spectrophotometer.

  • Procedure:

    • Prepare a series of Lauroyl-L-carnitine chloride solutions of different concentrations.

    • Add a small, constant amount of a fluorescent probe (e.g., pyrene) to each solution.

    • Measure the fluorescence emission spectrum of each sample.

    • Plot a relevant fluorescence parameter (e.g., the ratio of the intensity of the first and third vibronic peaks of pyrene, I₁/I₃) against the logarithm of the surfactant concentration.

    • The CMC is identified as the concentration at which a sharp change in the fluorescence parameter occurs.

3. Conductivity Method

This method is suitable for ionic surfactants like Lauroyl-L-carnitine chloride.

  • Principle: The conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly with the concentration of the surfactant monomers. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a decrease in the slope of the conductivity versus concentration plot. The CMC is determined as the point of intersection of the two linear segments.[6][9]

  • Apparatus: Conductivity meter.

  • Procedure:

    • Prepare a series of aqueous solutions of Lauroyl-L-carnitine chloride with varying concentrations.

    • Measure the electrical conductivity of each solution at a constant temperature.

    • Plot the conductivity against the surfactant concentration.

    • The CMC is determined from the break in the curve, which corresponds to the intersection of the two lines of different slopes.

Conclusion

Lauroyl-L-carnitine chloride possesses a unique combination of physicochemical properties that make it a valuable excipient in drug delivery, particularly for enhancing the oral absorption of poorly permeable drugs. Its mechanism of action, involving the reversible modulation of intestinal tight junctions, offers a promising strategy for overcoming the epithelial barrier. The experimental protocols detailed in this guide provide a framework for the synthesis and characterization of this important molecule, enabling further research and development in the field of pharmaceutical sciences.

References

Lauroyl-L-carnitine Chloride: A Technical Guide on Structure and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a synthetic acylcarnitine, a derivative of the naturally occurring amino acid L-carnitine. Structurally, it is the ester of lauric acid and L-carnitine, presented as a chloride salt. This compound has garnered significant interest in the scientific community for its dual role as a surfactant and a biologically active molecule. Its primary functions include acting as a permeation enhancer for poorly absorbed drugs and participating in fatty acid metabolism. This technical guide provides an in-depth overview of the chemical structure and multifaceted biological activities of Lauroyl-L-carnitine chloride, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Chemical Structure and Properties

Lauroyl-L-carnitine chloride is a quaternary ammonium compound. The molecule consists of a 12-carbon lauroyl chain esterified to the hydroxyl group of the L-carnitine backbone. The positive charge on the quaternary nitrogen is balanced by a chloride anion.

PropertyValueSource
IUPAC Name [(2R)-3-carboxy-2-(dodecanoyloxy)-N,N,N-trimethylpropan-1-aminium chloride[1]
Synonyms L-Lauroylcarnitine chloride, C12:0 Carnitine, CAR 12:0[2]
CAS Number 6919-91-1[1]
Molecular Formula C₁₉H₃₈ClNO₄[3]
Molecular Weight 379.96 g/mol [3]
SMILES CCCCCCCCCCCC(=O)O--INVALID-LINK--C--INVALID-LINK--(C)C.[Cl-][1]
Appearance White to off-white powder or crystals[4]
Solubility Soluble in DMSO (up to 50 mg/mL) and ethanol. Slightly soluble in water and methanol.[5]

Biological Activity

The biological activities of Lauroyl-L-carnitine chloride are primarily centered around two key areas: its function as a permeability enhancer for intestinal absorption and its role in cellular fatty acid metabolism.

Permeability Enhancement

Lauroyl-L-carnitine chloride acts as a potent intestinal permeation enhancer, increasing the absorption of hydrophilic and poorly permeable compounds across the intestinal epithelium.[6] This effect is primarily attributed to its surfactant properties and its ability to modulate the integrity of tight junctions between epithelial cells.

Mechanism of Action:

The primary mechanism by which Lauroyl-L-carnitine chloride enhances paracellular transport involves the disruption of tight junction integrity.[5] Studies on Caco-2 cell monolayers, a widely used in vitro model for the intestinal barrier, have shown that Lauroyl-L-carnitine chloride induces a concentration-dependent decrease in Transepithelial Electrical Resistance (TEER), a reliable indicator of tight junction tightness.[5] This is accompanied by an increased flux of paracellular markers such as Lucifer Yellow and fluorescein isothiocyanate-dextran (FD-40).[5][6]

The molecular mechanism involves the alteration of tight junction protein expression and localization. Specifically, treatment with lauroylcarnitine has been shown to decrease the protein levels of claudin-1, claudin-4, and claudin-5.[5] This effect is potentially linked to the ability of acylcarnitines to increase cholesterol release from the plasma membrane, suggesting that alterations in membrane lipid composition may trigger changes in tight junction protein complexes.[5]

Quantitative Data on Permeability Enhancement in Caco-2 Cells:

ParameterConcentrationEffectSource
TEER Reduction Not explicitly quantified, but a decrease was observed.Incubation for 1 hour with lauroylcarnitine led to a decrease in TEER values.[5]
FD-40 Flux Not explicitly quantified, but an increase was observed.An increase in FD-40 flux was observed after a 1-hour incubation with lauroylcarnitine.[5]
Protein Level Changes Not explicitly quantified, but a decrease was observed.Decreased protein levels of claudin-1, -4, and -5.[5]

dot

Permeability_Enhancement_Pathway cluster_extracellular Apical Side (Intestinal Lumen) cluster_membrane Epithelial Cell Membrane cluster_intracellular Intracellular cluster_paracellular Paracellular Space Lauroyl-L-carnitine Lauroyl-L-carnitine Membrane_Interaction Interaction with Cell Membrane Lauroyl-L-carnitine->Membrane_Interaction Cholesterol_Release Increased Cholesterol Release Membrane_Interaction->Cholesterol_Release TJ_Alteration Alteration of Tight Junction Complex Cholesterol_Release->TJ_Alteration Claudin_Decrease Decreased Levels of Claudin-1, -4, -5 TJ_Alteration->Claudin_Decrease Increased_Permeability Increased Paracellular Permeability Claudin_Decrease->Increased_Permeability Drug_Absorption Enhanced Drug Absorption Increased_Permeability->Drug_Absorption

Proposed mechanism of Lauroyl-L-carnitine chloride as a permeability enhancer.
Role in Fatty Acid Metabolism

As an acylcarnitine, Lauroyl-L-carnitine is intrinsically linked to the metabolism of fatty acids. L-carnitine and its acyl esters are essential for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where they undergo β-oxidation to produce energy. This transport mechanism is known as the carnitine shuttle.

The Carnitine Shuttle:

Long-chain fatty acids are first activated to their coenzyme A (CoA) esters in the cytoplasm. However, the inner mitochondrial membrane is impermeable to acyl-CoA. The carnitine shuttle facilitates their transport through a series of enzymatic steps:

  • CPT1 (Carnitine Palmitoyltransferase I): Located on the outer mitochondrial membrane, this enzyme catalyzes the transfer of the acyl group from acyl-CoA to L-carnitine, forming acylcarnitine (like Lauroyl-L-carnitine).

  • CACT (Carnitine-Acylcarnitine Translocase): This transporter, located in the inner mitochondrial membrane, facilitates the movement of acylcarnitine into the mitochondrial matrix in exchange for a free carnitine molecule.

  • CPT2 (Carnitine Palmitoyltransferase II): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the reaction of CPT1, transferring the acyl group from acylcarnitine back to CoA, regenerating acyl-CoA within the mitochondria and releasing free L-carnitine.

The resulting acyl-CoA in the mitochondrial matrix can then enter the β-oxidation pathway.

dot

Carnitine_Shuttle cluster_cytosol Cytosol cluster_matrix Mitochondrial Matrix cluster_ims Fatty_Acid Long-Chain Fatty Acid Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase OMM Outer Mitochondrial Membrane Acylcarnitine_ims Acylcarnitine (e.g., Lauroyl-L-carnitine) Acyl_CoA->Acylcarnitine_ims CPT1 L_Carnitine_cyto L-Carnitine L_Carnitine_cyto->Acylcarnitine_ims IMS Intermembrane Space IMM Inner Mitochondrial Membrane Acyl_CoA_matrix Acyl-CoA Beta_Oxidation β-Oxidation Acyl_CoA_matrix->Beta_Oxidation L_Carnitine_matrix L-Carnitine L_Carnitine_matrix->L_Carnitine_cyto CACT Acylcarnitine_ims->Acyl_CoA_matrix CACT / CPT2

The role of acylcarnitines like Lauroyl-L-carnitine in the carnitine shuttle.

Experimental Protocols

Caco-2 Permeability Assay

This protocol outlines the general steps to assess the effect of Lauroyl-L-carnitine chloride on the permeability of a model compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • 24-well Transwell® inserts (0.4 µm pore size) and companion plates

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, buffered with HEPES to pH 7.4

  • Lauroyl-L-carnitine chloride stock solution (e.g., in DMSO)

  • Model poorly permeable compound (e.g., Lucifer Yellow or FD-40)

  • Transepithelial Electrical Resistance (TEER) meter with "chopstick" electrodes

  • Plate reader for fluorescence or other detection method

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto the apical side of the Transwell® inserts at an appropriate density.

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the TEER of each well. Monolayers with TEER values above a predetermined threshold (e.g., 250 Ω·cm²) are considered suitable for the experiment.

  • Permeability Experiment:

    • Wash the apical and basolateral compartments of the Transwell® inserts twice with pre-warmed HBSS.

    • Prepare the transport buffer (HBSS) containing the model compound at a known concentration.

    • Prepare the test solutions by adding different concentrations of Lauroyl-L-carnitine chloride to the transport buffer containing the model compound. Include a control group without Lauroyl-L-carnitine chloride.

    • Add the test solutions to the apical compartment and fresh transport buffer to the basolateral compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh transport buffer.

    • At the end of the experiment, collect samples from the apical compartment.

  • Sample Analysis:

    • Analyze the concentration of the model compound in the collected samples using an appropriate analytical method (e.g., fluorescence spectrophotometry for Lucifer Yellow).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for the model compound in the presence and absence of Lauroyl-L-carnitine chloride.

dot

Caco2_Permeability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Differentiate Culture for 21-25 days to form monolayer Seed_Cells->Differentiate TEER_Measure Measure TEER to confirm monolayer integrity Differentiate->TEER_Measure Wash Wash monolayer with HBSS TEER_Measure->Wash Add_Solutions Add test solutions to apical side, HBSS to basolateral Wash->Add_Solutions Incubate Incubate at 37°C Add_Solutions->Incubate Sample Collect samples from basolateral side at time points Incubate->Sample Analyze_Samples Analyze sample concentrations Sample->Analyze_Samples Calculate_Papp Calculate apparent permeability (Papp) Analyze_Samples->Calculate_Papp

Workflow for Caco-2 permeability assay.
Western Blot for Tight Junction Proteins

This protocol describes the general steps for assessing the effect of Lauroyl-L-carnitine chloride on the expression levels of tight junction proteins like claudins.

Materials:

  • Caco-2 cells cultured in 6-well plates

  • Lauroyl-L-carnitine chloride

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against claudin-1, claudin-4, claudin-5, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Treatment:

    • Culture Caco-2 cells in 6-well plates until confluent.

    • Treat the cells with different concentrations of Lauroyl-L-carnitine chloride for a specified duration (e.g., 1 hour). Include an untreated control.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and prepare them for loading.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and apply ECL substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Conclusion

Lauroyl-L-carnitine chloride is a molecule with significant potential in pharmaceutical and biological research. Its well-characterized ability to enhance the permeability of intestinal epithelia makes it a valuable tool for improving the oral bioavailability of certain drugs. The mechanism of action, involving the modulation of tight junction proteins, provides a clear target for further investigation and optimization. Furthermore, its inherent role in fatty acid metabolism through the carnitine shuttle underscores its physiological relevance. The experimental protocols provided in this guide offer a framework for researchers to investigate and harness the properties of Lauroyl-L-carnitine chloride in their respective fields. Further research into its long-term safety and the precise signaling pathways it affects will be crucial for its potential therapeutic applications. potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Lauroyl-L-carnitine Chloride in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a cationic surfactant and an acylcarnitine that has garnered interest in the field of drug delivery. Its amphiphilic nature, characterized by a long hydrophobic lauroyl chain and a polar carnitine headgroup, allows for its incorporation into lipid-based delivery systems such as liposomes and nanoparticles. This unique structure facilitates the enhancement of drug solubility, bioavailability, and cellular uptake. Notably, the L-carnitine moiety can be recognized by specific transporters on cell membranes, such as the organic cation/carnitine transporters OCTN2 and ATB0,+, which are often overexpressed in cancer cells, offering a pathway for targeted drug delivery.[1] These application notes provide a comprehensive overview of the use of Lauroyl-L-carnitine chloride in drug delivery systems, including quantitative data from related systems, detailed experimental protocols, and visual representations of key processes.

Data Presentation

The following tables summarize quantitative data from studies on L-carnitine-functionalized drug delivery systems. While direct data for drug delivery systems exclusively using Lauroyl-L-carnitine chloride is limited in publicly available literature, the data from L-carnitine-conjugated and loaded nanoparticles provide valuable insights into the expected physicochemical properties and performance.

Table 1: Physicochemical Properties of L-Carnitine Functionalized Nanoparticles

FormulationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
L-carnitine-loaded solid lipid nanoparticles (LC-SLNs)128 ± 1.5N/AN/A[2]
Blank solid lipid nanoparticles (SLNs)104 ± 1.8N/AN/A[2]
2.5% L-carnitine-PLGA nanoparticles~200< 0.2-1.42 ± 0.21[1]
5% L-carnitine-PLGA nanoparticles~200< 0.2-1.08 ± 1.28[1]
10% L-carnitine-PLGA nanoparticles~200< 0.2-0.70 ± 0.38[1]
Bare PLGA nanoparticles~200< 0.2-2.16 ± 0.47[1]

Table 2: Drug Loading and Encapsulation Efficiency of L-Carnitine Functionalized Nanoparticles

FormulationDrugDrug Loading (%)Encapsulation Efficiency (%)Reference
L-carnitine-loaded solid lipid nanoparticles (LC-SLNs)L-carnitine11.49 ± 0.78 mg/mL69.09 ± 1.12[2]
Jujuboside B-loaded L-carnitine-PEG-PLGA nanoparticlesJujuboside BN/A76.01 ± 2.10[3]
L-carnitine floating microspheresL-carnitine80N/A

Table 3: In Vitro Drug Release from L-Carnitine Floating Microspheres

Time (hours)Cumulative Drug Release (%)
1~20
2~35
4~55
6~70
8~85
10~95
12~100
Data is estimated from the release profile graph in the cited reference.

Experimental Protocols

Synthesis of Lauroyl-L-carnitine Hydrochloride

This protocol is adapted from a patented synthesis method.[2]

Materials:

  • L-carnitine

  • Lauroyl chloride

  • Acetic acid

  • Acetone

  • Ethanol or Methanol

Procedure:

  • Dissolve L-carnitine in acetic acid in a reaction vessel.

  • Add lauroyl chloride to the solution. The molar ratio of L-carnitine to lauroyl chloride should be approximately 1:1 to 1:1.5.

  • Heat the reaction mixture to 50-80°C and maintain for 5-8 hours with stirring.

  • After the reaction is complete, remove the acetic acid by distillation under reduced pressure.

  • Add acetone to the residue and stir to disperse the product.

  • Cool the mixture to induce crystallization.

  • Collect the crude product by filtration and dry.

  • For purification, dissolve the crude product in hot ethanol or methanol.

  • Filter the hot solution to remove any insoluble impurities.

  • Partially remove the solvent by distillation under reduced pressure to concentrate the solution.

  • Cool the concentrated solution and add acetone to induce recrystallization.

  • Collect the purified Lauroyl-L-carnitine hydrochloride crystals by filtration and dry under vacuum.

G cluster_synthesis Synthesis of Lauroyl-L-carnitine Chloride L_carnitine L-carnitine Reaction Reaction (50-80°C, 5-8h) L_carnitine->Reaction Lauroyl_chloride Lauroyl chloride Lauroyl_chloride->Reaction Acetic_acid Acetic acid (solvent) Acetic_acid->Reaction Distillation1 Distillation (remove acetic acid) Reaction->Distillation1 Crude_product Crude Product Distillation1->Crude_product Purification Purification (Recrystallization from Ethanol/Methanol and Acetone) Crude_product->Purification Final_product Lauroyl-L-carnitine chloride Purification->Final_product

Caption: Synthesis of Lauroyl-L-carnitine chloride.

Preparation of L-carnitine-PLGA Nanoparticles

This protocol is based on the nanoprecipitation method used for preparing L-carnitine-conjugated PLGA nanoparticles.[1] Lauroyl-L-carnitine chloride can be incorporated similarly.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Lauroyl-L-carnitine chloride

  • Drug to be encapsulated (e.g., a chemotherapeutic agent)

  • Acetone

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in water)

Procedure:

  • Dissolve PLGA, the drug, and Lauroyl-L-carnitine chloride in acetone to form the organic phase. The concentration of each component should be optimized based on the desired drug loading and nanoparticle characteristics.

  • Inject the organic phase into a continuously stirred aqueous PVA solution. The rapid solvent diffusion will cause the precipitation of PLGA, forming nanoparticles.

  • Continue stirring for several hours to allow for the complete evaporation of acetone.

  • Collect the nanoparticles by ultracentrifugation.

  • Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the nanoparticles in a suitable buffer or lyophilize for long-term storage.

Preparation of Liposomes Incorporating Lauroyl-L-carnitine Chloride

This is a general protocol for liposome preparation by the thin-film hydration method, which can be adapted to include Lauroyl-L-carnitine chloride.

Materials:

  • Phospholipids (e.g., phosphatidylcholine)

  • Cholesterol

  • Lauroyl-L-carnitine chloride

  • Drug to be encapsulated

  • Organic solvent (e.g., chloroform:methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Dissolve the lipids (phospholipids and cholesterol) and Lauroyl-L-carnitine chloride in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in this mixture as well.

  • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer. If encapsulating a hydrophilic drug, dissolve it in the buffer prior to hydration. The hydration should be performed above the phase transition temperature of the lipids.

  • Vortex the flask to detach the lipid film and form multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

Characterization of Nanoparticles/Liposomes

a. Particle Size and Zeta Potential:

  • Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

  • Procedure: Dilute the nanoparticle/liposome suspension in a suitable buffer (e.g., deionized water or PBS). Measure the particle size, polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., a Zetasizer).

b. Encapsulation Efficiency and Drug Loading:

  • Procedure:

    • Separate the unencapsulated drug from the formulation by ultracentrifugation or size exclusion chromatography.

    • Quantify the amount of free drug in the supernatant/eluate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

    • Lyse the nanoparticle/liposome pellet with a suitable solvent to release the encapsulated drug and quantify its amount.

    • Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following formulas:

      • EE% = (Total Drug - Free Drug) / Total Drug * 100

      • DL% = (Weight of Encapsulated Drug) / (Total Weight of Nanoparticles/Liposomes) * 100

In Vitro Drug Release Study

The dialysis bag method is commonly used for in vitro drug release studies of nanoparticles and liposomes.

Materials:

  • Drug-loaded nanoparticle/liposome suspension

  • Dialysis membrane with a suitable molecular weight cut-off (MWCO)

  • Release medium (e.g., PBS, pH 7.4, with a small amount of surfactant like Tween 80 to maintain sink conditions)

  • Shaking water bath or incubator

Procedure:

  • Place a known amount of the drug-loaded formulation into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of the release medium.

  • Maintain the setup at a constant temperature (e.g., 37°C) with gentle agitation.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected samples using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time.

Cytotoxicity Assays

a. MTT Assay (to assess cell viability):

  • Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the Lauroyl-L-carnitine chloride formulation and control solutions for a specific duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

b. LDH Assay (to assess membrane integrity):

  • Principle: Measures the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Procedure:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • At the end of the treatment period, collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture to each well according to the kit manufacturer's instructions.

    • Incubate for the recommended time at room temperature, protected from light.

    • Measure the absorbance at the specified wavelength.

    • Calculate the percentage of LDH release relative to a positive control (cells treated with a lysis buffer).

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Lauroyl-L-carnitine Chloride Drug Delivery Systems Formulation Formulation (Nanoparticles/Liposomes) Characterization Physicochemical Characterization (Size, Zeta Potential, EE%, DL%) Formulation->Characterization Cell_Culture Cell Culture Formulation->Cell_Culture InVitro_Release In Vitro Drug Release Characterization->InVitro_Release InVivo_Studies In Vivo Studies (Animal Models) InVitro_Release->InVivo_Studies Cytotoxicity Cytotoxicity Assays (MTT, LDH) Cell_Culture->Cytotoxicity Cellular_Uptake Cellular Uptake Studies Cell_Culture->Cellular_Uptake Cellular_Uptake->InVivo_Studies

Caption: A general experimental workflow.

G cluster_uptake Cellular Uptake and Intracellular Trafficking cluster_transporters Transporters NP L-carnitine Functionalized Nanoparticle OCTN2 OCTN2 NP->OCTN2 Binding ATB0_plus ATB0,+ NP->ATB0_plus Binding Cell_Membrane Cell Membrane Endocytosis Endocytosis OCTN2->Endocytosis ATB0_plus->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Cytoplasm Cytoplasm Lysosome->Cytoplasm Drug Release Drug_Action Drug Action (e.g., targeting cancer cell machinery) Cytoplasm->Drug_Action

Caption: Cellular uptake of L-carnitine functionalized nanoparticles.

References

Application Notes and Protocols: Lauroyl-L-Carnitine Chloride in Cosmetic Formulations for Skin Hydration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a cationic surfactant and an acyl derivative of L-carnitine. While L-carnitine itself has been investigated for various skin benefits, including supporting skin barrier function and moisture retention, there is currently limited direct scientific evidence from peer-reviewed literature and clinical trials specifically quantifying the skin hydration efficacy of Lauroyl-L-carnitine chloride.[1][2][3] Its primary documented roles in formulations are as a surfactant and a permeation enhancer.[4][5][6][7]

These application notes provide a theoretical framework for investigating the potential of Lauroyl-L-carnitine chloride in skin hydration, based on the known functions of L-carnitine and the properties of surfactants. Detailed experimental protocols are outlined to guide researchers in evaluating its efficacy.

Disclaimer: The proposed mechanisms of action for Lauroyl-L-carnitine chloride in skin hydration are hypothetical and require experimental validation.

Potential Mechanisms of Action for Skin Hydration

The hydrating effects of Lauroyl-L-carnitine chloride, if any, may be indirect and multifaceted, stemming from its L-carnitine moiety and its surfactant properties.

  • Support of Stratum Corneum Lipid Synthesis: L-carnitine plays a crucial role in fatty acid metabolism, which is essential for the synthesis of ceramides and other lipids that form the skin's protective barrier.[1][2] A healthy and robust lipid barrier is critical for preventing transepidermal water loss (TEWL) and maintaining skin hydration.[1] It is hypothesized that by delivering L-carnitine to the skin, Lauroyl-L-carnitine chloride could support the optimal synthesis of these vital lipids.

  • Interaction with the Stratum Corneum: As a surfactant, Lauroyl-L-carnitine chloride can interact with the lipids of the stratum corneum.[8][9] While some surfactants can disrupt the skin barrier and lead to dryness, it is plausible that certain cationic surfactants, under specific formulation conditions, could have a conditioning effect that helps to smooth and plasticize the stratum corneum, thereby temporarily improving its hydration state. However, it is also possible that it could induce dryness.[8]

  • Enhancement of Other Humectant Ingredients: Due to its properties as a permeation enhancer, Lauroyl-L-carnitine chloride could potentially improve the penetration of other hydrating ingredients in a formulation, such as hyaluronic acid or glycerin, into the upper layers of the skin.[4][5][6][7]

A potential signaling pathway for the influence of the L-carnitine component on ceramide synthesis is outlined below.

Ceramide_Synthesis_Pathway Lauroyl-L-carnitine chloride Lauroyl-L-carnitine chloride L-carnitine L-carnitine Lauroyl-L-carnitine chloride->L-carnitine Delivery to Skin Fatty Acid Metabolism Fatty Acid Metabolism L-carnitine->Fatty Acid Metabolism Supports Ceramide Synthesis Ceramide Synthesis Fatty Acid Metabolism->Ceramide Synthesis Precursors for Stratum Corneum Lipids Stratum Corneum Lipids Ceramide Synthesis->Stratum Corneum Lipids Increases Skin Barrier Function Skin Barrier Function Stratum Corneum Lipids->Skin Barrier Function Improves Skin Hydration Skin Hydration Skin Barrier Function->Skin Hydration Maintains

Hypothesized pathway of L-carnitine on skin hydration.

Data Presentation: Framework for Evaluation

As no specific quantitative data for Lauroyl-L-carnitine chloride on skin hydration is currently available, the following tables are presented as a template for researchers to populate with their experimental findings.

Table 1: In Vitro Evaluation of Lauroyl-L-carnitine chloride on Skin Barrier Markers

Treatment GroupConcentrationTEWL (g/m²h)Ceramide Synthesis Marker Expression (Fold Change)Aquaporin-3 Expression (Fold Change)
Vehicle Control -
Lauroyl-L-carnitine chloride 0.1%
0.5%
1.0%
Positive Control (e.g., Glycerin) 5.0%

Table 2: Ex Vivo Evaluation of Lauroyl-L-carnitine chloride on Skin Hydration

Treatment GroupConcentrationCorneometry (Arbitrary Units)Raman Spectroscopy (Water Content %)
Untreated Control -
Vehicle Control -
Lauroyl-L-carnitine chloride 0.1%
0.5%
1.0%
Positive Control (e.g., Hyaluronic Acid) 1.0%

Table 3: In Vivo (Clinical) Evaluation of Lauroyl-L-carnitine chloride on Skin Hydration

Time PointVehicle Control (Corneometry)1% Lauroyl-L-carnitine chloride (Corneometry)Vehicle Control (TEWL)1% Lauroyl-L-carnitine chloride (TEWL)
Baseline
Week 2
Week 4
Week 8

Experimental Protocols

The following are detailed protocols for the in vitro, ex vivo, and in vivo evaluation of Lauroyl-L-carnitine chloride for its effects on skin hydration.

In Vitro Evaluation Using Reconstructed Human Epidermis (RHE)

This protocol assesses the effect of Lauroyl-L-carnitine chloride on the barrier function of a 3D-reconstructed human epidermis model.

In_Vitro_RHE_Workflow cluster_0 Preparation cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis A Culture RHE models to full differentiation B Topically apply test formulations (Vehicle, Lauroyl-L-carnitine chloride, Positive Control) A->B C Incubate for 24-48 hours B->C D Measure TEWL C->D E Assess tissue viability (MTT assay) C->E F Analyze gene expression (qPCR for ceramide synthases, AQP3) C->F G Analyze protein expression (Western Blot/Immunohistochemistry) C->G

Workflow for in vitro RHE evaluation.

Methodology:

  • Culture of RHE Models: Commercially available RHE models are cultured according to the manufacturer's instructions until full differentiation is achieved.

  • Formulation Preparation: Prepare a base vehicle (e.g., water/glycerin/xanthan gum emulsion). Incorporate Lauroyl-L-carnitine chloride at desired concentrations (e.g., 0.1%, 0.5%, 1.0%). A positive control (e.g., 5% glycerin in the same vehicle) and the vehicle alone should be used as controls.

  • Topical Application: Apply a standardized amount (e.g., 2 mg/cm²) of each formulation to the surface of the RHE models.

  • Incubation: Incubate the treated models for a specified period (e.g., 24 or 48 hours) under controlled conditions (37°C, 5% CO₂).

  • Transepidermal Water Loss (TEWL) Measurement: At the end of the incubation period, measure TEWL using a Tewameter® or a similar device. An increase in TEWL suggests barrier disruption, while a maintained or decreased TEWL can indicate barrier integrity.

  • Tissue Viability Assay: Perform an MTT assay to ensure that the applied concentrations of Lauroyl-L-carnitine chloride are not cytotoxic.

  • Gene and Protein Expression Analysis: Harvest the RHE tissues for analysis of key hydration markers.

    • Quantitative PCR (qPCR): Analyze the gene expression of enzymes involved in ceramide synthesis (e.g., SPTLC1, CERS3) and water channels (e.g., AQP3).

    • Western Blot or Immunohistochemistry: Assess the protein levels of the same markers.

Ex Vivo Evaluation Using Human Skin Explants

This protocol evaluates the direct effect of Lauroyl-L-carnitine chloride on the hydration of the stratum corneum in human skin explants.

Methodology:

  • Skin Explant Preparation: Obtain human skin explants from cosmetic surgeries (e.g., abdominoplasty) with appropriate ethical approval. Prepare full-thickness skin explants of a standardized size.

  • Formulation Application: Apply the test formulations (as described in 4.1) to the epidermal surface of the skin explants.

  • Incubation: Place the explants in a diffusion cell system (e.g., Franz cells) or in a humidified chamber for a defined period (e.g., 6, 12, or 24 hours).

  • Corneometry: Measure the hydration of the stratum corneum using a Corneometer®. Take baseline measurements before application and at various time points after application.

  • Raman Spectroscopy: For a more detailed analysis of water content and distribution within the stratum corneum, utilize confocal Raman spectroscopy.

In Vivo (Clinical) Evaluation

This protocol outlines a double-blind, vehicle-controlled clinical study to assess the skin hydrating efficacy of a formulation containing Lauroyl-L-carnitine chloride.

In_Vivo_Clinical_Workflow cluster_0 Recruitment & Baseline cluster_1 Treatment Period cluster_2 Follow-up Measurements cluster_3 Data Analysis A Recruit subjects with dry skin B Acclimatize subjects to controlled environment A->B C Baseline measurements (Corneometry, TEWL) B->C D Randomized application of test and vehicle formulations C->D E Twice daily application for 8 weeks D->E F Measurements at Week 2, 4, and 8 E->F G Statistical analysis of changes from baseline F->G

Workflow for in vivo clinical evaluation.

Methodology:

  • Subject Recruitment: Recruit a statistically significant number of healthy volunteers with clinically diagnosed dry skin on the forearms or lower legs. Subjects should refrain from using other moisturizers on the test areas for a washout period (e.g., 1 week).

  • Study Design: Conduct a double-blind, randomized, vehicle-controlled study. Test sites on each subject's forearms or legs will be randomized to receive either the formulation with Lauroyl-L-carnitine chloride (e.g., 1%) or the vehicle control.

  • Acclimatization and Baseline Measurements: Prior to each measurement session, subjects should acclimatize in a room with controlled temperature and humidity for at least 20 minutes. Baseline measurements of skin hydration (Corneometer®) and TEWL (Tewameter®) should be taken.

  • Product Application: Subjects will be instructed to apply a standardized amount of the assigned product to the designated test area twice daily for the duration of the study (e.g., 8 weeks).

  • Follow-up Measurements: Repeat the Corneometry and TEWL measurements at specified follow-up visits (e.g., Week 2, Week 4, and Week 8).

  • Data Analysis: Statistically analyze the changes in skin hydration and TEWL from baseline for both the active and vehicle groups. Compare the results between the two groups to determine the efficacy of the Lauroyl-L-carnitine chloride formulation.

Conclusion

While Lauroyl-L-carnitine chloride is primarily known as a surfactant and permeation enhancer, its L-carnitine component suggests a potential, though unproven, role in supporting skin barrier function and hydration through its involvement in lipid metabolism. The experimental protocols provided in these application notes offer a comprehensive framework for researchers and drug development professionals to rigorously evaluate the skin hydration efficacy of Lauroyl-L-carnitine chloride in cosmetic formulations. The generation of robust data through these methodologies is essential to substantiate any future claims regarding its benefits for skin hydration.

References

Application of Lauroylcarnitine Chloride in Nutritional Supplements: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylcarnitine chloride, a synthetic derivative of L-carnitine, is emerging as a compound of interest in the field of nutritional supplements. While L-carnitine itself is well-known for its role in fatty acid metabolism and energy production, this compound's primary investigated application is as a bioavailability enhancer.[1][2][3] Its amphiphilic nature, possessing both a hydrophilic quaternary ammonium group and a lipophilic lauroyl chain, allows it to interact with cell membranes, potentially increasing their permeability to other molecules.[4][5] This property makes it a candidate for improving the oral absorption of various nutrients and bioactive compounds commonly found in nutritional supplements.

This document provides detailed application notes and experimental protocols for researchers and professionals interested in exploring the use of this compound in nutritional supplement formulations. The focus is on its potential to enhance the bioavailability of active ingredients, with supporting information on the established roles of L-carnitine in exercise performance and weight management, which provide a strong rationale for enhancing its delivery and that of associated nutrients.

Core Applications in Nutritional Supplements

The primary application of this compound in the context of nutritional supplements is as a bioavailability enhancer .[1] This can be particularly beneficial for:

  • Amino Acids and Peptides: Improving the uptake of individual amino acids or short peptides used in sports nutrition and recovery supplements.

  • Vitamins and Minerals: Potentially increasing the absorption of certain vitamins and minerals that have low oral bioavailability.

  • Herbal Extracts and Phytonutrients: Enhancing the systemic absorption of bioactive compounds from botanical extracts.

A secondary, though less directly studied, application is its potential role in fat metabolism and energy production , leveraging the known functions of its parent molecule, L-carnitine.[6][7]

Mechanism of Action as a Bioavailability Enhancer

This compound is thought to enhance absorption through several mechanisms, primarily related to its surfactant properties and its ability to interact with the intestinal epithelium.

dot

Caption: Proposed mechanism of this compound as a bioavailability enhancer.

The proposed mechanisms include:

  • Transient Opening of Tight Junctions: this compound may modulate the proteins that form the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport of nutrients.

  • Increased Membrane Fluidity: By inserting its lipophilic tail into the lipid bilayer of the cell membrane, it can disrupt the packing of phospholipids, thereby increasing membrane fluidity and facilitating the transcellular passage of compounds.[4]

  • Micelle Formation: At concentrations above its critical micelle concentration, this compound can form micelles that can encapsulate nutrients, potentially protecting them from degradation in the gastrointestinal tract and facilitating their transport to the epithelial surface.[2]

Quantitative Data from Relevant Studies

While clinical trials specifically evaluating this compound as a primary ingredient in nutritional supplements are limited, extensive research on L-carnitine provides a basis for its potential utility. The following tables summarize key findings from meta-analyses on L-carnitine supplementation for weight management and exercise performance. The rationale is that by enhancing the bioavailability of L-carnitine or other ergogenic aids, this compound could help achieve these effects more efficiently or at lower doses.

Effects of L-Carnitine Supplementation on Weight Management in Overweight and Obese Adults
ParameterWeighted Mean Difference (WMD)95% Confidence Interval (CI)Key Finding
Body Weight -1.21 kg-1.73 to -0.68Significant reduction in body weight.[8]
Body Mass Index (BMI) -0.24 kg/m ²-0.37 to -0.10Significant decrease in BMI.[8]
Fat Mass -2.08 kg-3.44 to -0.72Significant reduction in fat mass.[8]
Waist Circumference No significant effect--
Body Fat Percentage No significant effect--

Data from a meta-analysis of 37 randomized controlled trials.[8] A non-linear dose-response analysis suggested that 2000 mg of L-carnitine per day provides the maximum effect on body weight reduction in adults.[8]

Effects of L-Carnitine Supplementation on Exercise Performance
Exercise IntensitySupplementation RegimenOutcome
High-Intensity (≥80% VO₂ max) Acute: 3-4 g, 60-90 min pre-exerciseImproved performance.[4][9]
Chronic: 2-2.72 g/day for 9-24 weeksImproved performance.[4][9]
Moderate-Intensity (50-79% VO₂ max) Acute or ChronicNo significant improvement.[4][9]

Data from a systematic review of 11 studies.[4]

Effects of L-Carnitine Supplementation on Markers of Exercise-Induced Muscle Damage
MarkerEffectFollow-up Time
Muscle Soreness Significant improvement0, 24, 48, 72, 96 hours post-exercise
Creatine Kinase (CK) Significant reduction24 hours post-exercise
Myoglobin (Mb) Significant reduction24 hours post-exercise
Lactate Dehydrogenase (LDH) Significant reduction24 hours post-exercise

Data from a meta-analysis of seven randomized controlled trials.[10]

Experimental Protocols

The following are detailed protocols for evaluating the efficacy of this compound in nutritional supplement formulations.

Protocol 1: In Vitro Evaluation of Nutrient Permeability Enhancement using Caco-2 Cell Monolayers

This protocol is designed to assess the potential of this compound to enhance the intestinal permeability of a model nutrient in vitro.

dot

Caption: Workflow for in vitro permeability assessment using Caco-2 cells.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • Transwell permeable supports (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • This compound

  • Model nutrient (e.g., a specific amino acid, vitamin, or herbal compound)

  • Transepithelial Electrical Resistance (TEER) meter

  • Analytical equipment for nutrient quantification (e.g., HPLC, LC-MS/MS)

Methodology:

  • Cell Culture and Differentiation:

    • Seed Caco-2 cells onto the apical side of Transwell inserts at an appropriate density.

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity Assessment:

    • Before the experiment, measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² generally indicate good monolayer integrity.

  • Permeability Assay:

    • Wash the monolayers with pre-warmed HBSS.

    • Prepare transport media: HBSS containing the model nutrient at a known concentration, with and without various concentrations of this compound.

    • Add the transport medium containing the nutrient (control) or nutrient + this compound (test) to the apical (donor) chamber.

    • Add fresh HBSS to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh HBSS.

  • Sample Analysis:

    • Analyze the concentration of the model nutrient in the basolateral samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

      • Papp = (dQ/dt) / (A * C₀)

      • Where dQ/dt is the steady-state flux of the nutrient across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration of the nutrient in the apical chamber.

    • Compare the Papp values of the control group with the this compound-treated groups to determine the enhancement ratio.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model

This protocol outlines a preclinical study to evaluate the effect of this compound on the oral bioavailability of a model nutrient in rats.

Materials:

  • Sprague-Dawley rats (male, 250-300g)

  • This compound

  • Model nutrient

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical equipment for nutrient quantification in plasma

Methodology:

  • Animal Acclimatization and Fasting:

    • Acclimatize rats to the housing conditions for at least one week.

    • Fast the animals overnight (12-18 hours) before dosing, with free access to water.

  • Grouping and Dosing:

    • Divide the rats into at least three groups:

      • Group 1 (IV): Intravenous administration of the model nutrient (for absolute bioavailability calculation).

      • Group 2 (Oral Control): Oral administration of the model nutrient.

      • Group 3 (Oral Test): Oral co-administration of the model nutrient and this compound.

    • Administer the formulations via the appropriate route (intravenous injection or oral gavage).

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

    • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the model nutrient in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Use pharmacokinetic software to calculate key parameters for each group, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the plasma concentration-time curve (AUC)

    • Calculate the absolute oral bioavailability (F) for the oral groups using the formula:

      • F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

    • Compare the pharmacokinetic parameters and bioavailability between the Oral Control and Oral Test groups to assess the effect of this compound.

Conclusion

This compound presents a promising avenue for innovation in nutritional supplement formulation, primarily through its potential to enhance the bioavailability of a wide range of active ingredients. Its mechanism of action, involving the modulation of intestinal permeability, offers a clear rationale for its inclusion in products where nutrient absorption is a limiting factor. While direct clinical evidence for its use in supplements is still emerging, the extensive data on L-carnitine's benefits for weight management and exercise performance provide a strong impetus for developing more effective delivery systems. The experimental protocols provided herein offer a framework for researchers and developers to systematically evaluate and validate the application of this compound in next-generation nutritional supplements. Further research, particularly well-designed human clinical trials, is necessary to fully elucidate its efficacy and safety in this context.

References

Application Notes and Protocols for In Vitro Assays with Lauroyl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a long-chain acylcarnitine that has garnered significant interest in biomedical and pharmaceutical research. Structurally, it is an amphiphilic molecule with a positively charged quaternary ammonium group and a long hydrophobic lauroyl chain. This structure confers surfactant-like properties, making it a potent modulator of biological membranes. These application notes provide detailed protocols for in vitro assays to characterize the effects of Lauroyl-L-carnitine chloride on epithelial barrier function and cell viability. Additionally, a potential mechanism of action is described and visualized.

Physicochemical Properties and Storage

PropertyValueSource
Molecular Formula C₁₉H₃₈ClNO₄[1]
Molecular Weight 379.96 g/mol [2]
Appearance Solid[1]
Solubility - DMSO: ≥ 50 mg/mL - Ethanol: Soluble - Water: Slightly soluble - Methanol: Slightly soluble[1][2]
Storage Store at -20°C. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2]

Application 1: Evaluation of Epithelial Permeability Enhancement

Lauroyl-L-carnitine chloride is widely recognized for its ability to enhance the permeability of epithelial barriers, such as the intestinal epithelium. This property is of particular interest for improving the oral bioavailability of poorly absorbed drugs. The following protocol describes an in vitro assay using the Caco-2 cell line, a well-established model for the human intestinal barrier, to assess the permeability-enhancing effects of Lauroyl-L-carnitine chloride.

Key Experimental Data
Cell LineCompoundConcentrationIncubation TimeEffect on TEEREffect on FD-40 FluxEffect on Tight Junction Proteins
Caco-2LauroylcarnitineNot specified1 hourDecreaseIncreaseDecreased protein levels of claudin 1, 4, and 5[3]
Experimental Protocol: Caco-2 Transepithelial Electrical Resistance (TEER) and Paracellular Flux Assay

Objective: To determine the effect of Lauroyl-L-carnitine chloride on the integrity of Caco-2 cell monolayers by measuring TEER and the flux of a paracellular marker (e.g., FITC-dextran 4 kDa, FD-40).

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Transwell® inserts (e.g., 0.4 µm pore size, 12-well format)

  • Lauroyl-L-carnitine chloride

  • Hank's Balanced Salt Solution (HBSS)

  • FITC-dextran 4 kDa (FD-4)

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

  • Fluorescence plate reader

Procedure:

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO₂.

    • Seed Caco-2 cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-established tight junctions. Change the medium every 2-3 days.

    • Monitor the integrity of the monolayer by measuring the TEER. Monolayers are typically ready for experiments when TEER values are stable and exceed 250 Ω·cm².[4]

  • TEER Measurement:

    • Before treatment, wash the Caco-2 monolayers with pre-warmed HBSS.

    • Add fresh, pre-warmed HBSS to the apical (0.5 mL) and basolateral (1.5 mL) chambers.

    • Measure the initial TEER of each Transwell® insert using an EVOM.

    • Prepare different concentrations of Lauroyl-L-carnitine chloride in HBSS.

    • Replace the apical medium with the Lauroyl-L-carnitine chloride solutions. Use HBSS without the compound as a negative control.

    • Measure TEER at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) after the addition of the test compound.

  • Paracellular Flux Assay:

    • Following the final TEER measurement, add FITC-dextran (final concentration of 1 mg/mL) to the apical chamber of each well.

    • Incubate the plates at 37°C for a defined period (e.g., 1-2 hours).

    • At the end of the incubation, collect samples from the basolateral chamber.

    • Measure the fluorescence of the basolateral samples using a fluorescence plate reader (excitation/emission ~490/520 nm).

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of appearance of the marker in the basolateral chamber.

      • A is the surface area of the Transwell® membrane.

      • C₀ is the initial concentration of the marker in the apical chamber.

Experimental Workflow

G cluster_0 Cell Culture and Seeding cluster_1 Treatment and Measurement cluster_2 Data Analysis Culture Culture Caco-2 cells Seed Seed cells on Transwell® inserts Culture->Seed Differentiate Differentiate for 21-25 days Seed->Differentiate InitialTEER Measure initial TEER Treat Treat with Lauroyl-L-carnitine chloride InitialTEER->Treat TimeTEER Measure TEER at time points Treat->TimeTEER AnalyzeTEER Analyze TEER changes Treat->AnalyzeTEER AddFD4 Add FITC-dextran TimeTEER->AddFD4 Incubate Incubate for paracellular flux AddFD4->Incubate Sample Collect basolateral samples Incubate->Sample AnalyzeFlux Measure fluorescence and calculate Papp Sample->AnalyzeFlux

Fig. 1: Workflow for Permeability Assay

Application 2: Assessment of Cytotoxicity

Given its surfactant properties, it is crucial to evaluate the cytotoxicity of Lauroyl-L-carnitine chloride to determine a safe concentration range for its use as a permeation enhancer. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxicity of Lauroyl-L-carnitine chloride on Caco-2 cells and to calculate the IC₅₀ value.

Materials:

  • Caco-2 cells

  • DMEM with supplements (as above)

  • 96-well cell culture plates

  • Lauroyl-L-carnitine chloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other suitable solubilizing agent

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed Caco-2 cells into a 96-well plate at a density of 1 x 10⁴ cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of Lauroyl-L-carnitine chloride in cell culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound. Include wells with medium only (blank) and cells with medium but no compound (negative control).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the negative control.

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment and Incubation cluster_2 MTT Assay cluster_3 Data Analysis SeedCells Seed Caco-2 cells in 96-well plate Incubate24h Incubate for 24 hours SeedCells->Incubate24h TreatCompound Treat with Lauroyl-L-carnitine chloride Incubate24h->TreatCompound IncubateTime Incubate for 24/48/72 hours TreatCompound->IncubateTime AddMTT Add MTT solution IncubateTime->AddMTT Incubate4h Incubate for 3-4 hours AddMTT->Incubate4h Dissolve Dissolve formazan with DMSO Incubate4h->Dissolve ReadAbsorbance Read absorbance at 570 nm Dissolve->ReadAbsorbance CalculateViability Calculate % cell viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 value CalculateViability->DetermineIC50

Fig. 2: Workflow for MTT Cytotoxicity Assay

Proposed Mechanism of Action and Signaling Pathway

Lauroyl-L-carnitine chloride, as a long-chain acylcarnitine, likely exerts its effects on epithelial cells through its surfactant properties, leading to the disruption of the cell membrane and tight junctions. This can initiate a cascade of intracellular events.

Mechanism of Action:

  • Membrane Insertion and Disruption: The amphiphilic nature of Lauroyl-L-carnitine chloride allows it to insert into the lipid bilayer of the cell membrane. This insertion can disrupt the packing of phospholipids, leading to increased membrane fluidity and permeability.[3]

  • Alteration of Tight Junctions: The disruption of the cell membrane can lead to changes in the localization and expression of tight junction proteins. Specifically, Lauroyl-L-carnitine has been shown to decrease the protein levels of claudin 1, 4, and 5, which are critical components of the tight junction strands that regulate paracellular permeability.[3]

  • Induction of Intracellular Signaling: The perturbation of the cell membrane and potential influx of extracellular ions, such as calcium, can trigger various intracellular signaling pathways. While the specific pathways activated by Lauroyl-L-carnitine chloride are not fully elucidated, related long-chain acylcarnitines have been shown to induce calcium influx and activate stress-related pathways like the MAPK pathway.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytosol Cytosol LLC Lauroyl-L-carnitine chloride Membrane Lipid Bilayer LLC->Membrane Inserts into & perturbs TJ Tight Junctions (Claudin, Occludin, ZO-1) LLC->TJ Directly interacts with & disrupts Ca_Influx Ca²⁺ Influx Membrane->Ca_Influx Increases permeability to Ca²⁺ TJ_Disassembly Tight Junction Disassembly TJ->TJ_Disassembly Leads to MAPK MAPK Pathway (ERK, JNK, p38) Ca_Influx->MAPK Activates MAPK->TJ_Disassembly May contribute to Increased_Permeability Increased Paracellular Permeability TJ_Disassembly->Increased_Permeability Results in

Fig. 3: Proposed Signaling Pathway

Conclusion

These application notes provide a framework for the in vitro evaluation of Lauroyl-L-carnitine chloride. The detailed protocols for assessing its effects on epithelial permeability and cytotoxicity will enable researchers to characterize its potential as a drug delivery enhancer. The proposed mechanism of action and signaling pathway offer a basis for further investigation into the molecular interactions of this compound with biological membranes and cellular components. It is recommended that researchers optimize the described protocols for their specific experimental conditions and cell lines.

References

Application Notes and Protocols: Lauroyl-L-carnitine Chloride in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a cationic surfactant and acylcarnitine that has garnered interest in cell-based research primarily for its ability to reversibly permeabilize cell membranes.[1][2][3] Its amphiphilic nature allows it to interact with the lipid bilayer, making it a useful tool for enhancing the intracellular delivery of molecules that are otherwise poorly absorbed. These application notes provide detailed protocols for the use of Lauroyl-L-carnitine chloride in cell-based assays, with a focus on its application as a permeabilization agent and the subsequent assessment of cellular health.

Mechanism of Action

Lauroyl-L-carnitine chloride primarily functions as a cellular permeabilization agent by transiently disrupting cell membrane integrity. Its mechanism involves the interaction with and alteration of tight junctions, which are crucial for maintaining the barrier function of epithelial cell monolayers. Studies have shown that lauroylcarnitine can decrease the protein levels of key tight junction components, specifically claudin 1, 4, and 5.[4] This leads to a measurable decrease in transepithelial electrical resistance (TEER) and an increase in the flux of paracellular markers.[4] The interaction may also involve the modulation of cholesterol content within the plasma membrane.[4] At the ultrastructural level, treatment with lauroyl-L-carnitine can cause the fusion of brush border microvilli, further indicating a significant but transient alteration of membrane dynamics.

Data Presentation

The following table summarizes the quantitative data and observed effects of Lauroyl-L-carnitine chloride in cell-based systems.

ParameterCell TypeConcentrationIncubation TimeObserved EffectReference
Cellular PermeabilizationPorcine jejunal mucosal explants2 mMNot specifiedRapid permeabilization to lucifer yellow; arrest of endocytosis; fusion of brush border microvilli.Danielsen & Hansen, 2017
Tight Junction DisruptionCaco-2 cell monolayersNot specified1 hourDecrease in TEER; increase in FD-40 flux; decreased protein levels of claudin 1, 4, and 5.[4]

Experimental Protocols

Cellular Permeabilization for Intracellular Delivery

This protocol describes the use of Lauroyl-L-carnitine chloride to facilitate the entry of a target molecule into cultured cells.

Materials:

  • Lauroyl-L-carnitine chloride

  • Sterile DMSO or PBS

  • Target molecule for intracellular delivery

  • Cultured cells (e.g., Caco-2 or other epithelial cells)

  • Appropriate cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescent marker for assessing permeabilization (e.g., Lucifer Yellow)

Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of Lauroyl-L-carnitine chloride (e.g., 100 mM) in sterile DMSO. Store at -20°C.

  • Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for high-throughput screening or on permeable supports for TEER measurements) and culture until they reach the desired confluency.

  • Preparation of Treatment Solution: On the day of the experiment, dilute the Lauroyl-L-carnitine chloride stock solution in a serum-free culture medium to the desired final concentration (a starting concentration of 2 mM is recommended based on published data). Also, prepare the target molecule and a fluorescent marker in the same medium.

  • Treatment:

    • Wash the cells once with warm PBS.

    • Add the treatment solution containing Lauroyl-L-carnitine chloride, the target molecule, and the fluorescent marker to the cells.

    • Incubate for a predetermined period (e.g., 1 hour).

  • Wash and Recovery:

    • After incubation, aspirate the treatment solution.

    • Wash the cells three times with warm PBS to remove the permeabilizing agent and extracellular target molecules.

    • Add fresh, complete culture medium to the cells to allow for membrane recovery.

  • Assessment of Delivery:

    • Evaluate the intracellular delivery of the target molecule using an appropriate method (e.g., fluorescence microscopy for a fluorescently tagged molecule, or a downstream functional assay).

    • Simultaneously, assess the uptake of the fluorescent marker to confirm successful permeabilization.

Assessment of Cell Viability (MTT Assay) Following Permeabilization

It is crucial to assess the impact of the permeabilization process on cell viability. The MTT assay is a colorimetric assay that measures the metabolic activity of cells.

Materials:

  • Cells treated with Lauroyl-L-carnitine chloride as described above

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Protocol:

  • Following the wash and recovery step of the permeabilization protocol, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of cell culture medium.[5]

  • Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator, allowing the MTT to be metabolized into formazan crystals.[5]

  • After the incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[6]

  • Read the absorbance at 570 nm using a microplate reader.[5] The intensity of the purple color is proportional to the number of viable cells.

Assessment of Apoptosis (Annexin V/Propidium Iodide Staining) Following Permeabilization

To distinguish between apoptosis and necrosis induced by the permeabilization treatment, Annexin V and Propidium Iodide (PI) double staining followed by flow cytometry is recommended.

Materials:

  • Cells treated with Lauroyl-L-carnitine chloride

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Harvest the cells (including any floating cells in the medium) by trypsinization or gentle scraping.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[7]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[7]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[7]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[8]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][8]

  • Add 400 µL of 1X Binding Buffer to each tube.[7]

  • Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment cluster_analysis Analysis prep_stock Prepare Lauroyl-L-carnitine Chloride Stock Solution prep_treatment Prepare Treatment Solution (LLC-Cl + Target Molecule) prep_stock->prep_treatment seed_cells Seed and Culture Cells wash_pbs Wash Cells with PBS seed_cells->wash_pbs add_treatment Incubate with Treatment Solution prep_treatment->add_treatment wash_pbs->add_treatment wash_remove Wash to Remove Agent add_treatment->wash_remove add_medium Add Fresh Medium for Recovery wash_remove->add_medium assess_delivery Assess Intracellular Delivery add_medium->assess_delivery assess_viability Assess Cell Viability (MTT) add_medium->assess_viability assess_apoptosis Assess Apoptosis (Annexin V/PI) add_medium->assess_apoptosis mechanism_of_action cluster_membrane Cellular Membrane cluster_tight_junction Tight Junction Complex cluster_outcome Outcome LLC Lauroyl-L-carnitine Chloride membrane Plasma Membrane (Lipid Bilayer) LLC->membrane claudin1 Claudin 1 LLC->claudin1 down-regulation claudin4 Claudin 4 LLC->claudin4 down-regulation claudin5 Claudin 5 LLC->claudin5 down-regulation cholesterol Cholesterol Modulation membrane->cholesterol permeability Increased Paracellular Permeability claudin1->permeability claudin4->permeability claudin5->permeability teer Decreased TEER permeability->teer logical_relationship start Start: Cell-Based Assay with Intracellular Target permeabilize Permeabilize Cells with Lauroyl-L-carnitine Chloride start->permeabilize question Is Cell Viability Maintained? permeabilize->question proceed Proceed with Downstream Functional Analysis question->proceed Yes optimize Optimize Concentration or Incubation Time question->optimize No end End: Validated Results proceed->end optimize->permeabilize

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Lauroylcarnitine and its Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroylcarnitine, also known as C12:0 carnitine, is a crucial intermediate in fatty acid metabolism. It is an ester of carnitine and lauric acid, a 12-carbon saturated fatty acid. The primary biological role of lauroylcarnitine is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation, a key process in cellular energy production.[1] The analysis and quantification of lauroylcarnitine and other acylcarnitines are vital for the diagnosis and monitoring of inherited metabolic disorders related to fatty acid oxidation.[2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the sensitive and specific quantification of acylcarnitines in various biological matrices due to its high selectivity and sensitivity.[3][4]

This document provides detailed application notes and protocols for the mass spectrometry analysis of lauroylcarnitine and its esters, tailored for researchers, scientists, and professionals in drug development.

Quantitative Data

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Lauroylcarnitine.

Table 1: Mass Spectrometry Parameters for Lauroylcarnitine Analysis

AnalytePrecursor Ion (Q1) [M+H]⁺ (m/z)Product Ion (Q3) (m/z)Notes
Lauroylcarnitine344.385.1The product ion at m/z 85 is a characteristic fragment for acylcarnitines, resulting from the neutral loss of the fatty acid and trimethylamine.[2][5]
d3-Dodecanoylcarnitine (Internal Standard)347.385.1Deuterated internal standards are recommended for accurate quantification to compensate for matrix effects and variations in ionization efficiency.

Table 2: Chromatographic and Analytical Parameters

ParameterValueReference
Retention Time 5.94 minRestek Application Note[3]
Column Raptor ARC-18 (100 x 2.1 mm, 2.7 µm)Restek Application Note[3]
Lower Limit of Quantification (LLOQ) in Urine 4 ng/mLWaters Application Note[6]
Linear Range in Plasma 5-200 ng/mL (for general acylcarnitines)[7]

Experimental Protocols

Protocol 1: Quantitative Analysis of Lauroylcarnitine in Human Plasma by LC-MS/MS (without derivatization)

This protocol is adapted from a validated method for the analysis of underivatized acylcarnitines.[3]

1. Materials and Reagents:

  • Lauroyl-L-carnitine standard (≥98% purity)

  • d3-Dodecanoyl-L-carnitine (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (K2-EDTA)

2. Sample Preparation:

  • To 100 µL of plasma in a microcentrifuge tube, add 5 µL of the internal standard working solution (containing d3-Dodecanoyl-L-carnitine).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 10 seconds.

  • Incubate at ambient temperature for 10 minutes.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: UHPLC system

  • Column: Raptor ARC-18 column (100 x 2.1 mm, 2.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: Linear gradient to 95% B

    • 6-7 min: Hold at 95% B

    • 7-7.1 min: Return to 5% B

    • 7.1-9 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Lauroylcarnitine: 344.3 -> 85.1

    • d3-Dodecanoylcarnitine: 347.3 -> 85.1

Protocol 2: Synthesis of Lauroylcarnitine Ester

This protocol is a general procedure for the synthesis of acylcarnitines that can be adapted for lauroylcarnitine.[7]

1. Materials and Reagents:

  • L-carnitine hydrochloride

  • Lauric acid

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous acetonitrile

  • Hexane

  • Methanol

2. Synthesis Procedure:

  • Dissolve lauric acid in anhydrous acetonitrile.

  • Add N,N'-Carbonyldiimidazole (CDI) to the solution and stir at room temperature for 1 hour to form the N-lauroyl imidazole intermediate.

  • In a separate flask, dissolve L-carnitine hydrochloride in anhydrous acetonitrile.

  • Add the N-lauroyl imidazole solution to the L-carnitine solution and stir at 50°C for 24-48 hours.

  • After the reaction is complete, remove the solvent by rotary evaporation.

  • Extract the remaining oily liquid with hexane to remove unreacted fatty acid and CDI.

  • Dissolve the remaining product in a small amount of methanol and precipitate the lauroylcarnitine by adding hexane.

  • Repeat the precipitation step to ensure purity.

  • The final product can be verified by mass spectrometry.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (100 µL) is_add Add Internal Standard (d3-Dodecanoylcarnitine) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex1 Vortex precip->vortex1 incubate Incubate vortex1->incubate centrifuge Centrifuge incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc_injection Inject into LC-MS/MS reconstitute->lc_injection chrom_sep Chromatographic Separation (Raptor ARC-18) lc_injection->chrom_sep ionization Electrospray Ionization (ESI+) chrom_sep->ionization ms_analysis Tandem MS Analysis (MRM Mode) ionization->ms_analysis data_acq Data Acquisition ms_analysis->data_acq quant Quantification (Internal Standard Method) data_acq->quant report Generate Report quant->report

Caption: Experimental workflow for the quantitative analysis of Lauroylcarnitine.

fatty_acid_metabolism cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrial Matrix lauric_acid Lauric Acid (Fatty Acid) acyl_coa_synthetase Acyl-CoA Synthetase lauric_acid->acyl_coa_synthetase lauroyl_coa Lauroyl-CoA acyl_coa_synthetase->lauroyl_coa cpt1 CPT1 lauroyl_coa->cpt1 lauroylcarnitine_transport Lauroylcarnitine cpt1->lauroylcarnitine_transport carnitine_in Carnitine carnitine_in->cpt1 lauroylcarnitine_mito Lauroylcarnitine cpt2 CPT2 lauroylcarnitine_mito->cpt2 lauroyl_coa_mito Lauroyl-CoA cpt2->lauroyl_coa_mito coa_in Coenzyme A coa_in->cpt2 beta_oxidation β-Oxidation lauroyl_coa_mito->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle lauroylcarnitine_transport->lauroylcarnitine_mito CAT Translocase

Caption: Simplified signaling pathway of Lauroylcarnitine in fatty acid metabolism.

References

Application Notes and Protocols for Acylcarnitine Determination by HPLC-Electrospray Ionization Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acylcarnitines are crucial intermediates in the metabolism of fatty acids and amino acids, facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation.[1][2] The analysis of acylcarnitine profiles in biological matrices such as plasma, dried blood spots, and tissues is a powerful diagnostic tool for inborn errors of metabolism, including fatty acid oxidation disorders and organic acidurias.[3][4][5] Furthermore, acylcarnitine profiling is increasingly utilized in drug development to assess potential off-target mitochondrial toxicity and to understand the metabolic effects of new chemical entities.[4]

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) has become the gold standard for the accurate and sensitive quantification of acylcarnitines.[4][6] This technique offers high specificity and the ability to measure a wide range of acylcarnitines, from short-chain to long-chain species, often in a single analytical run.[3] This document provides detailed application notes and protocols for the determination of acylcarnitines using HPLC-ESI-MS/MS.

Principles of Analysis

The general workflow for acylcarnitine analysis by HPLC-ESI-MS/MS involves several key steps:

  • Sample Preparation: Extraction of acylcarnitines from the biological matrix and removal of interfering substances like proteins.[4][7] This may or may not be followed by a derivatization step to improve chromatographic retention and ionization efficiency.[3][7]

  • Chromatographic Separation (HPLC): Separation of individual acylcarnitine species based on their physicochemical properties. This is crucial for resolving isomeric compounds that have the same mass-to-charge ratio but different structures and biological significance.[7]

  • Ionization (Electrospray Ionization - ESI): Generation of gas-phase ions from the eluted acylcarnitines. ESI is a soft ionization technique that typically produces protonated molecular ions [M+H]+, minimizing fragmentation in the source.[4][8]

  • Mass Analysis (Tandem Mass Spectrometry - MS/MS): Detection and quantification of the acylcarnitines. In tandem MS, a precursor ion (the protonated molecule) is selected, fragmented, and a specific product ion is monitored. For acylcarnitines, a common fragmentation pattern involves the neutral loss of trimethylamine, resulting in a characteristic product ion at m/z 85.[3][4] Multiple Reaction Monitoring (MRM) is often used for targeted quantification due to its high sensitivity and specificity.[4]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the general experimental workflow for acylcarnitine analysis and the central role of carnitine in fatty acid metabolism.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Handling SampleCollection Sample Collection (Plasma, DBS, Tissue) Extraction Extraction of Acylcarnitines SampleCollection->Extraction Derivatization Derivatization (Optional) e.g., Butylation Extraction->Derivatization HPLC HPLC Separation Derivatization->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem Mass Spectrometry (MS/MS) ESI->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification & Analysis DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for acylcarnitine analysis.

fatty_acid_metabolism cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA ACSL CPT1 CPT1 AcylCoA->CPT1 Carnitine AcylCarnitine_matrix Acylcarnitine CPT1->AcylCarnitine_matrix Acylcarnitine CACT CACT CACT->AcylCarnitine_matrix CPT2 CPT2 AcylCarnitine_matrix->CACT AcylCoA_matrix Acyl-CoA AcylCarnitine_matrix->AcylCoA_matrix CPT2 BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCACycle TCA Cycle AcetylCoA->TCACycle

Caption: Role of carnitine in fatty acid transport and metabolism.

Experimental Protocols

Protocol 1: Quantitative Analysis of Acylcarnitines in Plasma (with Derivatization)

This protocol is adapted from methods describing butylation for enhanced detection of a broad range of acylcarnitines.[3][7]

1. Materials and Reagents:

  • Plasma (collected in EDTA or heparin tubes)

  • Internal Standard (IS) solution: A mixture of stable isotope-labeled acylcarnitines (e.g., d3-acetylcarnitine, d3-propionylcarnitine, d3-octanoylcarnitine, d3-palmitoylcarnitine) in methanol.

  • Acetonitrile (HPLC grade)

  • n-Butanol (HPLC grade)

  • Acetyl chloride or 3N HCl in n-butanol

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium acetate

  • Heptafluorobutyric acid (HFBA) (optional, for improved chromatography)

2. Sample Preparation:

  • To 50 µL of plasma in a microcentrifuge tube, add the internal standard solution.

  • Precipitate proteins by adding 200 µL of cold acetonitrile.[7]

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Butylation):

    • Reconstitute the dried extract in 100 µL of 3N HCl in n-butanol (or n-butanol containing 5% v/v acetyl chloride).[3][4]

    • Incubate at 60-65°C for 15-20 minutes.[3][4]

    • Evaporate the butanolic HCl to dryness under nitrogen.

  • Reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.[3]

3. HPLC-MS/MS Analysis:

  • HPLC System: A system capable of binary gradient elution.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 mm x 3.0 mm, 3.5 µm).[3]

  • Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water.[3]

  • Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile.[3]

  • Gradient Elution: A gradient optimized to separate short, medium, and long-chain acylcarnitines. An example gradient is provided in the table below.[3]

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 50°C.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MS Parameters:

    • Ion Spray Voltage: 5500 V

    • Heater Temperature: 600°C

    • Source Gas 1: 50 psi

    • Source Gas 2: 50 psi

    • Curtain Gas: 40 psi

    • Collision Gas (CAD): Medium

  • Detection: Multiple Reaction Monitoring (MRM). See table below for example transitions.

Protocol 2: Rapid Analysis of Acylcarnitines in Plasma (without Derivatization)

This protocol is suitable for high-throughput screening and focuses on a simpler sample preparation method.[9][10]

1. Materials and Reagents:

  • Plasma (collected in EDTA or heparin tubes)

  • Internal Standard (IS) solution in methanol.

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

2. Sample Preparation:

  • To 10 µL of plasma, add 490 µL of 80:20 methanol:water containing the internal standards.[9]

  • Vortex vigorously.

  • Centrifuge at 15,000 rpm for 10 minutes.[9]

  • Transfer the supernatant to an autosampler vial for injection.

3. HPLC-MS/MS Analysis:

  • HPLC System: UHPLC system for fast gradients.

  • Column: HILIC column (e.g., Atlantis HILIC silica, 50 mm x 2.0 mm) or a C18 column.[11]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A rapid gradient to separate the acylcarnitines.

  • Mass Spectrometer: As in Protocol 1.

  • Detection: MRM mode.

Quantitative Data

The following tables summarize typical parameters for the quantitative analysis of selected acylcarnitines. Note that these values can vary depending on the specific instrumentation and analytical conditions.

Table 1: HPLC Gradient Elution Program (Example from Protocol 1) [3]

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.0 - 0.510000.5
0.5 - 3.0100 → 650 → 350.5
3.0 - 6.065350.5
6.0 - 9.765 → 4035 → 600.5
9.7 - 10.740 → 560 → 950.5
10.7 - 11.25951.0
11.2 - 18.55951.5
18.5 - 22.510000.5

Table 2: MRM Transitions and Typical Quantitative Performance

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linearity RangeLLOQReference
Without Derivatization
L-Carnitine162.185.120 - 600 ng/mL5 ng/mL[12]
Acetylcarnitine (C2)204.185.11.0 - 100 µmol/L-[10]
Propionylcarnitine (C3)218.185.10.1 - 10 µmol/L-[10]
Butyrylcarnitine (C4)232.185.10.1 - 10 µmol/L-[10]
Octanoylcarnitine (C8)288.285.15 - 200 ng/mL~0.5 ng/mL[12]
Palmitoylcarnitine (C16)400.485.15 - 200 ng/mL~0.5 ng/mL[12]
With Butylation
Butyl-Acetylcarnitine260.285.1--[3]
Butyl-Propionylcarnitine274.285.1--[3]
Butyl-Octanoylcarnitine344.385.1--[3]
Butyl-Palmitoylcarnitine456.585.1--[3]

Note: LLOQ (Lower Limit of Quantification) values are highly instrument-dependent. The values presented are indicative.

Data Analysis and Interpretation

  • Calibration: Calibration curves are constructed by plotting the peak area ratio of the analyte to its corresponding internal standard against the concentration of the analyte. A linear regression is typically used.[3]

  • Quantification: The concentration of each acylcarnitine in the unknown samples is determined from the calibration curve.

  • Quality Control: Quality control samples at low, medium, and high concentrations should be included in each analytical run to ensure the accuracy and precision of the data.

  • Interpretation: Acylcarnitine profiles are interpreted based on the absolute concentrations of individual species and the ratios between them. For example, an elevated level of octanoylcarnitine (C8) is a key marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[6]

Troubleshooting and Optimization

  • Poor Peak Shape: This can be caused by issues with the mobile phase, column, or sample matrix. Optimizing the mobile phase composition (e.g., pH, additives) or using a different column chemistry can improve peak shape.[7]

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification. This can be minimized by efficient sample preparation, chromatographic separation, and the use of stable isotope-labeled internal standards.[7]

  • Isomeric Interference: Some acylcarnitines are isomers (e.g., butyrylcarnitine and isobutyrylcarnitine) and cannot be distinguished by mass alone. Chromatographic separation is essential for their accurate quantification.[7]

Conclusion

HPLC-ESI-MS/MS is a robust and sensitive platform for the analysis of acylcarnitines. The choice between a derivatization-based method and a non-derivatization method depends on the specific application, required sensitivity, and desired throughput. Careful method development and validation are crucial for obtaining accurate and reliable quantitative data that can be confidently used in clinical diagnostics, metabolic research, and drug development.

References

Application Note: Quantification of Lauroyl-L-carnitine using Lauroyl-L-carnitine-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of Lauroyl-L-carnitine in biological matrices, such as plasma and tissue homogenates, using Lauroyl-L-carnitine-d3 as an internal standard. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique that offers high specificity and sensitivity. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification. This document provides detailed protocols for sample preparation, LC-MS/MS analysis, and data processing, making it a valuable resource for researchers, scientists, and drug development professionals working in the fields of metabolic research, biomarker discovery, and clinical diagnostics.

Introduction

L-carnitine and its acyl esters, collectively known as acylcarnitines, are essential molecules in cellular energy metabolism.[1][2][3] They play a critical role in the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for subsequent β-oxidation and energy production.[1][2][4] Lauroyl-L-carnitine, a C12:0 acylcarnitine, is an intermediate in this process. The accurate quantification of specific acylcarnitines like Lauroyl-L-carnitine is vital for studying fatty acid metabolism, diagnosing inherited metabolic disorders, and investigating the metabolic dysregulation associated with various diseases such as diabetes and cardiovascular conditions.[5][6][7]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acylcarnitines due to its high sensitivity, specificity, and throughput.[8][9][10] A key aspect of robust quantitative LC-MS/MS assays is the use of an appropriate internal standard. Stable isotope-labeled internal standards, such as Lauroyl-L-carnitine-d3, are ideal as they have nearly identical physicochemical properties to the analyte of interest, co-elute chromatographically, and experience similar ionization and fragmentation patterns, thus effectively compensating for analytical variability.[11][12] This application note provides a comprehensive protocol for the quantification of Lauroyl-L-carnitine using Lauroyl-L-carnitine-d3 as an internal standard.

Metabolic Pathway of Fatty Acid Oxidation

FattyAcidOxidation cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase Lauroyl-CoA Lauroyl-CoA Lauroyl-L-carnitine_cytosol Lauroyl-L-carnitine Lauroyl-CoA->Lauroyl-L-carnitine_cytosol CPT1 Lauroyl-L-carnitine_matrix Lauroyl-L-carnitine Lauroyl-L-carnitine_cytosol->Lauroyl-L-carnitine_matrix CACT Lauroyl-CoA_matrix Lauroyl-CoA Lauroyl-L-carnitine_matrix->Lauroyl-CoA_matrix CPT2 Beta-Oxidation Beta-Oxidation Lauroyl-CoA_matrix->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Caption: Fatty acid transport and β-oxidation pathway.

Experimental Protocols

Materials and Reagents
  • Lauroyl-L-carnitine (Analyte)

  • Lauroyl-L-carnitine-d3 (Internal Standard)

  • Methanol (LC-MS grade)[5]

  • Acetonitrile (LC-MS grade)[5]

  • Formic acid (LC-MS grade)[5]

  • Ammonium acetate[5]

  • Water (LC-MS grade)[5]

  • Plasma or tissue samples

  • Protein precipitation plates or microcentrifuge tubes

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[12][13]

  • Analytical column (e.g., C18 reversed-phase column)[7]

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • Pipettes

Sample Preparation

A protein precipitation method is commonly used for the extraction of acylcarnitines from biological matrices.

  • Spiking with Internal Standard: To 50 µL of plasma or tissue homogenate, add 10 µL of the internal standard working solution (Lauroyl-L-carnitine-d3 at a concentration of 1 µg/mL in methanol).

  • Protein Precipitation: Add 200 µL of ice-cold methanol to precipitate proteins.[7]

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[7]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

SamplePreparation start Start: Plasma/Tissue Sample add_is Add Lauroyl-L-carnitine-d3 (Internal Standard) start->add_is add_methanol Add ice-cold Methanol (Protein Precipitation) add_is->add_methanol vortex Vortex (1 min) add_methanol->vortex centrifuge Centrifuge (13,000 x g, 10 min, 4°C) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: Sample preparation workflow.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10-10.1 min: 95-5% B; 10.1-12 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS/MS) Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Desolvation: 800 L/hr; Cone: 50 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Lauroyl-L-carnitine344.385.125
Lauroyl-L-carnitine-d3347.385.125

Note: The specific parameters for the mass spectrometer may require optimization depending on the instrument used. The product ion at m/z 85 is a characteristic fragment for acylcarnitines.[5]

Data Analysis and Quantification

The quantification of Lauroyl-L-carnitine is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by analyzing a series of standards with known concentrations of Lauroyl-L-carnitine and a fixed concentration of Lauroyl-L-carnitine-d3.

Calibration Curve Preparation

Prepare a series of calibration standards in a surrogate matrix (e.g., stripped plasma or a buffered solution) with concentrations of Lauroyl-L-carnitine ranging from 1 ng/mL to 1000 ng/mL. Each standard should contain a constant concentration of the internal standard, Lauroyl-L-carnitine-d3.

Quantitative Data Summary
Calibration PointLauroyl-L-carnitine (ng/mL)Peak Area Ratio (Analyte/IS)
110.012
250.058
3100.115
4500.590
51001.18
65005.95
7100011.9

This is example data and a new calibration curve should be generated for each analytical run.

The concentration of Lauroyl-L-carnitine in the unknown samples is then calculated using the linear regression equation derived from the calibration curve.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Lauroyl-L-carnitine in biological samples. The use of the stable isotope-labeled internal standard, Lauroyl-L-carnitine-d3, is essential for achieving high accuracy and precision by correcting for matrix effects and other sources of analytical variability. This detailed protocol can be readily implemented in research and clinical laboratories for the study of fatty acid metabolism and the diagnosis of related metabolic disorders.

References

Application Notes and Protocols for the Synthesis of Lauroyl-L-carnitine Chloride via Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauroyl-L-carnitine chloride is a quaternary ammonium salt derived from L-carnitine, an essential amino acid derivative. It functions as a cationic surfactant and has garnered significant interest in pharmaceutical and cosmetic research. Its primary applications include acting as an absorption enhancer for poorly soluble drugs, a component in drug delivery systems like liposomes, and as a skin-conditioning agent.[1][2] This document provides a detailed protocol for the synthesis of Lauroyl-L-carnitine chloride via the acylation of L-carnitine with lauroyl chloride, based on established industrial methods.[3][4] It also includes physicochemical properties, relevant applications, and a summary of its biological role.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Lauroyl-L-carnitine chloride is crucial for its application in research and development.

PropertyValueReference(s)
Molecular Formula C₁₉H₃₈ClNO₄[3]
Molecular Weight 380.0 g/mol [3]
Appearance White to off-white crystalline powder[1]
Melting Point 80–105°C (with decomposition)
Solubility DMSO: 50 mg/mL (131.59 mM)[3]
Specific Rotation -25.3° to -25.5° (c=10, H₂O)[3]
pH 2.5 (1% aqueous solution)[3]
Storage Conditions Store at -20°C in an anhydrous environment due to hygroscopic tendencies.[3]

Experimental Protocol: Synthesis of Lauroyl-L-carnitine Chloride

This protocol is adapted from a patented industrial synthesis method and is divided into two main stages: acylation to produce the crude product and subsequent recrystallization for purification.[4]

Materials and Reagents
  • L-carnitine

  • Lauroyl chloride

  • Glacial acetic acid

  • Acetone

  • Ethanol or Methanol

  • Activated carbon (optional)

Stage 1: Acylation (Crude Product Formation)
  • Reaction Setup: In a four-necked flask equipped with a stirrer, add glacial acetic acid (0.8–3 times the mass of L-carnitine). While stirring, dissolve the L-carnitine completely.[4]

  • Addition of Acylating Agent: Add lauroyl chloride to the solution. The molar ratio of L-carnitine to lauroyl chloride should be between 1:1 and 1:1.5.[4]

  • Reaction Conditions: Heat the mixture to a constant temperature between 50–80°C and maintain for 5–8 hours.[3][4]

  • Solvent Removal: After the reaction is complete, reduce the pressure (vacuum ≤ -0.09 MPa) and distill off the acetic acid at a temperature below 80°C.[4]

  • Crystallization: Cool the residue to 40°C and add acetone (2–5 times the mass of the initial L-carnitine). Stir vigorously to disperse the product.[4]

  • Isolation: Cool the suspension to 0–5°C and hold for at least 2 hours to ensure complete crystallization. Filter the mixture and wash the solid with acetone.[4]

  • Drying: Dry the crude product under vacuum at 80–105°C. This process typically yields a crude product with a purity of around 98.1%.[4]

Stage 2: Recrystallization (Purification)
  • Dissolution: Take the crude Lauroyl-L-carnitine chloride and add ethanol or methanol (0.4–3 times the mass of the crude product). Heat the mixture to 65°C to dissolve the solid. For darker colored solutions, a small amount of activated carbon can be added for decolorization.[4]

  • Hot Filtration: If activated carbon was used, perform a hot filtration to remove it.[4]

  • Concentration: Distill the filtrate under reduced pressure (vacuum at -0.08 MPa and temperature at 60°C) to remove a portion of the ethanol or methanol.[3][4]

  • Precipitation: Cool the concentrated solution to 40°C and add acetone (1.4–2.0 times the mass of the crude product) while stirring.[4]

  • Crystallization: Cool the mixture to below 10°C and maintain this temperature for at least 1 hour to induce crystallization.[4]

  • Final Product Isolation: Filter the crystals and dry them to obtain the pure Lauroyl-L-carnitine hydrochloride. The expected yield of the pure product is at least 92%, with a purity of ≥99.5%.[3][4]

Diagrams and Workflows

Synthesis Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Acylation cluster_stage2 Stage 2: Purification start L-carnitine + Lauroyl Chloride (in Acetic Acid) reaction Reaction (50-80°C, 5-8h) start->reaction distill Vacuum Distillation (Remove Acetic Acid) reaction->distill crystallize1 Crystallization (Acetone, 0-5°C) distill->crystallize1 crude Crude Product (Yield: ~98.1%) crystallize1->crude dissolve Dissolve in Ethanol/Methanol (65°C) crude->dissolve Recrystallize concentrate Vacuum Concentration dissolve->concentrate crystallize2 Recrystallization (Acetone, <10°C) concentrate->crystallize2 pure Pure Product (Yield: >92%, Purity: >99.5%) crystallize2->pure

Caption: Workflow for the synthesis of Lauroyl-L-carnitine chloride.

Reaction Scheme

Reaction_Scheme L_Carnitine L-Carnitine Lauroyl_L_Carnitine Lauroyl-L-carnitine chloride L_Carnitine->Lauroyl_L_Carnitine Acetic Acid 50-80°C Lauroyl_Chloride Lauroyl Chloride Lauroyl_Chloride->Lauroyl_L_Carnitine HCl HCl

Caption: Acylation of L-carnitine with lauroyl chloride.

Applications in Research and Drug Development

Lauroyl-L-carnitine chloride has several applications stemming from its amphiphilic nature and biological role.

  • Absorption Enhancer: It can improve the oral bioavailability of peptide compounds and other poorly absorbed drugs by increasing cell membrane permeability.[5][6]

  • Drug Delivery Systems: Its surfactant properties make it suitable for forming liposomes and nanoparticles, which can encapsulate drugs to improve their solubility and delivery.[2]

  • Fatty Acid Metabolism Research: As a long-chain acylcarnitine, it is integral to the transport of fatty acids into the mitochondria for β-oxidation.[7][8] This makes it a key molecule in studying metabolic pathways and disorders related to fatty acid oxidation.[7]

  • Diagnostic Biomarker: Elevated levels of lauroyl-L-carnitine in urine can be an indicator of primary carnitine deficiency, a metabolic disorder.[3]

  • Cosmetic Industry: It is used as an emulsifier and skin-conditioning agent in various cosmetic formulations.[1]

Role in Mitochondrial Fatty Acid Transport

Lauroyl-L-carnitine is an intermediate in the transport of long-chain fatty acids into the mitochondrial matrix, a process essential for energy production via β-oxidation.

Fatty_Acid_Transport cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix Fatty_Acid Lauroyl-CoA Lauroyl_Carnitine Lauroyl-L-carnitine Fatty_Acid:s->Lauroyl_Carnitine:n + L-Carnitine L_Carnitine_Cytosol L-Carnitine CPT1 CPT1 CAT CAT CPT2 CPT2 Fatty_Acid_Matrix Lauroyl-CoA Lauroyl_Carnitine->CAT Transport L_Carnitine_Matrix L-Carnitine Lauroyl_Carnitine->L_Carnitine_Matrix - L-Carnitine Lauroyl_Carnitine:s->Fatty_Acid_Matrix:n + CoA-SH L_Carnitine_Matrix->CAT Transport Out Beta_Oxidation β-Oxidation Fatty_Acid_Matrix->Beta_Oxidation

Caption: Role of Lauroyl-L-carnitine in fatty acid transport.

References

Application Notes and Protocols for the Delivery of Polar Fluorescent Probes Using Lauroyl-L-Carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroyl-L-carnitine chloride is a cationic surfactant and absorption enhancer that has demonstrated efficacy in facilitating the delivery of polar molecules, such as fluorescent probes, across cellular membranes. This document provides detailed application notes and experimental protocols for utilizing Lauroyl-L-carnitine chloride to deliver polar fluorescent probes into cells, with a focus on intestinal epithelial models. The information is compiled from scientific literature and is intended to guide researchers in designing and executing experiments for studying cellular permeability and drug delivery.

Lauroyl-L-carnitine chloride acts primarily by reversibly increasing cell membrane permeability.[1][2][3] Its amphiphilic nature allows it to insert into the lipid bilayer, which transiently disrupts the membrane integrity and allows the passage of otherwise impermeant polar molecules.[2][3] Additionally, it has been shown to modulate the barrier function of tight junctions in epithelial monolayers.[1]

Data Presentation

The following tables summarize the key experimental parameters and findings from relevant studies.

Table 1: Experimental Conditions for Lauroyl-L-Carnitine Chloride-Mediated Delivery of Polar Fluorescent Probes

ParameterValueCell/Tissue ModelSource
Lauroyl-L-Carnitine Chloride Concentration 2 mMPorcine jejunal mucosal explants[2][3]
100 µMCaco-2 cell monolayers[1]
Polar Fluorescent Probe Lucifer Yellow CH (ammonium salt)Porcine jejunal mucosal explants[2][3]
Fluorescein isothiocyanate dextran 40,000 (FD-40)Caco-2 cell monolayers[1]
Probe Concentration 0.5 mg/mLPorcine jejunal mucosal explants[2][3]
Not specifiedCaco-2 cell monolayers[1]
Incubation Time 1 hourPorcine jejunal mucosal explants[2][3]
1 hourCaco-2 cell monolayers[1]

Table 2: Observed Effects of Lauroyl-L-Carnitine Chloride on Cellular Models

EffectObservationCell/Tissue ModelSource
Probe Delivery Widespread uptake of Lucifer Yellow into the cytoplasm and nuclei of enterocytes.Porcine jejunal mucosal explants[2]
Membrane Permeabilization Increased flux of FD-40 across the cell monolayer.Caco-2 cell monolayers[1]
Tight Junction Integrity Decrease in Transepithelial Electrical Resistance (TEER).Caco-2 cell monolayers[1]
Tight Junction Protein Expression Decreased protein levels of claudin 1, 4, and 5.Caco-2 cell monolayers[1]
Endocytosis Blocked both constitutive and receptor-mediated endocytosis.Porcine jejunal mucosal explants[2]
Morphological Changes Longitudinal fusion of brush border microvilli and formation of vesicle-like structures.Porcine jejunal mucosal explants[2]

Experimental Protocols

Preparation of Stock Solutions
  • Lauroyl-L-Carnitine Chloride Stock Solution:

    • Due to its amphiphilic nature, Lauroyl-L-carnitine chloride can be challenging to dissolve directly in aqueous buffers at high concentrations.

    • A common method is to first prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[4] For example, a 50 mg/mL stock in DMSO can be prepared, which may require sonication to fully dissolve.[4]

    • For cell culture experiments, the final concentration of the organic solvent should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

    • Alternatively, for some applications, it can be dissolved in a mixture of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

  • Polar Fluorescent Probe Stock Solution:

    • Prepare a stock solution of the desired polar fluorescent probe (e.g., Lucifer Yellow) in a suitable buffer, such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

    • For Lucifer Yellow, a stock solution of 10 mg/mL in water can be prepared and stored protected from light.

In Vitro Probe Delivery into Caco-2 Cell Monolayers

This protocol is adapted from studies on intestinal permeability enhancers.[1]

a. Cell Culture:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Seed the Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well or 24-well plates) at a suitable density to allow for monolayer formation and differentiation over approximately 21 days.

  • Maintain the cell cultures in a humidified incubator at 37°C with 5% CO2, changing the medium every 2-3 days.

  • Monitor the integrity of the Caco-2 cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. Monolayers are typically ready for experiments when TEER values are stable and above a threshold that indicates a confluent and well-formed barrier.

b. Permeability Assay:

  • Wash the Caco-2 monolayers on the Transwell® inserts twice with pre-warmed HBSS.

  • Add fresh HBSS to the basolateral (bottom) chamber of the Transwell® plate.

  • In the apical (top) chamber, add HBSS containing the desired concentration of Lauroyl-L-carnitine chloride (e.g., 100 µM) and the polar fluorescent probe (e.g., Lucifer Yellow at 100 µM).[5][6] Include a control group without Lauroyl-L-carnitine chloride.

  • Incubate the plates at 37°C for a defined period (e.g., 1 hour).

  • At the end of the incubation, collect samples from the basolateral chamber.

  • Measure the fluorescence intensity of the samples using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe (e.g., for Lucifer Yellow, excitation ~430 nm and emission ~530 nm).[7]

  • The apparent permeability coefficient (Papp) can be calculated to quantify the flux of the probe across the monolayer.

Probe Delivery into Porcine Jejunal Mucosal Explants

This protocol is based on the methodology described by Danielsen and Hansen (2017).[2][3]

a. Tissue Preparation:

  • Obtain fresh porcine jejunal segments and place them in ice-cold RPMI medium.

  • Excise mucosal tissue specimens (approximately 0.1 g) and transfer them to metal grids in organ culture dishes containing 1 mL of RPMI medium.

b. Treatment and Incubation:

  • Pre-incubate the explants for 15 minutes at 37°C.

  • Prepare a treatment medium containing 2 mM Lauroyl-L-carnitine chloride and 0.5 mg/mL Lucifer Yellow in 10 mM Na2HPO4, 0.9% NaCl, pH 7.0 (PBS).[2][3]

  • Add the treatment medium to the organ culture dishes.

  • Incubate the explants for 1 hour at 37°C.

c. Visualization by Fluorescence Microscopy:

  • After incubation, rinse the explants in fresh medium and fix them in 4% paraformaldehyde.

  • Process the fixed tissue for cryosectioning.

  • Mount the sections on microscope slides and examine them using a fluorescence microscope equipped with the appropriate filter sets for the fluorescent probe.

Cytotoxicity Assays

It is crucial to assess the cytotoxicity of Lauroyl-L-carnitine chloride at the concentrations used for probe delivery.

a. MTT Assay (Cell Viability):

  • Seed cells (e.g., Caco-2) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Lauroyl-L-carnitine chloride for the same duration as the delivery experiment.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at ~570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

b. LDH Assay (Membrane Integrity):

  • Treat cells with Lauroyl-L-carnitine chloride as in the MTT assay.

  • Collect the cell culture supernatant.

  • Measure the activity of lactate dehydrogenase (LDH) released into the supernatant using a commercially available LDH cytotoxicity assay kit.

  • Compare the LDH release from treated cells to that of a positive control (cells lysed to achieve maximum LDH release) and an untreated negative control.

Mandatory Visualizations

G LLC Lauroyl-L-Carnitine Chloride Membrane LLC->Membrane Inserts into Lipid Bilayer Probe Polar Fluorescent Probe Probe->Membrane Approaches Membrane Cytoplasm Cytoplasm Membrane->Cytoplasm Increased Permeability Membrane->Cytoplasm Probe Entry

Caption: Mechanism of Lauroyl-L-carnitine chloride-mediated probe delivery.

G cluster_workflow Experimental Workflow A 1. Prepare Stock Solutions (Lauroyl-L-Carnitine Chloride & Probe) C 3. Treat Cells with LLC and Probe A->C B 2. Culture Cells (e.g., Caco-2 on Transwells) B->C D 4. Incubate for Defined Period C->D E 5. Collect Samples and Measure Fluorescence D->E F 6. Assess Cytotoxicity (MTT/LDH Assay) D->F G 7. Analyze and Interpret Data E->G F->G

Caption: General experimental workflow for assessing probe delivery.

G cluster_effects Cellular Effects cluster_outcomes Experimental Outcomes LLC Lauroyl-L-Carnitine Chloride Permeabilization Membrane Permeabilization LLC->Permeabilization TJ_Modulation Tight Junction Modulation LLC->TJ_Modulation Endocytosis_Block Inhibition of Endocytosis LLC->Endocytosis_Block Probe_Uptake Increased Polar Probe Uptake Permeabilization->Probe_Uptake TJ_Modulation->Probe_Uptake Paracellular Pathway TEER_Decrease Decreased TEER TJ_Modulation->TEER_Decrease

Caption: Logical relationships of Lauroyl-L-carnitine chloride's effects.

References

Troubleshooting & Optimization

Lauroyl-L-carnitine chloride solubility in DMSO and water

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility of Lauroyl-L-carnitine chloride in DMSO and water, along with troubleshooting advice for common experimental challenges.

Solubility Data

The solubility of Lauroyl-L-carnitine chloride can vary between solvents and is influenced by factors such as temperature and the purity of the solvent. The data below is a summary from various sources.

SolventConcentration (mg/mL)Molar Equivalent (mM)NotesSource(s)
DMSO ≥ 10 mg/mL≥ 26.11 mM---[1][2]
30 mg/mL78.96 mMSonication is recommended.[3]
50 mg/mL131.59 mMUltrasonic assistance may be needed. Use newly opened DMSO as the compound is hygroscopic.[4][5]
Water Slightly SolubleNot SpecifiedA 1% aqueous solution has a pH of 2.5.[3][5][6]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Lauroyl-L-carnitine chloride is not dissolving completely in DMSO. What should I do?

A1: If you are experiencing difficulty dissolving the compound, consider the following troubleshooting steps:

  • Increase Temperature: Gently warm the solution (e.g., in a 37°C water bath) to increase solubility.

  • Use Sonication: Sonication is frequently recommended to aid the dissolution of Lauroyl-L-carnitine chloride in DMSO.[3]

  • Check Solvent Quality: The compound is hygroscopic.[5] DMSO readily absorbs moisture from the air, which can significantly reduce its solvating power for certain compounds. Always use fresh, anhydrous, or newly opened DMSO for the best results.[4][7]

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing for several minutes.

Q2: Why is the solubility in water listed as "slightly soluble"? Can I prepare an aqueous stock solution?

A2: Lauroyl-L-carnitine chloride has limited solubility in aqueous solutions.[3][6] Preparing a high-concentration stock solution directly in water or aqueous buffers is generally not recommended. For biological experiments requiring an aqueous solution, it is standard practice to first prepare a concentrated stock solution in an organic solvent like DMSO and then perform a serial dilution into the aqueous experimental medium. Ensure the final concentration of the organic solvent is low enough to not affect the biological system.

Q3: How should I prepare a stock solution in DMSO?

A3: Please refer to the detailed "Experimental Protocol: Preparation of a DMSO Stock Solution" section below for a step-by-step guide.

Q4: I noticed some precipitation in my stock solution after storing it. Is it still usable?

A4: Precipitation can occur if the solution was stored at a low temperature where its solubility limit was exceeded. You can try to redissolve the compound by gently warming the vial and vortexing or sonicating it. If the precipitate fully redissolves and the solution is clear, it can typically be used. To prevent this, consider preparing aliquots of your stock solution to avoid repeated freeze-thaw cycles.[4]

Q5: What is the recommended storage condition for Lauroyl-L-carnitine chloride solutions?

A5: For long-term stability, stock solutions of Lauroyl-L-carnitine chloride in DMSO should be stored under the following conditions:

  • -80°C: for up to 6 months.[4][7]

  • -20°C: for up to 1 month.[4][7]

Always store in tightly sealed vials to protect from moisture.

Experimental Protocols

Protocol: Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol provides a method for preparing a clear stock solution of Lauroyl-L-carnitine chloride.

Materials:

  • Lauroyl-L-carnitine chloride powder

  • Anhydrous or newly opened DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale

  • Pipettes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Methodology:

  • Weighing: Accurately weigh the desired amount of Lauroyl-L-carnitine chloride powder in a suitable vial. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

  • Solvent Addition: Add the calculated volume of DMSO to the vial. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Dissolution:

    • Cap the vial securely.

    • Vortex the mixture vigorously for 2-3 minutes.

    • If the solid has not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.[3]

    • Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[4]

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][7]

Visual Troubleshooting Guide

The following workflow diagram provides a logical sequence of steps to troubleshoot solubility issues with Lauroyl-L-carnitine chloride.

G start Start: Compound Insolubility Issue check_solvent Step 1: Verify Solvent Quality Is the DMSO fresh/anhydrous? start->check_solvent success Success: Compound Dissolved Proceed with experiment. use_new_dmso Action: Use newly opened anhydrous DMSO. check_solvent->use_new_dmso No vortex Step 2: Apply Mechanical Force Has the solution been vortexed thoroughly? check_solvent->vortex Yes use_new_dmso->vortex vortex_action Action: Vortex vigorously for 2-5 minutes. vortex->vortex_action No sonicate Step 3: Use Sonication Has sonication been applied? vortex->sonicate Yes vortex->success Dissolved vortex_action->sonicate sonicate_action Action: Sonicate in a water bath for 10-15 min. sonicate->sonicate_action No warm Step 4: Gentle Warming Has the solution been warmed? sonicate->warm Yes sonicate->success Dissolved sonicate_action->warm warm_action Action: Warm gently to 37°C. Do not overheat. warm->warm_action No reassess Step 5: Re-evaluate Concentration Is the target concentration too high? warm->reassess Yes warm->success Dissolved warm_action->reassess warm_action->reassess dilute Action: Prepare a more dilute solution and re-attempt. reassess->dilute Yes reassess->dilute fail Issue Persists: Consult manufacturer's technical support or consider alternative solvent. reassess->fail No dilute->success dilute->success

Caption: Troubleshooting workflow for dissolving Lauroyl-L-carnitine chloride.

References

improving Lauroyl-L-carnitine chloride stability for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lauroyl-L-carnitine chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and handling of Lauroyl-L-carnitine chloride for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is Lauroyl-L-carnitine chloride and what are its primary uses in research?

A1: Lauroyl-L-carnitine chloride is an acylcarnitine, a quaternary ammonium-containing cationic surfactant, and an orally active absorption enhancer.[1][2][3] In research, it is commonly used to improve the oral bioavailability of peptide compounds and to permeabilize cell membranes, such as porcine enterocytes, for the delivery of polar molecules.[1][2][4]

Q2: What are the key chemical and physical properties of Lauroyl-L-carnitine chloride?

A2: Lauroyl-L-carnitine chloride is a solid, hygroscopic compound, meaning it readily absorbs moisture from the air.[5] It has a molecular weight of approximately 380.0 g/mol .[2][5] A 1% aqueous solution is acidic, with a pH of about 2.5.[5][6] It is generally stable under recommended storage conditions but is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[7][8]

Q3: How should I properly store Lauroyl-L-carnitine chloride?

A3: Proper storage is critical to maintain the compound's stability. The solid powder should be stored at -20°C in a tightly sealed container to protect it from moisture.[2][5] Stock solutions should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][7] Always seal containers tightly and protect from moisture.[1][7]

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling Lauroyl-L-carnitine chloride, standard laboratory PPE is required. This includes safety goggles with side-shields, protective gloves, and a lab coat.[7] Work should be conducted in a well-ventilated area or under an appropriate exhaust hood to avoid the formation and inhalation of dust or aerosols.[7][8]

Troubleshooting Guides

Problem: The compound is difficult to dissolve or precipitates out of solution.

  • Q: I'm having trouble dissolving Lauroyl-L-carnitine chloride in my solvent. What can I do?

    • A: Lauroyl-L-carnitine chloride has limited solubility in aqueous solutions but is more soluble in organic solvents like DMSO.[1][2] For preparing a stock solution, use newly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-containing) DMSO.[1][9] To aid dissolution, gentle heating and/or sonication can be applied.[1][3]

  • Q: My compound precipitates after I dilute my DMSO stock into an aqueous buffer. How can I prevent this?

    • A: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. To improve stability in aqueous solutions for in vivo experiments, a co-solvent system is recommended. A frequently used formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3] When preparing this, add each solvent sequentially and ensure the solution is clear before adding the next component.[3] For in vitro assays, minimize the final concentration of DMSO in your culture medium, typically keeping it below 0.5%.

Problem: I am observing inconsistent results between experiments.

  • Q: My experimental results vary from batch to batch. Could this be related to the compound's stability?

    • A: Yes, inconsistency can be a sign of compound degradation. Lauroyl-L-carnitine chloride is hygroscopic, and moisture absorption can affect its mass and stability.[5] Ensure you are weighing the compound in a low-humidity environment and storing it properly in a desiccator after opening. For working solutions, especially for in vivo use, it is highly recommended to prepare them freshly on the day of the experiment.[1] Do not use stock solutions that have been stored improperly or for longer than the recommended periods.

  • Q: Could the pH of my solution be affecting the compound's stability and my results?

    • A: While specific data on pH-dependent degradation is limited, the compound is known to be incompatible with strong acids and alkalis.[7][8] Given that a 1% aqueous solution is acidic (pH 2.5), the pH of your final experimental medium could potentially influence its structure and activity.[5] Maintain a consistent, physiologically relevant pH in your experiments and check for any visible signs of instability, like cloudiness or precipitation, when the compound is added to your system.

Data Presentation

Table 1: Storage and Stability of Lauroyl-L-carnitine Chloride

FormStorage TemperatureDurationKey Considerations
Solid Powder-20°C≥ 4 years[2]Store in a tightly sealed container, protected from moisture.[5][7]
Stock Solution in Solvent-80°CUp to 6 months[1][7]Use anhydrous solvent; seal tightly to prevent moisture absorption.[1]
Stock Solution in Solvent-20°CUp to 1 month[1][7]Suitable for short-term storage; ensure it is well-sealed.[1]
In Vivo Working SolutionN/AUse Same DayIt is recommended to prepare fresh solutions daily for experiments.[1][3]

Table 2: Solubility of Lauroyl-L-carnitine Chloride

SolventConcentrationNotes
DMSO30-50 mg/mL[1][3][5]Sonication and use of new, anhydrous DMSO is recommended.[1][3]
Ethanol20 mg/mL[4][9]
DMF20 mg/mL[4][9]
MethanolSlightly Soluble[2]Specific concentration not well defined.
WaterSlightly Soluble[2]A 1% aqueous solution has a pH of 2.5.[5]
In Vivo Formulation≥ 1.25 mg/mL[1]Using 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 50 mg/mL in DMSO)

  • Allow the vial of solid Lauroyl-L-carnitine chloride to equilibrate to room temperature before opening to minimize moisture condensation.

  • Weigh the desired amount of powder in a low-humidity environment.

  • Add the appropriate volume of new, anhydrous DMSO to achieve a 50 mg/mL concentration.

  • Vortex the solution thoroughly.

  • If dissolution is not complete, place the vial in an ultrasonic water bath for 10-15 minutes. Gentle warming can also be applied.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials.

  • Store the aliquots at -80°C for up to 6 months.[1][7]

Protocol 2: Preparation of an In Vivo Working Solution (e.g., 1.25 mg/mL)

This protocol is based on a formulation containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline and should be prepared fresh daily.[1]

  • Begin with a pre-made, high-concentration stock solution of Lauroyl-L-carnitine chloride in DMSO (e.g., 12.5 mg/mL).

  • To prepare 1 mL of working solution, add the solvents in the following order, ensuring the solution is mixed and clear after each addition:

    • Start with 400 µL of PEG300.

    • Add 100 µL of the 12.5 mg/mL DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is homogeneous.

    • Add 450 µL of saline to bring the total volume to 1 mL.

  • Vortex the final solution well. If any precipitation or phase separation occurs, sonication or gentle warming may be used to aid dissolution.[1]

  • Use the freshly prepared working solution for your experiment on the same day.[1][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_use Application storage Store Solid LLC at -20°C weigh Weigh LLC Powder (Low Humidity) storage->weigh Equilibrate to RT dissolve Dissolve in Anhydrous DMSO (Ultrasonic Bath) weigh->dissolve stock High-Concentration Stock Solution dissolve->stock storage_stock Aliquot & Store at -80°C stock->storage_stock thaw Thaw Stock Aliquot storage_stock->thaw prepare_working Prepare Fresh Working Solution thaw->prepare_working invitro In Vitro Assay (e.g., Cell Culture) prepare_working->invitro Dilute in Media invivo In Vivo Experiment (e.g., Oral Gavage) prepare_working->invivo Use Co-Solvent System troubleshooting_workflow cluster_solubility Solubility Issues cluster_consistency Inconsistent Results start Problem Encountered q1 Difficulty Dissolving? start->q1 q2 Results Vary? a1_yes Use Anhydrous DMSO Apply Sonication/Heat q1->a1_yes Yes a1_no Precipitation in Aqueous Solution? q1->a1_no No end_node Problem Resolved a1_yes->end_node a2_yes Use Co-Solvent System (e.g., PEG300/Tween-80) a1_no->a2_yes Yes a1_no->q2 No a2_yes->end_node a3_yes Check Storage Conditions Prepare Fresh Solutions Daily Handle as Hygroscopic q2->a3_yes Yes q2->end_node No, other issue a3_yes->end_node

References

Lauroyl-L-carnitine chloride storage conditions to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the optimal storage and handling of Lauroyl-L-carnitine chloride to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid Lauroyl-L-carnitine chloride?

To ensure the long-term stability of solid Lauroyl-L-carnitine chloride, it should be stored in a tightly sealed container in a cool, dry, and dark place. The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, which can lead to degradation.

Q2: How should I store stock solutions of Lauroyl-L-carnitine chloride?

The stability of Lauroyl-L-carnitine chloride in solution is dependent on the solvent, temperature, and pH. For optimal stability, stock solutions should be prepared in a suitable dry solvent, aliquoted to avoid repeated freeze-thaw cycles, and stored at low temperatures.[1] It is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]

Q3: What is the primary degradation pathway for Lauroyl-L-carnitine chloride?

The primary degradation pathway for Lauroyl-L-carnitine chloride, like other acylcarnitines, is the hydrolysis of the ester bond. This reaction breaks the molecule down into L-carnitine and lauric acid. This process is significantly accelerated by factors such as high temperatures and alkaline pH.

Q4: How does pH affect the stability of Lauroyl-L-carnitine chloride in aqueous solutions?

Lauroyl-L-carnitine chloride is most stable in neutral to acidic conditions. A 1% aqueous solution of Lauroyl-L-carnitine chloride has a pH of approximately 2.5. In alkaline conditions (high pH), the rate of hydrolysis increases significantly, leading to rapid degradation of the compound. For experiments requiring physiological pH, it is crucial to prepare solutions fresh and use them immediately.

Q5: Can I autoclave solutions containing Lauroyl-L-carnitine chloride?

No, autoclaving solutions of Lauroyl-L-carnitine chloride is not recommended. The high temperatures and pressures involved in autoclaving will cause significant hydrolysis of the ester bond, leading to the degradation of the compound. For sterilization of solutions, sterile filtration using a 0.22 µm filter is the preferred method.

Storage and Stability Data

The following tables summarize the recommended storage conditions and stability information for Lauroyl-L-carnitine chloride.

Table 1: Recommended Storage Conditions for Lauroyl-L-carnitine Chloride

FormStorage TemperatureDurationSpecial Conditions
Solid4°CLong-termSealed container, away from moisture and direct sunlight.
Stock Solution-20°CUp to 1 monthAliquoted, sealed, away from moisture.[1]
Stock Solution-80°CUp to 6 monthsAliquoted, sealed, away from moisture.[1]

Table 2: Factors Influencing the Stability of Lauroyl-L-carnitine Chloride in Solution

FactorImpact on StabilityRecommendation
pH Highly unstable in alkaline conditions (pH > 7). More stable in acidic to neutral pH.Maintain a slightly acidic to neutral pH for short-term storage. For incubations at physiological pH, prepare fresh solutions.
Temperature Higher temperatures accelerate hydrolysis.Store solutions at low temperatures (-20°C or -80°C). Avoid repeated freeze-thaw cycles.
Moisture The solid form is hygroscopic and can degrade upon moisture absorption.Store solid compound in a desiccator or a tightly sealed container in a dry environment.
Light Potential for photodegradation.Protect solid compound and solutions from direct light.

Troubleshooting Guide

Issue 1: Inconsistent or unexpected results in cell culture experiments.

  • Possible Cause: Degradation of Lauroyl-L-carnitine chloride in the culture medium. Standard cell culture media typically have a pH between 7.2 and 7.4 and are incubated at 37°C, conditions which can promote gradual hydrolysis.

  • Solution:

    • Prepare fresh media supplemented with Lauroyl-L-carnitine chloride for each experiment.

    • For long-term incubation, consider replacing the media with freshly prepared supplemented media at regular intervals (e.g., every 24 hours).

    • Perform a stability test of Lauroyl-L-carnitine chloride in your specific cell culture medium under your experimental conditions to determine its degradation rate.

Issue 2: Poor solubility or precipitation of Lauroyl-L-carnitine chloride in aqueous solutions.

  • Possible Cause 1: Inappropriate solvent. While soluble in water, its solubility can be limited.

  • Solution 1: For higher concentrations, consider preparing a stock solution in an organic solvent like DMSO or ethanol before diluting into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

  • Possible Cause 2: Low temperature of the solvent.

  • Solution 2: Gently warm the solvent to room temperature before dissolving the compound. Sonication can also aid in dissolution.

Issue 3: Variability in results between different batches of Lauroyl-L-carnitine chloride.

  • Possible Cause: Differences in purity or moisture content between batches.

  • Solution:

    • Always purchase research-grade Lauroyl-L-carnitine chloride from a reputable supplier that provides a certificate of analysis with purity and moisture content data.

    • If possible, for highly sensitive experiments, determine the moisture content of a new batch using a method like Karl Fischer titration to ensure accurate concentration calculations.

Experimental Protocols

Protocol 1: Stability Assessment of Lauroyl-L-carnitine Chloride in Aqueous Buffer

This protocol outlines a general method to assess the stability of Lauroyl-L-carnitine chloride in a specific buffer at a given temperature.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of Lauroyl-L-carnitine chloride in a suitable solvent (e.g., DMSO or ethanol) where it is known to be stable.

  • Preparation of Test Solutions: Dilute the stock solution into the aqueous buffer of interest (e.g., phosphate-buffered saline at pH 7.4) to the final desired concentration.

  • Incubation: Aliquot the test solution into several sealed vials and incubate them at the desired temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation and immediately stop the degradation by freezing it at -80°C or by adding a quenching solution that lowers the pH.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining Lauroyl-L-carnitine chloride and detect the formation of its degradation products (L-carnitine and lauric acid).

  • Data Analysis: Plot the concentration of Lauroyl-L-carnitine chloride against time to determine the degradation kinetics.

Visualizations

degradation_pathway LLCC Lauroyl-L-carnitine chloride Degradation Hydrolysis LLCC->Degradation LC L-Carnitine Degradation->LC LA Lauric Acid Degradation->LA Factors Accelerated by: - High pH (Alkaline) - High Temperature Factors->Degradation

Caption: Degradation pathway of Lauroyl-L-carnitine chloride.

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_use Experimental Use start Weigh solid Lauroyl-L-carnitine chloride (in a dry environment) dissolve Dissolve in appropriate solvent (e.g., dry DMSO) to make stock solution start->dissolve sterilize Sterile filter (0.22 µm filter) if necessary dissolve->sterilize aliquot Aliquot into single-use vials sterilize->aliquot store Store at -20°C or -80°C (protect from light) aliquot->store thaw Thaw one aliquot (avoid repeated freeze-thaw) store->thaw dilute Dilute into experimental buffer/medium immediately before use thaw->dilute experiment Perform experiment dilute->experiment

Caption: Recommended workflow for handling Lauroyl-L-carnitine chloride.

References

Technical Support Center: Lauroyl-L-carnitine chloride for in vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the dissolution and use of Lauroyl-L-carnitine chloride in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is Lauroyl-L-carnitine chloride and what is its primary use in in vivo research?

A1: Lauroyl-L-carnitine chloride is a long-chain acylcarnitine that functions as a zwitterionic surfactant.[1] In in vivo experiments, it is primarily used as an orally active absorption enhancer to improve the bioavailability of certain compounds, particularly hydrophilic and peptide-based drugs.[1][2] It has been shown to permeate intestinal cells, facilitating the transport of other molecules.[3][4]

Q2: What are the recommended solvents for dissolving Lauroyl-L-carnitine chloride for in vivo administration?

A2: Lauroyl-L-carnitine chloride has limited solubility in aqueous solutions.[3][5] Therefore, a co-solvent system is typically required. Common solvents and excipients used to prepare formulations for in vivo studies include Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, and saline.[2][3] Other vehicles like corn oil and cyclodextrins (SBE-β-CD) have also been reported.[2]

Q3: How should I prepare a working solution of Lauroyl-L-carnitine chloride for oral gavage in mice?

A3: A common method involves first preparing a concentrated stock solution in DMSO, which can then be diluted with other co-solvents to achieve the final desired concentration and vehicle composition. It is crucial to add the solvents sequentially and ensure the solution is clear after each addition.[3] For detailed, step-by-step protocols, please refer to the "Experimental Protocols" section below.

Q4: What are the storage recommendations for Lauroyl-L-carnitine chloride solutions?

A4: Lauroyl-L-carnitine chloride powder is hygroscopic and should be stored in a dry environment at -20°C.[6] Stock solutions, typically in DMSO, can be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[2] It is strongly recommended to prepare fresh working solutions for in vivo experiments on the day of use.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation or cloudiness observed in the final formulation. - The solubility limit of Lauroyl-L-carnitine chloride in the chosen vehicle has been exceeded.- Improper mixing or order of solvent addition.- The DMSO used may have absorbed moisture, reducing its solvating power.- Try gentle heating and/or sonication to aid dissolution.[3]- Re-prepare the solution, ensuring solvents are added sequentially and the solution is clear before adding the next component.[3]- Use a fresh, unopened bottle of anhydrous DMSO for preparing the stock solution.[2]- Consider adjusting the vehicle composition to include a higher percentage of organic co-solvents or trying an alternative formulation.
Inconsistent results or lower than expected efficacy in in vivo experiments. - Degradation of Lauroyl-L-carnitine chloride in the working solution.- The chosen vehicle is not optimal for absorption.- The compound is not fully dissolved, leading to inaccurate dosing.- Always prepare the working solution fresh on the day of the experiment.[2]- Ensure the final formulation is a clear solution before administration.- If using a corn oil-based formulation for an extended period (e.g., over two weeks), consider potential stability issues and explore alternative vehicles.[2]
Difficulty dissolving the compound directly in the final vehicle. - Lauroyl-L-carnitine chloride has poor solubility in aqueous-based solutions.- Always prepare a concentrated stock solution in a suitable organic solvent like DMSO first. Then, perform serial dilutions with the other co-solvents to reach the final desired concentration and vehicle composition.

Quantitative Data Summary

Table 1: Solubility of Lauroyl-L-carnitine chloride

SolventSolubilityNotes
DMSO50 mg/mL (131.59 mM)[2][6]Ultrasonic treatment may be needed.[2] It is important to use newly opened DMSO as it is hygroscopic.[2]
DMSO30 mg/mL (78.96 mM)[3]Sonication is recommended.[3]
DMF20 mg/mL[1]For Lauroyl-DL-carnitine chloride.
Ethanol20 mg/mL[1]For Lauroyl-DL-carnitine chloride.
MethanolSlightly soluble[3][5]
WaterSlightly soluble[3][5]

Table 2: Example Formulations for in vivo Experiments

Formulation CompositionFinal ConcentrationReference
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline≥ 1.25 mg/mL[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL[2]
10% DMSO, 90% Corn oil≥ 1.25 mg/mL[2]
10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline1 mg/mL (2.63 mM)[3]

Experimental Protocols

Protocol 1: Preparation of a 1.25 mg/mL Lauroyl-L-carnitine chloride solution in a DMSO/PEG300/Tween 80/Saline vehicle. [2]

  • Prepare a 12.5 mg/mL stock solution: Dissolve Lauroyl-L-carnitine chloride in fresh, anhydrous DMSO. Gentle warming or sonication may be required to fully dissolve the compound.

  • Prepare the final working solution (example for 1 mL): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 12.5 mg/mL DMSO stock solution to the PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.

  • Administration: Use the freshly prepared solution for in vivo administration.

Protocol 2: Preparation of a 1 mg/mL Lauroyl-L-carnitine chloride solution. [3]

  • Prepare a stock solution in DMSO: The concentration of this stock solution will depend on the final desired concentration and vehicle composition.

  • Prepare the final working solution (example using 10% DMSO): a. To prepare 1 mL of a 1 mg/mL solution, you would need 1 mg of Lauroyl-L-carnitine chloride. b. Dissolve 1 mg of the compound in 100 µL of DMSO. c. Add 400 µL of PEG300 and mix until clear. Sonication is recommended. d. Add 50 µL of Tween 80 and mix until clear. e. Add 450 µL of saline and mix thoroughly.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (e.g., 1 mL) stock_compound Lauroyl-L-carnitine chloride (powder) stock_dissolve Dissolve (Sonication/Heating) stock_compound->stock_dissolve stock_dmso Anhydrous DMSO stock_dmso->stock_dissolve stock_solution Concentrated Stock Solution (e.g., 12.5 mg/mL) stock_dissolve->stock_solution add_stock Add 100 µL Stock Solution stock_solution->add_stock peg300 400 µL PEG300 peg300->add_stock tween80 Add 50 µL Tween 80 add_stock->tween80 saline Add 450 µL Saline tween80->saline final_solution Final Working Solution (1.25 mg/mL) saline->final_solution administration In Vivo Administration final_solution->administration Administer Freshly

Caption: Experimental workflow for preparing Lauroyl-L-carnitine chloride for in vivo studies.

signaling_pathway cluster_lumen Intestinal Lumen cluster_membrane Enterocyte Membrane cluster_cell Enterocyte compound Lauroyl-L-carnitine chloride (LLC) tj Tight Junctions compound->tj Modulates membrane Cell Membrane compound->membrane Interacts with drug Co-administered Drug (e.g., Peptide) absorption Increased Drug Absorption drug->absorption tj->absorption Increases Paracellular Permeability membrane->absorption Increases Transcellular Permeability

Caption: Proposed mechanism of Lauroyl-L-carnitine chloride as an absorption enhancer.

References

troubleshooting precipitation issues with Lauroyl-L-carnitine chloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauroyl-L-carnitine chloride solutions.

Frequently Asked Questions (FAQs)

Q1: What is Lauroyl-L-carnitine chloride and what are its key properties?

Lauroyl-L-carnitine chloride is a cationic surfactant and an acylcarnitine. It is often used as an absorption enhancer in drug delivery systems due to its ability to permeabilize cell membranes.[1][2][3] It is a white to off-white solid that is hygroscopic, meaning it readily absorbs moisture from the air.[4] Therefore, it should be stored in a dry environment.

Q2: What are the recommended storage conditions for Lauroyl-L-carnitine chloride powder and its solutions?

  • Powder: The solid form should be stored at -20°C for long-term stability (≥ 4 years).[2]

  • Solutions: Stock solutions are typically prepared in organic solvents like DMSO. For optimal stability, it is recommended to store these solutions at -80°C for up to 6 months, or at -20°C for up to 1 month.[5] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: In which solvents is Lauroyl-L-carnitine chloride soluble?

Lauroyl-L-carnitine chloride has varying solubility in different solvents. The following table summarizes its solubility profile based on available data.

SolventSolubilityConcentration (mM)Notes
Dimethyl sulfoxide (DMSO)~50 mg/mL[4][5]~131.6May require ultrasonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[5]
Dimethylformamide (DMF)≥ 20 mg/mL≥ 52.2Saturation unknown.
Ethanol≥ 20 mg/mL≥ 52.2Saturation unknown.
MethanolSlightly soluble-
WaterSlightly soluble-
Phosphate-Buffered Saline (PBS, pH 7.2)Limited-Solubility is expected to be low.

Q4: What is the Critical Micelle Concentration (CMC) of Lauroyl-L-carnitine chloride and why is it important?

Troubleshooting Guide: Precipitation Issues

Precipitation of Lauroyl-L-carnitine chloride from solution can occur due to several factors. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Precipitate forms immediately upon dissolving the compound.
Potential Cause Troubleshooting Steps Expected Outcome
Poor Solubility in the Chosen Solvent 1. Review the solubility table to ensure you are using an appropriate solvent. 2. For aqueous solutions, consider preparing a concentrated stock in DMSO first, then diluting it into your aqueous buffer. 3. Use gentle heating (e.g., 37°C) and/or sonication to aid dissolution.The compound dissolves completely to form a clear solution.
Compound Has Degraded 1. Ensure the compound has been stored correctly at -20°C in a desiccated environment. 2. Visually inspect the powder for any changes in color or texture.Proper storage minimizes the risk of degradation.
Low-Quality Solvent 1. Use high-purity, anhydrous solvents, especially for organic stock solutions. 2. If using DMSO, use a fresh, unopened bottle as it is hygroscopic.High-quality solvents will prevent precipitation caused by impurities or excess water.
Issue 2: Precipitate forms after the solution has been prepared and stored.
Potential Cause Troubleshooting Steps Expected Outcome
Solution is Supersaturated 1. The initial dissolution may have been forced (e.g., by heating), creating an unstable supersaturated solution. 2. Try preparing a more dilute solution. 3. If a high concentration is required, consider using co-solvents or a different solvent system.A stable solution is formed with no precipitation over time.
Temperature Fluctuations 1. Store the solution at the recommended temperature (-20°C or -80°C). 2. Avoid repeated freeze-thaw cycles by preparing aliquots.Consistent storage temperature maintains the stability of the solution.
pH Shift 1. The pH of the solution may have changed over time. Lauroyl-L-carnitine's solubility is pH-dependent.[9] 2. Use a buffered solvent system to maintain a stable pH.A stable pH prevents pH-induced precipitation.
Hydrolysis At low pH, Lauroyl-L-carnitine can be hydrolyzed to lauric acid, which is less soluble in aqueous solutions.[1][7] If working in acidic conditions, be aware of this potential degradation.Minimizing exposure to acidic conditions can reduce the formation of insoluble degradation products.
Issue 3: Precipitate forms when the stock solution is diluted into an aqueous buffer or cell culture medium.
Potential Cause Troubleshooting Steps Expected Outcome
Poor Aqueous Solubility 1. Add the stock solution to the aqueous buffer dropwise while gently vortexing or stirring to ensure rapid mixing. 2. Pre-warm the aqueous buffer to 37°C before adding the stock solution. 3. The final concentration of the organic solvent (e.g., DMSO) should be kept as low as possible (typically <0.5% for cell culture).The compound remains in solution after dilution.
Interaction with Buffer Components 1. Some buffer components, particularly salts, can reduce the solubility of Lauroyl-L-carnitine chloride. 2. Try a different buffer system (e.g., Tris-HCl instead of PBS). 3. Test the solubility in a small volume of the buffer before preparing a large batch.A compatible buffer system is identified that does not cause precipitation.
pH of the Final Solution 1. The addition of the stock solution may alter the pH of the final solution. 2. Check the pH of the final solution and adjust if necessary. Lauroyl-L-carnitine is more soluble at a lower pH.[9]The final solution has a pH that maintains the solubility of the compound.

Experimental Protocols

Protocol 1: Preparation of a Lauroyl-L-carnitine Chloride Stock Solution in DMSO
  • Materials:

    • Lauroyl-L-carnitine chloride powder

    • Anhydrous, high-purity dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Ultrasonic water bath

  • Procedure:

    • Allow the Lauroyl-L-carnitine chloride powder to equilibrate to room temperature before opening the container to prevent condensation.

    • Weigh the desired amount of powder in a sterile tube.

    • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 50 mg/mL stock solution, add 1 mL of DMSO to 50 mg of powder).

    • Vortex the tube vigorously for 1-2 minutes.

    • If the powder is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer
  • Materials:

    • Lauroyl-L-carnitine chloride stock solution in DMSO

    • Sterile aqueous buffer (e.g., PBS, Tris-HCl)

    • Sterile conical tube or beaker

    • Magnetic stirrer or vortex mixer

  • Procedure:

    • Pre-warm the aqueous buffer to 37°C.

    • Place the desired volume of the pre-warmed buffer in a sterile tube or beaker.

    • While gently stirring or vortexing the buffer, add the calculated volume of the DMSO stock solution dropwise.

    • Continue to mix for a few seconds to ensure the solution is homogeneous.

    • Visually inspect the solution for any signs of precipitation.

Visualizations

G cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting Precipitation start Start: Lauroyl-L-carnitine Chloride Powder choose_solvent Choose Appropriate Solvent (e.g., DMSO) start->choose_solvent dissolve Dissolve with Vortexing and/or Sonication choose_solvent->dissolve stock_solution Clear Stock Solution dissolve->stock_solution precipitate Precipitation Observed stock_solution->precipitate Dilution into Aqueous Buffer check_solubility Check Solubility Data precipitate->check_solubility check_storage Verify Storage Conditions precipitate->check_storage check_ph Measure and Adjust pH precipitate->check_ph dilution_technique Optimize Dilution Technique precipitate->dilution_technique clear_solution Clear Solution check_solubility->clear_solution check_storage->clear_solution check_ph->clear_solution dilution_technique->clear_solution

Caption: Troubleshooting workflow for precipitation issues.

G cluster_factors Factors Influencing Solubility solubility Lauroyl-L-carnitine Chloride Solubility solvent Solvent Choice (e.g., DMSO > Water) solubility->solvent ph pH (Lower pH increases solubility) solubility->ph temperature Temperature (Higher temperature increases solubility) solubility->temperature concentration Concentration (Consider CMC) solubility->concentration

Caption: Key factors affecting solubility.

References

Technical Support Center: Purifying Lauroyl-L-carnitine Chloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the recrystallization of Lauroyl-L-carnitine chloride. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Experimental Protocol: Recrystallization of Lauroyl-L-carnitine Chloride

This protocol is adapted from established methods for the purification of Lauroyl-L-carnitine chloride, including a patented industrial synthesis process.[1]

Objective: To purify crude Lauroyl-L-carnitine chloride to a high degree of purity (≥99.5%) by removing residual starting materials and by-products.[1]

Materials:

  • Crude Lauroyl-L-carnitine chloride

  • Ethanol or Methanol (ACS grade or higher)

  • Acetone (ACS grade or higher)

  • Activated carbon (optional, for decolorizing)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Buchner funnel and filter flask

  • Filter paper

  • Vacuum source

  • Ice bath

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution:

    • Place the crude Lauroyl-L-carnitine chloride into an Erlenmeyer flask.

    • Add a minimal amount of ethanol or methanol to the flask. A common starting point is a mass ratio of 0.4–3 parts solvent to 1 part crude product.[1]

    • Gently heat the mixture to 60-65°C while stirring to dissolve the solid completely.[1] If the solid does not fully dissolve, add small additional portions of the hot solvent until a clear solution is obtained. Avoid using an excessive amount of solvent to ensure good recovery.[2]

  • Decolorization (Optional):

    • If the solution is colored, it may indicate the presence of impurities. In this case, add a small amount of activated carbon to the hot solution.

    • Continue to heat and stir the solution for a few minutes to allow the activated carbon to adsorb the colored impurities.

  • Hot Filtration:

    • If activated carbon was used, or if there are any insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization in the funnel.

  • Concentration (Optional but Recommended):

    • To increase the yield, it is advisable to concentrate the solution by distilling off a portion of the ethanol or methanol under reduced pressure.[1]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3]

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Precipitation with Anti-Solvent:

    • After cooling, slowly add acetone (an anti-solvent) to the solution while stirring. A typical ratio is 1.4–2.0 parts acetone to 1 part crude product by mass.[1] The addition of acetone will decrease the solubility of Lauroyl-L-carnitine chloride and induce further precipitation.

    • Continue stirring in the ice bath for at least one hour to ensure complete crystallization.[1]

  • Collection and Washing of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold acetone to rinse away any remaining impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.

Quantitative Data Summary

The selection of an appropriate solvent system is critical for successful recrystallization. The following tables summarize the solubility of Lauroyl-L-carnitine chloride in various solvents.

Table 1: Solubility of Lauroyl-L-carnitine Chloride

SolventSolubilitySource
MethanolSlightly soluble[4]
WaterSlightly soluble[4]
DMSO50 mg/mL[5]

Table 2: Solubility of Deuterated Lauroyl-L-carnitine-d3 Chloride

SolventSolubilitySource
DMF20 mg/mL
DMSO10 mg/mL
Ethanol20 mg/mL

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the recrystallization of Lauroyl-L-carnitine chloride.

Q1: Why are no crystals forming after cooling the solution?

A1: This is a common issue that can be caused by several factors:

  • Too much solvent: If an excess of the primary solvent (ethanol or methanol) was used, the solution may not be saturated enough for crystals to form. To remedy this, you can evaporate some of the solvent to concentrate the solution and then try cooling again.[2]

  • Supersaturation: The solution may be supersaturated, meaning it contains more dissolved solute than it normally could at that temperature. To induce crystallization, you can try:

    • Scratching the inner surface of the flask with a glass rod. This creates a rough surface that can serve as a nucleation site for crystal growth.

    • Seeding the solution with a tiny crystal of pure Lauroyl-L-carnitine chloride, if available.

  • Slow crystallization kinetics: Due to its amphiphilic nature, Lauroyl-L-carnitine chloride might be slow to crystallize. Be patient and allow sufficient time for cooling and crystallization.

Q2: My product has "oiled out" instead of forming solid crystals. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This is common for compounds with low melting points or when the solution is highly concentrated.[2] Lauroyl-L-carnitine chloride's detergent-like properties can also contribute to this phenomenon. To resolve this:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent (ethanol or methanol) to decrease the saturation of the solution.

  • Cool the solution very slowly. This can help the molecules arrange themselves into a crystal lattice rather than aggregating as an oil.

  • Vigorous stirring during cooling can sometimes help to break up the oil and encourage crystallization.

Q3: The recrystallized product is still colored. How can I remove the color?

A3: A colored product indicates the presence of impurities. To decolorize the solution, you can use activated carbon. After dissolving the crude product in the hot solvent, add a small amount of activated carbon and continue to heat and stir for a few minutes. The colored impurities will adsorb onto the surface of the activated carbon. You must then perform a hot filtration to remove the carbon before proceeding with the cooling and crystallization steps. Be aware that using too much activated carbon can lead to a lower yield as it may also adsorb some of your product.[2]

Q4: My final yield is very low. What could be the reason?

A4: A low yield can result from several factors:

  • Using too much solvent: As mentioned in Q1, an excessive amount of solvent will keep more of your product dissolved in the mother liquor.

  • Premature crystallization: If the solution cools too quickly during hot filtration, some product may crystallize and be lost.

  • Incomplete precipitation: Ensure that the solution is sufficiently cooled and that enough anti-solvent (acetone) has been added to maximize precipitation.

  • Loss during transfer: Be careful to transfer all of the crystalline product during the filtration and washing steps.

Q5: Can I use a different solvent system for recrystallization?

A5: The choice of solvent is crucial. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For Lauroyl-L-carnitine chloride, the ethanol/acetone or methanol/acetone system is well-documented and effective.[1] While other solvent systems might work, they would require experimental validation. Given its amphiphilic nature, a polar protic solvent like an alcohol to dissolve it, and a less polar or non-polar solvent as an anti-solvent is a good strategy.

Experimental Workflow and Troubleshooting Logic

Recrystallization_Workflow start Start: Crude Lauroyl-L-carnitine chloride dissolve Dissolve in minimal hot Ethanol/Methanol start->dissolve decolorize Optional: Add activated carbon for decolorization dissolve->decolorize hot_filter Hot filtration to remove insolubles dissolve->hot_filter No decolorization needed decolorize->hot_filter concentrate Optional: Concentrate solution hot_filter->concentrate cool Slowly cool to room temperature, then ice bath concentrate->cool add_antisolvent Add Acetone (anti-solvent) cool->add_antisolvent no_crystals Issue: No crystals form cool->no_crystals oiled_out Issue: Product 'oils out' cool->oiled_out collect Collect crystals by vacuum filtration add_antisolvent->collect wash Wash crystals with cold Acetone collect->wash low_yield Issue: Low yield collect->low_yield dry Dry purified crystals wash->dry end End: Pure Lauroyl-L-carnitine chloride dry->end colored_product Issue: Product is colored end->colored_product solve_no_crystals Troubleshoot: - Evaporate some solvent - Scratch flask - Seed with a crystal no_crystals->solve_no_crystals solve_oiled_out Troubleshoot: - Re-heat and add more solvent - Cool very slowly - Stir vigorously oiled_out->solve_oiled_out solve_low_yield Troubleshoot: - Use less initial solvent - Ensure complete precipitation - Avoid premature crystallization low_yield->solve_low_yield solve_colored_product Troubleshoot: - Redissolve and treat with activated carbon colored_product->solve_colored_product solve_no_crystals->cool Retry solve_oiled_out->cool Retry solve_low_yield->start Re-evaluate protocol solve_colored_product->dissolve Re-purify

Caption: Recrystallization and troubleshooting workflow for Lauroyl-L-carnitine chloride.

References

handling hygroscopic Lauroyl-L-carnitine chloride powder

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lauroyl-L-carnitine chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of this hygroscopic powder in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is Lauroyl-L-carnitine chloride and what is its primary application?

A1: Lauroyl-L-carnitine chloride is an acylcarnitine and a quaternary ammonium-containing cationic surfactant.[1] In research, it is primarily used as an orally active absorption enhancer to improve the bioavailability of poorly permeable compounds, such as peptides, by increasing their passage across intestinal epithelia.[2][3]

Q2: What are the recommended storage conditions for Lauroyl-L-carnitine chloride powder?

A2: Due to its hygroscopic nature, proper storage is critical. The solid powder should be stored at -20°C in a tightly sealed container with a desiccant. Under these conditions, it is stable for at least four years.[1]

Q3: How should I prepare and store stock solutions?

A3: Stock solutions should be prepared using high-quality, anhydrous solvents. For example, when using DMSO, it is crucial to use a newly opened bottle as hygroscopic DMSO can significantly impact solubility.[4] Prepared stock solutions should be stored in sealed vials. For stability, store at -80°C for up to 6 months or at -20°C for up to one month.[3] Always bring solutions to room temperature before opening to minimize water condensation.

Q4: In which solvents is Lauroyl-L-carnitine chloride soluble?

A4: Lauroyl-L-carnitine chloride is slightly soluble in methanol and water.[1] It has higher solubility in DMSO, with concentrations of 30 mg/mL (78.96 mM) being achievable, often requiring sonication.[5] For in vivo studies, co-solvent systems are typically required.[2][3]

Q5: What safety precautions should I take when handling the powder?

A5: Lauroyl-L-carnitine chloride may cause skin, eye, and respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood. Avoid creating dust.

Troubleshooting Guide

Problem: The powder has become clumpy or turned into a sticky solid.

  • Cause: This is a clear indication of moisture absorption due to the compound's hygroscopic nature. This can happen if the container is not sealed properly, left open to the atmosphere for too long, or if there is significant headspace in a frequently opened container.

  • Solution:

    • Assess Usability: If the material can still be broken up, scooped, and fully dissolved in the intended solvent, it is likely safe to use for many applications. However, the effective concentration may be lower than calculated due to the absorbed water weight.

    • For High Precision Work: For experiments requiring high accuracy, it is recommended to use a fresh, unopened vial of the powder. Using clumped material will lead to inaccurate weight measurements.

    • Future Prevention: Always store the powder in a desiccator, even inside the freezer. For larger containers, consider aliquoting the powder into smaller, single-use vials to minimize atmospheric exposure of the bulk supply.

Problem: I am having difficulty achieving the desired concentration in my aqueous buffer.

  • Cause: Lauroyl-L-carnitine chloride has limited solubility in pure water.[1] Its surfactant nature can also lead to the formation of micelles, which can complicate dissolution.

  • Solution:

    • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the powder in a suitable organic solvent like DMSO to create a high-concentration stock solution.[2][5]

    • Use Co-solvents for Working Solution: The DMSO stock can then be diluted into the final aqueous buffer. For in vivo formulations, co-solvents such as PEG300 and Tween-80 are often used to maintain solubility.[2][3] A common practice is to add the DMSO stock to the co-solvents first before the final dilution with saline or buffer.

    • Utilize Sonication: Sonication can aid in the dissolution of the powder in the initial solvent.[5]

Problem: I am observing inconsistent results in my cell permeability assays.

  • Cause: Inconsistent results can stem from several factors related to the handling of a hygroscopic compound. Inaccurate weighing due to moisture absorption can lead to variable final concentrations. Additionally, the age and preparation of the stock solution can impact its effectiveness.

  • Solution:

    • Standardize Weighing Procedure: Weigh the powder quickly in a low-humidity environment if possible. A glove box with a dry atmosphere is ideal. Always use a fresh aliquot from a properly stored container.

    • Use Freshly Prepared Solutions: It is recommended to prepare working solutions for in vivo experiments fresh on the same day of use.[2] For in vitro assays, use stock solutions that have been stored correctly and are within the recommended stability window.

    • Verify Cell Monolayer Integrity: Ensure that the variability is not from the biological model itself. Always check the integrity of your cell monolayers (e.g., Caco-2 cells) by measuring the Transepithelial Electrical Resistance (TEER) before each experiment.

Data Presentation

Table 1: Storage and Stability of Lauroyl-L-carnitine Chloride
FormStorage TemperatureDurationKey Considerations
Solid Powder -20°C≥ 4 yearsMust be in a tightly sealed container with desiccant.[1]
Stock Solution -80°C6 monthsSealed storage, away from moisture.[3]
Stock Solution -20°C1 monthSealed storage, away from moisture.[3]
Table 2: Solubility of Lauroyl-L-carnitine Chloride
SolventConcentrationNotes
DMSO ≥ 50 mg/mL (131.59 mM)Requires sonication. Use newly opened, anhydrous DMSO.[2]
Methanol Slightly Soluble-
Water Slightly Soluble-
In Vivo Formulation ≥ 1.25 mg/mLExample: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2]
Table 3: European Pharmacopoeia Hygroscopicity Classification
ClassificationWeight Increase (after 24h at 25°C, 80% RH)
Non-hygroscopic ≤ 0.12% w/w
Slightly hygroscopic > 0.2% and < 2% w/w
Hygroscopic ≥ 2% and < 15% w/w
Very hygroscopic ≥ 15% w/w
Data based on European Pharmacopoeia standards.[2][6]

Experimental Protocols & Visualizations

Protocol: In Vitro Intestinal Permeability Assay

This protocol outlines a general procedure for assessing the effect of Lauroyl-L-carnitine chloride on the permeability of a model drug across a Caco-2 cell monolayer.

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).

  • Preparation of Solutions:

    • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Prepare the apical (AP) dosing solution containing the model drug (e.g., FITC-dextran) and the desired concentration of Lauroyl-L-carnitine chloride.

    • Prepare the basolateral (BL) receiver solution (transport buffer).

  • Permeability Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the AP dosing solution to the apical chamber and the BL receiver solution to the basolateral chamber.

    • Incubate at 37°C with gentle shaking.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh receiver solution.

  • Quantification: Analyze the concentration of the model drug in the basolateral samples using an appropriate analytical method (e.g., fluorescence spectroscopy for FITC-dextran).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the effect of Lauroyl-L-carnitine chloride on drug transport. A significant decrease in TEER and an increase in Papp for the model drug indicate enhanced permeability.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis caco2 1. Culture Caco-2 cells on permeable supports (21 days) teer_check 2. Measure TEER to confirm monolayer integrity caco2->teer_check solutions 3. Prepare AP (drug + LLC-Cl) and BL solutions teer_check->solutions wash 4. Wash monolayers solutions->wash apply 5. Apply AP and BL solutions wash->apply incubate 6. Incubate at 37°C apply->incubate sample 7. Sample from BL chamber at time points incubate->sample quantify 8. Quantify model drug concentration sample->quantify calculate 9. Calculate Papp and analyze TEER change quantify->calculate

Caption: Workflow for an in vitro Caco-2 permeability assay.

signaling_pathway LLC Lauroyl-L-carnitine Chloride Membrane Plasma Membrane Interaction LLC->Membrane Cholesterol Cholesterol Leakage (?) Membrane->Cholesterol alters lipid environment PKC Protein Kinase C (PKC) Activation (?) Membrane->PKC may activate Claudin Decreased Claudin-1, -4, -5 Protein Levels Cholesterol->Claudin destabilizes TJ Tight Junction Complex PKC->TJ phosphorylates components TJ->Claudin Permeability Increased Paracellular Permeability Claudin->Permeability

References

Technical Support Center: Formulation of Lauroyl-L-carnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauroyl-L-carnitine chloride.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of Lauroyl-L-carnitine chloride?

A1: Lauroyl-L-carnitine chloride is a cationic surfactant and an acylcarnitine. Key properties are summarized in the table below.[1][2][3]

PropertyValue
Molecular Formula C₁₉H₃₈ClNO₄[1][3]
Molecular Weight 379.96 g/mol [4]
Appearance White to off-white solid[4]
Solubility in Water Slightly soluble
Solubility in Methanol Slightly soluble
Solubility in DMSO 30-50 mg/mL[3][4]
Hygroscopicity Exhibits hygroscopic tendencies[1][3]

Q2: Which co-solvents are recommended for formulating Lauroyl-L-carnitine chloride?

A2: Common co-solvents for Lauroyl-L-carnitine chloride include Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Polyethylene Glycol 400 (PEG400), and Tween 80.[4] A combination of these is often used to achieve higher concentrations for in vivo studies.

Q3: How should I store Lauroyl-L-carnitine chloride?

A3: Due to its hygroscopic nature, Lauroyl-L-carnitine chloride should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. For long-term stability of the solid, storage at -20°C is recommended.[1][3][5] Stock solutions in solvents like DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[4]

Troubleshooting Guides

Issue 1: Difficulty in Dissolving Lauroyl-L-carnitine Chloride

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • The solution appears cloudy or contains visible particles.

Possible Causes:

  • Incorrect solvent selection.

  • Insufficient solvent volume.

  • Low temperature of the solvent.

Solutions:

  • Solvent Selection: Use a recommended co-solvent system. For aqueous formulations, a common approach is to first dissolve the compound in a small amount of an organic co-solvent like DMSO before adding aqueous buffers.

  • Co-solvent Systems: For a target concentration of ≥ 1.25 mg/mL for in vivo studies, the following protocol can be used:

    • Prepare a stock solution of Lauroyl-L-carnitine chloride in DMSO (e.g., 12.5 mg/mL).

    • In a separate tube, add 400 µL of PEG300.

    • Add 100 µL of the DMSO stock solution to the PEG300 and mix thoroughly.

    • Add 50 µL of Tween-80 and mix again.

    • Finally, add 450 µL of saline to reach a final volume of 1 mL.[4]

  • Sonication and Heating: If the compound is slow to dissolve, gentle warming and sonication can be applied.[4] However, be cautious with heating as it can accelerate degradation, especially in basic conditions.

Issue 2: Precipitation of the Compound Upon Dilution in Aqueous Media

Symptoms:

  • A clear solution of Lauroyl-L-carnitine chloride in a co-solvent becomes cloudy or forms a precipitate when diluted with an aqueous buffer (e.g., PBS, cell culture media).

Possible Causes:

  • Lauroyl-L-carnitine chloride is an amphiphilic molecule and can self-assemble and precipitate when its concentration exceeds its critical micelle concentration (CMC) or solubility limit in the final aqueous medium.

  • The pH of the aqueous medium may affect solubility.

Solutions:

  • Incorporate a Surfactant: Including a non-ionic surfactant like Tween 80 or a block copolymer like Pluronic F127 in the formulation can help to form stable micelles and prevent precipitation upon dilution.

  • Use of Polymeric Precipitation Inhibitors: Adding a small amount of a polymer such as hydroxypropyl methylcellulose (HPMC) to the formulation can help maintain a supersaturated state and prevent the drug from precipitating out of solution.

  • pH Adjustment: Acylcarnitines are more stable at acidic to neutral pH. Hydrolysis of the ester bond is a primary degradation pathway, which is accelerated at basic pH.[5][6] Ensure the final pH of your formulation is within a stable range, ideally below pH 7.

  • Slow Dilution: Add the concentrated co-solvent solution to the aqueous medium slowly while vortexing or stirring to allow for gradual micelle formation and prevent localized high concentrations that can lead to precipitation.

Issue 3: Handling the Hygroscopic Nature of Lauroyl-L-carnitine Chloride

Symptoms:

  • Difficulty in obtaining an accurate weight of the solid compound.

  • The powder appears clumpy or sticky.

Possible Causes:

  • Absorption of atmospheric moisture.

Solutions:

  • Controlled Environment: Whenever possible, handle the solid compound in a controlled environment with low humidity, such as a glove box or a room with a dehumidifier.

  • Quick Weighing: Minimize the time the container is open to the atmosphere. Have all necessary tools and weighing vessels ready before opening the primary container.

  • Use of a Desiccator: Store the compound in a desiccator containing a suitable drying agent (e.g., silica gel) both for long-term storage and after opening the container.

  • Subtraction Method for Weighing: To improve accuracy, use the subtraction method. Weigh the sealed container with the compound, quickly transfer the desired amount to your vessel, and then re-weigh the original container. The difference in weight will be the amount of compound transferred.[7]

Data Presentation

Table 1: Solubility of Lauroyl-L-carnitine Chloride in Common Co-solvents

Co-solventSolubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO)30 - 50[3][4]Sonication may be required. Use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can affect solubility.[4]
Dimethylformamide (DMF)≥ 20Data for deuterated form. Saturation unknown.
Ethanol≥ 20Data for deuterated form. Saturation unknown.
MethanolSlightly SolubleQuantitative data not readily available.
WaterSlightly SolubleQuantitative data not readily available.
Propylene GlycolData not availableExpected to have some solubility due to its amphiphilic nature.
GlycerinData not availableLower solubility is expected compared to other co-solvents.

Experimental Protocols

Protocol for Preparation of a 1.25 mg/mL Lauroyl-L-carnitine Chloride Formulation for In Vivo Studies

This protocol is adapted from a commercially available formulation guide.[4]

Materials:

  • Lauroyl-L-carnitine chloride

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl in water)

Procedure:

  • Prepare a 12.5 mg/mL stock solution of Lauroyl-L-carnitine chloride in DMSO.

  • To prepare 1 mL of the final formulation, add the solvents sequentially in the following order: a. 400 µL of PEG300 b. 100 µL of the 12.5 mg/mL Lauroyl-L-carnitine chloride in DMSO stock solution. Mix well. c. 50 µL of Tween 80. Mix well. d. 450 µL of Saline. Mix until a clear solution is obtained.

  • If any precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]

Visualizations

experimental_workflow Experimental Workflow for Formulation start Start weigh Weigh Lauroyl-L-carnitine chloride in a low-humidity environment start->weigh dissolve_dmso Dissolve in DMSO to create a stock solution weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_stock Add DMSO stock solution to PEG300 and mix add_peg->add_stock add_tween Add Tween 80 and mix add_stock->add_tween add_saline Add Saline and mix add_tween->add_saline check_clarity Check for a clear solution add_saline->check_clarity sonicate_heat Apply gentle heat and/or sonication if needed check_clarity->sonicate_heat Not Clear end End: Clear Formulation check_clarity->end Clear sonicate_heat->check_clarity

Caption: Workflow for preparing a Lauroyl-L-carnitine chloride formulation.

troubleshooting_precipitation Troubleshooting Precipitation Upon Aqueous Dilution start Precipitation Observed cause1 Possible Cause: Exceeded Solubility Limit start->cause1 cause2 Possible Cause: Unstable Micelle Formation start->cause2 cause3 Possible Cause: Incorrect pH start->cause3 solution1 Solution: Incorporate Surfactant (e.g., Tween 80, Pluronic F127) cause1->solution1 solution2 Solution: Add Polymeric Precipitation Inhibitor (e.g., HPMC) cause1->solution2 cause2->solution1 solution4 Solution: Use slow dilution with continuous mixing cause2->solution4 solution3 Solution: Adjust pH to acidic or neutral range cause3->solution3

Caption: Troubleshooting guide for precipitation issues.

References

Technical Support Center: Managing DMSO Concentration in Animal Studies with Lauroyl-L-carnitine chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauroyl-L-carnitine chloride and managing dimethyl sulfoxide (DMSO) concentrations in animal studies.

Frequently Asked Questions (FAQs)

1. What is the recommended maximum concentration of DMSO for in vivo animal studies?

The generally accepted maximum concentration of DMSO for intraperitoneal (IP) injections in rodents is 10% (v/v).[1][2] However, to minimize potential toxicity and confounding effects, it is highly recommended to keep the DMSO concentration as low as possible, ideally below 1% (v/v) for in vivo injections.[3] For sensitive animals or long-term studies, a concentration of 2% or lower is preferable.[4] Some institutional animal care and use committees (IACUCs) may even suggest a range of 0.5-5%.[1]

2. What are the known toxic effects of DMSO in animals?

DMSO is not an inert vehicle and can exert various biological effects.[3] High concentrations of DMSO can lead to:

  • Local tissue irritation and necrosis: Especially at the injection site.

  • Hemolysis: Rupture of red blood cells, particularly with intravascular administration.[3]

  • Hepatotoxicity and nephrotoxicity: Damage to the liver and kidneys has been reported with repeated high doses.[3]

  • Neurotoxicity: Can cause sedation, lethargy, and other neurological signs at high doses.[5]

  • Ocular toxicity: Changes in the lens of the eyes have been observed in various animals at doses above 1000 mg/kg/day.[6]

  • Cardiovascular effects: Can impact platelet aggregation.[3]

It is crucial to include a vehicle-only control group in your experiments to account for any effects of the DMSO itself.[3]

3. What is the solubility of Lauroyl-L-carnitine chloride in DMSO?

Lauroyl-L-carnitine chloride is soluble in DMSO at a concentration of 50 mg/mL.[7] For in vivo studies, a stock solution in DMSO is typically prepared and then diluted with other co-solvents and an aqueous vehicle to achieve the final desired concentration and minimize DMSO toxicity.

4. Are there alternative solvents or formulations for Lauroyl-L-carnitine chloride?

Yes, if you need to reduce the final DMSO concentration, you can use co-solvents. A common formulation for in vivo use is a mixture of DMSO, polyethylene glycol 300 (PEG300), and a surfactant like Tween 80, diluted in saline or water.[8][9] One suggested formulation for Lauroyl-L-carnitine chloride is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, which can achieve a solubility of at least 1 mg/mL.[10]

Troubleshooting Guides

Issue 1: Precipitation of Lauroyl-L-carnitine chloride upon dilution of DMSO stock with an aqueous vehicle.

  • Question: My Lauroyl-L-carnitine chloride, which is fully dissolved in DMSO, precipitates when I add saline or PBS. What should I do?

  • Answer: This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution.[8] Here are some troubleshooting steps:

    • Use a Co-solvent Formulation: Instead of diluting the DMSO stock directly with an aqueous solution, use a multi-component vehicle. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10]

    • Stepwise Dilution: Add the components of the vehicle sequentially. First, dissolve the Lauroyl-L-carnitine chloride in DMSO. Then, add PEG300 and mix thoroughly. Next, add Tween-80 and mix again until the solution is clear. Finally, slowly add the saline or water dropwise while continuously vortexing.[9]

    • Gentle Warming: Gently warming the solution to 37-45°C can help increase the solubility of the compound. Ensure that both the co-solvent mixture and the aqueous phase are pre-warmed to the same temperature.[9]

    • Sonication: If precipitation persists, use a bath sonicator to aid in dissolution.[9]

Issue 2: Observed toxicity or adverse effects in animals, even at low DMSO concentrations.

  • Question: I'm using a low percentage of DMSO in my formulation, but my animals are still showing signs of distress. What could be the cause?

  • Answer: While low DMSO concentrations are generally considered safe, several factors could contribute to adverse effects:

    • Compound Toxicity: The observed toxicity may be inherent to the Lauroyl-L-carnitine chloride itself, and not the vehicle.

    • Combined Effects: DMSO can enhance the absorption of other substances, potentially increasing the toxicity of the administered compound.[5] There is limited specific data on the combined toxicity of DMSO and Lauroyl-L-carnitine chloride.

    • Route of Administration: The route of administration can significantly impact tolerability. Intravenous (IV) administration of DMSO can be more toxic than intraperitoneal (IP) or oral routes.

    • Injection Volume and Speed: A large injection volume or rapid injection can cause discomfort and local tissue damage.

    • Health Status of Animals: Animals that are already compromised or "weak" may be more susceptible to the effects of DMSO. It is recommended to keep the DMSO proportion below 2% for such animals.

Issue 3: Inconsistent experimental results.

  • Question: I am observing high variability in my in vivo study results. Could the formulation be a factor?

  • Answer: Yes, inconsistent formulation can lead to variable drug exposure and, consequently, variable results. To ensure consistency:

    • Prepare Fresh Formulations: It is best practice to prepare the formulation fresh before each experiment to ensure its stability.[9]

    • Ensure Complete Dissolution: Visually inspect the final formulation to ensure it is a clear solution with no particulate matter before administration.[9]

    • Precise Dosing: Calculate and administer the dose accurately based on the most recent body weight of each animal.[11]

    • Homogeneity: Ensure the formulation is well-mixed and homogeneous before drawing each dose.

Data Presentation

Table 1: Acute Toxicity of DMSO in Mice and Rats (LD50 Values)

SpeciesAdministration RouteLD50 (g/kg)Reference(s)
MouseOral16.5 - 24.6[12][13]
RatOral17.4 - 28.3[12][13]
MouseIntravenous (IV)3.7 - 8.9[12][14]
RatIntravenous (IV)5.2 - 8.1[12][14]
MouseIntraperitoneal (IP)6.2[14]
RatIntraperitoneal (IP)9.9[14]
MouseDermal50[12]
RatDermal40[12]

Table 2: Recommended Maximum DMSO Concentrations for In Vivo Studies

Administration RouteSpeciesRecommended Max. Concentration (% v/v)NotesReference(s)
Intraperitoneal (IP)Rodents10%Ideally <1-5%[1][3]
Intravenous (IV)MouseNot specified, but generally lower than IPHigh concentrations can cause hemolysis[3]
Oral GavageMouseNot specified, but dilution is recommendedLD50 is high, but high concentrations can be irritating[2]

Experimental Protocols

Protocol 1: Preparation of Lauroyl-L-carnitine chloride Formulation (10% DMSO)

Objective: To prepare a clear, injectable solution of Lauroyl-L-carnitine chloride for in vivo administration.

Materials:

  • Lauroyl-L-carnitine chloride powder

  • Anhydrous DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile 0.9% saline

  • Sterile conical tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate Required Volumes: Determine the final desired concentration of Lauroyl-L-carnitine chloride and the total volume of formulation needed.

  • Prepare Stock Solution:

    • Weigh the required amount of Lauroyl-L-carnitine chloride and place it in a sterile conical tube.

    • Add the required volume of DMSO to achieve a concentrated stock solution (e.g., 50 mg/mL).

    • Vortex thoroughly until the compound is completely dissolved.

  • Add Co-solvents:

    • To the DMSO stock solution, add PEG300 to a final concentration of 40% of the total volume. Vortex until the solution is homogeneous.

    • Add Tween-80 to a final concentration of 5% of the total volume. Vortex until the solution is clear and uniform.

  • Add Aqueous Phase:

    • Slowly add pre-warmed (37°C) sterile saline dropwise to the mixture while continuously vortexing to reach the final volume.

  • Final Inspection and Use:

    • Visually inspect the final formulation for any particulate matter. The solution should be clear.

    • If any cloudiness or precipitation appears, gently warm the solution to 37-45°C and/or sonicate in a bath sonicator for 5-10 minutes until the solution becomes clear.[9]

    • It is recommended to use the formulation immediately after preparation.[9]

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin Animal Administration & Monitoring cluster_troubleshoot Troubleshooting weigh 1. Weigh Lauroyl-L-carnitine chloride dissolve_dmso 2. Dissolve in DMSO weigh->dissolve_dmso add_peg 3. Add PEG300 dissolve_dmso->add_peg add_tween 4. Add Tween-80 add_peg->add_tween add_saline 5. Slowly add Saline add_tween->add_saline dose_calc 6. Calculate Dose add_saline->dose_calc precipitation Precipitation? add_saline->precipitation administer 7. Administer to Animal dose_calc->administer monitor 8. Monitor for Adverse Effects administer->monitor precipitation->dose_calc No warm_sonicate Warm/Sonicate precipitation->warm_sonicate Yes warm_sonicate->add_saline

Caption: Experimental workflow for preparing and administering Lauroyl-L-carnitine chloride formulation.

signaling_pathway cluster_cell T-Cell Lauroyl_Carnitine Lauroyl-L-carnitine chloride T_Cell_Activation T-Cell Activation Lauroyl_Carnitine->T_Cell_Activation Cytokine_Secretion Cytokine Secretion T_Cell_Activation->Cytokine_Secretion IFN_gamma IFN-γ Cytokine_Secretion->IFN_gamma TNF_alpha TNF-α Cytokine_Secretion->TNF_alpha

References

Technical Support Center: Lauroyl-L-carnitine Chloride Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the sterilization of Lauroyl-L-carnitine chloride solutions. As a cationic surfactant with an ester linkage, Lauroyl-L-carnitine chloride presents unique challenges for sterilization. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address potential issues during your experiments.

Troubleshooting Guides

Issue 1: Precipitation or Cloudiness in Solution After Sterilization
Potential Cause Troubleshooting Steps
Thermal Degradation: Lauroyl-L-carnitine chloride contains an ester bond susceptible to hydrolysis, especially at the high temperatures of autoclaving. This can break down the molecule, leading to insoluble byproducts.
Recommended Action: 1. Avoid heat-based sterilization methods like autoclaving. 2. If autoclaving is attempted, perform post-sterilization analysis (e.g., HPLC, mass spectrometry) to assess for degradation products. 3. Consider alternative low-temperature sterilization methods.
pH Shift: Extreme pH changes during sterilization can affect the solubility and stability of the molecule.
Recommended Action: 1. Measure the pH of the solution before and after sterilization. 2. Ensure the formulation is buffered if necessary. Lauroyl-L-carnitine chloride is incompatible with strong acids and alkalis.
Interaction with Container: The molecule may interact with certain types of plastics or glass, especially under high temperatures, leading to leaching or adsorption.
Recommended Action: 1. Use high-quality, sterile containers (e.g., borosilicate glass, polypropylene) that are compatible with surfactants. 2. Perform compatibility studies with your chosen container material.
Issue 2: Clogged or Slow Flow Rate During Sterile Filtration
Potential Cause Troubleshooting Steps
Micelle Formation: As a surfactant, Lauroyl-L-carnitine chloride can form micelles above its critical micelle concentration (CMC). These aggregates can be larger than the filter pores, leading to blockage.
Recommended Action: 1. If possible, filter the solution at a concentration below the CMC. 2. If high concentrations are necessary, consider a filter with a larger pore size followed by a 0.22 µm filter, though this may not guarantee sterility. 3. Use a high-capacity filter membrane designed for viscous or proteinaceous solutions.
High Viscosity: Concentrated solutions of Lauroyl-L-carnitine chloride may be viscous, making filtration difficult.
Recommended Action: 1. Gently warm the solution to reduce viscosity, but be mindful of potential degradation. 2. Use a larger surface area filter to increase the flow rate. 3. Employ a peristaltic pump or a syringe with steady pressure. Avoid excessive pressure, which can damage the filter membrane. 4. For highly viscous solutions, pre-filtration with a larger pore size filter (e.g., 0.45 µm) may be necessary before the final sterilizing filtration.
Filter Incompatibility: The cationic nature of the molecule can lead to binding with negatively charged filter membranes (e.g., some polyethersulfone [PES] membranes).
Recommended Action: 1. Select a filter membrane with low protein/surfactant binding properties, such as polyvinylidene fluoride (PVDF) or certain types of PES designed for this purpose. 2. Perform a small-scale filter compatibility test before processing the entire batch.

Frequently Asked Questions (FAQs)

Q1: Which is the recommended sterilization method for Lauroyl-L-carnitine chloride solutions?

A1: Sterile filtration is the most recommended method for Lauroyl-L-carnitine chloride solutions due to the molecule's sensitivity to heat. Use a 0.22 µm filter made of a low-binding material like PVDF. However, validation of the process is crucial to ensure that the concentration and integrity of the compound are not compromised.

Q2: Can I autoclave solutions of Lauroyl-L-carnitine chloride?

A2: Autoclaving is generally not recommended. Lauroyl-L-carnitine chloride has an ester linkage that is susceptible to hydrolysis at the high temperatures and pressures of an autoclave. This can lead to the degradation of the molecule. If autoclaving is considered, its effects on the compound's stability and efficacy must be thoroughly validated.

Q3: Is gamma irradiation a suitable sterilization method?

A3: Gamma irradiation is a low-temperature method, but it can generate free radicals that may lead to the oxidation and degradation of lipids and other organic molecules. The effect of gamma irradiation on Lauroyl-L-carnitine chloride is not well-documented and should be experimentally validated before use.

Q4: What about Ethylene Oxide (EtO) sterilization?

A4: Ethylene oxide is a low-temperature gaseous sterilization method compatible with a wide range of materials.[1][2] It is more suitable for sterilizing the powdered form of Lauroyl-L-carnitine chloride before dissolution in a sterile solvent. If used for solutions, ensuring the complete removal of residual EtO and its byproducts is critical, as these can be toxic.[3]

Q5: How can I verify that the sterilization process has not affected my Lauroyl-L-carnitine chloride solution?

A5: Post-sterilization, you should perform a series of quality control tests:

  • Visual Inspection: Check for any changes in color, clarity, or for the presence of precipitates.

  • pH Measurement: Compare the pH of the sterilized solution to a non-sterilized control.

  • Concentration Analysis: Use a suitable analytical method, such as HPLC, to determine the concentration of Lauroyl-L-carnitine chloride and ensure it has not decreased due to adsorption to the filter or degradation.

  • Purity Assessment: Analytical techniques like HPLC or mass spectrometry can be used to detect any degradation products.

  • Functional Assay: If the solution is for a biological experiment, test its activity to ensure it has not been compromised.

Experimental Protocols

Protocol 1: Stability Testing of Lauroyl-L-carnitine Chloride Solution after Sterile Filtration
  • Preparation of Pre-filtration Sample: Prepare a stock solution of Lauroyl-L-carnitine chloride in the desired solvent.

  • Initial Analysis: Take an aliquot of the unfiltered solution and analyze it for concentration, pH, and purity (using HPLC or another validated method). This will serve as the control.

  • Filtration: Filter the remaining solution through a 0.22 µm sterile filter (e.g., PVDF membrane).

  • Post-filtration Analysis: Collect the filtrate and repeat the analysis for concentration, pH, and purity.

  • Comparison: Compare the results of the filtered sample to the control. A significant decrease in concentration may indicate adsorption to the filter, while the appearance of new peaks in the chromatogram could suggest degradation.

Visualizations

Sterilization_Decision_Pathway start Start: Need to sterilize Lauroyl-L-carnitine chloride solution is_heat_sensitive Is the compound heat-sensitive? (Contains ester linkage) start->is_heat_sensitive autoclave Autoclaving (High Risk of Degradation) is_heat_sensitive->autoclave No (Not Recommended) filtration Sterile Filtration (Recommended Method) is_heat_sensitive->filtration Yes other_methods Consider Other Methods (Gamma, EtO) autoclave->other_methods If degradation occurs validate_filtration Validate Filtration Process: - Check for clogging - Assess concentration loss - Verify purity post-filtration filtration->validate_filtration gamma Gamma Irradiation (Risk of Oxidation) other_methods->gamma Evaluate Gamma eto Ethylene Oxide (for powder) (Risk of Residuals) other_methods->eto Evaluate EtO end End: Use validated sterilization method validate_filtration->end validate_other Validate Alternative Method: - Assess degradation - Test for residuals (EtO) - Confirm biological activity gamma->validate_other eto->validate_other validate_other->end Experimental_Workflow_for_Sterilization_Validation cluster_pre Pre-Sterilization cluster_sterilization Sterilization Process cluster_post Post-Sterilization cluster_outcome Outcome prep_solution Prepare Lauroyl-L-carnitine chloride solution pre_analysis Analyze Control Sample: - HPLC (Concentration, Purity) - pH measurement - Visual inspection prep_solution->pre_analysis sterilize Perform Sterilization (e.g., Sterile Filtration) pre_analysis->sterilize post_analysis Analyze Sterilized Sample: - HPLC (Concentration, Purity) - pH measurement - Visual inspection sterilize->post_analysis compare Compare Results: - Pre vs. Post - Check for degradation/loss post_analysis->compare pass Method Validated: Proceed with experiments compare->pass No significant change fail Method Failed: Troubleshoot or select an alternative method compare->fail Significant change

References

Validation & Comparative

A Comparative Guide to Lauroyl-L-carnitine Chloride and Other Acylcarnitines in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lauroyl-L-carnitine chloride with other acylcarnitines, focusing on their distinct roles and performance in metabolic studies. The information presented is supported by experimental data to aid in the selection of appropriate acylcarnitine species for specific research applications.

Introduction to Acylcarnitines

Acylcarnitines are essential intermediates in cellular metabolism, formed from the esterification of L-carnitine with fatty acids. They are broadly categorized based on the length of their acyl chain: short-chain (SCAC), medium-chain (MCAC), and long-chain (LCAC) acylcarnitines. Their primary and most well-understood function is the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a critical process for energy production. However, emerging research has highlighted their roles in a variety of cellular processes, including inflammatory signaling and the regulation of protein activity.

Lauroyl-L-carnitine chloride, a 12-carbon LCAC, has garnered interest not only for its role in fatty acid metabolism but also for its potential as a bioavailability enhancer for poorly absorbed compounds. This guide will compare its metabolic and signaling effects to those of other representative acylcarnitines.

Comparative Quantitative Data

The following tables summarize quantitative data from various studies, comparing the effects of Lauroyl-L-carnitine with other acylcarnitines.

Table 1: Comparative Effects of Acylcarnitines on Mitochondrial Respiration in Heart Tissue

Acylcarnitine (Chain Length)Maximum Respiration Rate (nmol O₂/min/mg protein)Relative Respiration Rate (%)
Hexanoylcarnitine (C6)~15~10% of LCAC rate
Octanoylcarnitine (C8)~25~17% of LCAC rate
Decanoylcarnitine (C10)~140~93% of LCAC rate
Lauroylcarnitine (C12) ~150 ~100%
Myristoylcarnitine (C14)~150~100%
Palmitoylcarnitine (C16)~150~100%
Stearoylcarnitine (C18)~150~100%

Data adapted from a study on mitochondrial respiration in heart homogenates. The rates for acylcarnitines with chain lengths of C10 and longer were significantly higher than those for C6 and C8.[1]

Table 2: Comparative Pro-inflammatory Effects of Long-Chain Acylcarnitines in Macrophages

Acylcarnitine (25 µM)COX-2 Induction (Fold Change vs. Vehicle)
Lauroylcarnitine (C12) ~2.5
Myristoylcarnitine (C14)~3.0
Palmitoylcarnitine (C16)~2.0
Stearoylcarnitine (C18)~1.5

Data adapted from a study on the induction of the pro-inflammatory enzyme COX-2 in RAW 264.7 macrophages treated with various L-acylcarnitines for 18 hours.[2]

Table 3: Comparative Effects of Acylcarnitines on Oral Bioavailability Enhancement

Acylcarnitine (100 µM)Increase in Lucifer Yellow AUC (Fold Change vs. Control)
Lauroylcarnitine (C12) ~4
Palmitoylcarnitine (C16)~17

Data from an in situ study in rat jejunum, measuring the area under the curve (AUC) of the poorly absorbed compound Lucifer Yellow.[3]

Table 4: Comparative Effects of Acetyl-L-carnitine vs. L-carnitine on Oxidative Stress Markers in the Brain of Aged Rats

Treatment (0.15% in drinking water)Malondialdehyde (MDA) Levels (nmol/mg protein)
Old Control~1.8
Old + L-carnitine~1.8 (No significant change)
Old + Acetyl-L-carnitine~1.4 (Significant decrease)

Data adapted from a study comparing the effects of L-carnitine and acetyl-L-carnitine on a marker of lipid peroxidation (MDA) in the brains of aged rats.[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Protocol 1: Mitochondrial Respiration Assay in Tissue Homogenates

This protocol measures oxygen consumption rates in tissue homogenates to assess the capacity for fatty acid oxidation with different acylcarnitine substrates.

Materials:

  • Tissue of interest (e.g., heart, liver, skeletal muscle)

  • Respiration Buffer (e.g., MiR05: 0.5 mM EGTA, 3 mM MgCl₂, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH₂PO₄, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA, pH 7.1)

  • Acylcarnitine stock solutions (e.g., Lauroyl-L-carnitine, Palmitoyl-L-carnitine)

  • Malate

  • ADP

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Prepare tissue homogenates in ice-cold respiration buffer.

  • Determine the protein concentration of the homogenates.

  • Add a standardized amount of tissue homogenate to the respirometer chambers containing respiration buffer at 37°C.

  • Add malate to the chambers to support the Krebs cycle.

  • Sequentially add the acylcarnitine substrate of interest (e.g., Lauroyl-L-carnitine) to the chambers and record the basal respiration rate (State 2).

  • Add a saturating concentration of ADP to stimulate ATP synthesis and measure the active respiration rate (State 3).

  • Calculate the oxygen consumption rates and normalize to the protein concentration.

Protocol 2: Western Blot Analysis of MAPK/ERK and JNK Activation

This protocol is used to determine the activation of key signaling proteins in response to acylcarnitine treatment.

Materials:

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Acylcarnitine treatment solutions

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and serum-starve prior to treatment.

  • Treat cells with different acylcarnitines (e.g., Lauroyl-L-carnitine, Palmitoyl-L-carnitine) for the desired time.

  • Lyse the cells and quantify protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein to the total protein.

Protocol 3: In Situ Intestinal Perfusion for Bioavailability Assessment

This protocol assesses the effect of acylcarnitines on the absorption of a poorly permeable compound in a specific segment of the intestine.

Materials:

  • Anesthetized rats

  • Perfusion buffer (e.g., Krebs-Ringer bicarbonate buffer)

  • Lucifer Yellow (or other poorly absorbed marker)

  • Acylcarnitine solutions (e.g., Lauroyl-L-carnitine chloride, Palmitoyl-L-carnitine)

  • Surgical instruments

  • Peristaltic pump

  • Blood collection supplies

Procedure:

  • Anesthetize the rat and expose the desired intestinal segment (e.g., jejunum).

  • Cannulate the proximal and distal ends of the segment to create a closed loop.

  • Perfuse the loop with the buffer containing Lucifer Yellow and the test acylcarnitine.

  • Collect blood samples at regular intervals over a set period.

  • Measure the concentration of Lucifer Yellow in the plasma samples using a fluorometer.

  • Calculate the area under the plasma concentration-time curve (AUC) to determine the extent of absorption.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of acylcarnitines.

fatty_acid_transport cluster_cytosol Cytosol cluster_mito_membrane Mitochondrial Membranes cluster_mito_matrix Mitochondrial Matrix FattyAcid Fatty Acid AcylCoA Acyl-CoA FattyAcid->AcylCoA Acyl-CoA Synthetase CPT1 CPT1 AcylCoA->CPT1 Lcarnitine_cyto L-Carnitine Lcarnitine_cyto->CPT1 AcylCarnitine Acylcarnitine CPT1->AcylCarnitine Forms Acylcarnitine CACT CACT CACT->AcylCarnitine CPT2 CPT2 AcylCoA_matrix Acyl-CoA CPT2->AcylCoA_matrix Reforms Acyl-CoA Lcarnitine_matrix L-Carnitine CPT2->Lcarnitine_matrix AcylCarnitine->CACT Transports across outer membrane AcylCarnitine->CPT2 Transports across inner membrane BetaOxidation β-Oxidation AcylCoA_matrix->BetaOxidation Lcarnitine_matrix->CACT Returns to cytosol

Caption: Fatty Acid Transport via the Carnitine Shuttle.

mapk_activation_workflow cluster_treatment Cell Treatment cluster_analysis Analysis Cells Culture & Seed Cells (e.g., RAW 264.7) Starve Serum Starvation Cells->Starve Treat Treat with Acylcarnitines (Lauroyl, Palmitoyl, etc.) Starve->Treat Lyse Cell Lysis Treat->Lyse Quantify Protein Quantification Lyse->Quantify SDSPAGE SDS-PAGE Quantify->SDSPAGE Transfer Western Blot Transfer SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation (p-ERK, p-JNK) Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect Chemiluminescent Detection SecondaryAb->Detect Analyze Densitometry & Normalization Detect->Analyze

Caption: Western Blot Workflow for MAPK Activation.

Conclusion

The selection of an appropriate acylcarnitine for metabolic research is contingent on the specific biological question being addressed.

  • Lauroyl-L-carnitine (C12) and other long-chain acylcarnitines (C10-C18) are effective substrates for mitochondrial respiration in tissues with high fatty acid oxidation rates, such as the heart.[1]

  • In the context of inflammatory signaling, Lauroyl-L-carnitine and other long-chain acylcarnitines can induce pro-inflammatory responses in immune cells, with the potency varying with acyl chain length.[2]

  • For studies on drug absorption and bioavailability, both Lauroyl-L-carnitine and Palmitoyl-L-carnitine have demonstrated the ability to enhance the uptake of poorly permeable compounds, though their efficacy may differ.[3]

  • For investigating interventions against oxidative stress, short-chain acylcarnitines like Acetyl-L-carnitine have shown protective effects that may not be observed with L-carnitine alone.[4]

This guide provides a foundational understanding of the comparative effects of Lauroyl-L-carnitine chloride and other acylcarnitines. Researchers are encouraged to consult the primary literature for more detailed information and to tailor experimental conditions to their specific models and research objectives.

References

A Comparative Analysis of Lauroylcarnitine Chloride and Palmitoylcarnitine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the physicochemical properties, biological activities, and experimental considerations of two significant long-chain acylcarnitines.

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between structurally similar molecules is paramount for experimental design and interpretation. This guide provides a comprehensive comparative analysis of Lauroylcarnitine chloride and Palmitoylcarnitine, two long-chain acylcarnitines with distinct and significant biological roles. This comparison is supported by a summary of their physicochemical properties, biological effects, and relevant experimental protocols.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of this compound and Palmitoylcarnitine is crucial for their application in experimental settings, influencing factors such as solubility, stability, and cellular uptake.

PropertyThis compoundPalmitoylcarnitine
Molecular Formula C₁₉H₃₈ClNO₄[1]C₂₃H₄₅NO₄[2][3][4]
Molecular Weight 379.97 g/mol [1][5]399.6 g/mol [2][3]
Acyl Chain Length C12 (Lauroyl)[1]C16 (Palmitoyl)[4]
Appearance White to off-white powder[5]Data not readily available
Melting Point 80–105°C (decomposition)[1] or 161-165 °C[5]Data not readily available
Solubility Slightly soluble in methanol and water[6]. Soluble in DMSO (50 mg/mL)[1].Data not readily available
Storage Store at -20°C in an anhydrous environment due to hygroscopic tendencies[1][7].Data not readily available

Biological Function and Mechanism of Action: Distinct Roles in Cellular Processes

While both are acylcarnitines, this compound and Palmitoylcarnitine exhibit markedly different primary biological functions and mechanisms of action.

This compound is primarily recognized for its role as a surfactant and absorption enhancer .[5][6][7] Its amphiphilic nature allows it to interact with cell membranes, increasing their permeability.[8] This property has led to its use in research to facilitate the delivery of polar molecules, such as fluorescent probes, into cells.[6] It is also utilized in drug delivery systems to improve the bioavailability of poorly soluble drugs.[5]

Palmitoylcarnitine , on the other hand, is a crucial intermediate in mitochondrial fatty acid oxidation .[4][9] It is formed from palmitoyl-CoA and L-carnitine by the enzyme Carnitine Palmitoyltransferase I (CPT1) on the outer mitochondrial membrane.[10][11] Palmitoylcarnitine is then transported into the mitochondrial matrix, where it is converted back to palmitoyl-CoA for β-oxidation and subsequent energy production.[4][11]

Beyond its metabolic role, Palmitoylcarnitine has been implicated in various cellular signaling pathways, including the induction of apoptosis and modulation of inflammatory responses .[12][13][14] Studies have shown that Palmitoylcarnitine can stimulate the activity of caspases, key enzymes in the apoptotic cascade.[12][15]

Comparative Biological Effects

Biological EffectThis compoundPalmitoylcarnitine
Primary Function Absorption enhancer, surfactant[5][6][7]Intermediate in fatty acid metabolism[4][9]
Mechanism Increases cell membrane permeability[8]Transport of palmitic acid into mitochondria for β-oxidation[4]
Apoptosis Not a primary reported functionInduces apoptosis via caspase activation[12][15]
Inflammation Not a primary reported functionCan trigger inflammatory responses[12]
Drug Delivery Used to enhance bioavailability of other compounds[5]Not a primary application

Experimental Protocols

Accurate analysis of acylcarnitines is critical for metabolic studies. The most common method for the quantification of Lauroylcarnitine and Palmitoylcarnitine in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[16]

General Protocol for Acylcarnitine Profiling by LC-MS/MS

This protocol provides a general framework for the analysis of acylcarnitines from biological samples such as plasma or dried blood spots.

1. Sample Preparation:

  • Extraction: Acylcarnitines are extracted from the biological matrix using a solvent, typically methanol, containing deuterated internal standards for accurate quantification.[16][17]

  • Derivatization (Butylation): The extracted acylcarnitines are often derivatized to their butyl esters by reacting with butanolic HCl. This improves their chromatographic and mass spectrometric properties.[16][17]

  • Reconstitution: The dried, derivatized sample is reconstituted in the initial mobile phase for injection into the LC-MS/MS system.[16]

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separation of the different acylcarnitine species is typically achieved using a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid.[16]

  • Tandem Mass Spectrometry (MS/MS): The eluted acylcarnitines are ionized using electrospray ionization (ESI) in positive ion mode. Quantification is performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity.[16]

3. Data Analysis:

  • The concentration of each acylcarnitine is determined by comparing the peak area ratio of the analyte to its corresponding isotopically labeled internal standard against a calibration curve.[16]

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

G This compound: Mechanism as an Absorption Enhancer cluster_0 Outside Cell cluster_1 Cellular Barrier Extracellular Space Extracellular Space Lauroylcarnitine Lauroylcarnitine Cell Membrane Cell Membrane Lauroylcarnitine->Cell Membrane Interacts with Drug Molecule Drug Molecule Intracellular Space Intracellular Space Drug Molecule->Intracellular Space Enhanced Transport Increased Permeability Increased Permeability Cell Membrane->Increased Permeability Leads to

Caption: this compound enhancing drug absorption.

G Palmitoylcarnitine in Mitochondrial Fatty Acid Oxidation cluster_0 Cytosol cluster_1 Mitochondrial Boundary cluster_2 Mitochondrion Palmitoyl-CoA Palmitoyl-CoA CPT1 CPT1 Palmitoyl-CoA->CPT1 L-Carnitine L-Carnitine L-Carnitine->CPT1 Outer Mitochondrial\nMembrane Outer Mitochondrial Membrane Palmitoylcarnitine Palmitoylcarnitine CPT1->Palmitoylcarnitine Forms Mitochondrial Matrix Mitochondrial Matrix Palmitoylcarnitine->Mitochondrial Matrix Transported into β-Oxidation β-Oxidation Mitochondrial Matrix->β-Oxidation Undergoes

Caption: The role of Palmitoylcarnitine in cellular energy production.

G Experimental Workflow for Acylcarnitine Analysis Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Methanol + Internal Standards Derivatization Derivatization Extraction->Derivatization Butanolic HCl LC-MS/MS Analysis LC-MS/MS Analysis Derivatization->LC-MS/MS Analysis Injection Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification

Caption: A typical workflow for quantifying acylcarnitines.

References

A Comparative Guide to the Quantification of Lauroylcarnitine Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lauroylcarnitine (C12:0), a long-chain acylcarnitine, is essential for investigating fatty acid metabolism and its implications in various disease states. This guide offers a comprehensive cross-validation of the primary analytical methods employed for lauroylcarnitine chloride quantification, with a detailed focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC). This document provides an objective comparison of their performance based on available experimental data and outlines detailed experimental protocols to aid in method selection and application.

Method Performance Comparison

The selection of an appropriate quantification method is contingent upon the specific requirements for sensitivity, specificity, and sample throughput. LC-MS/MS is widely regarded as the gold standard for its exceptional sensitivity and specificity, enabling the precise measurement of individual acylcarnitine species like lauroylcarnitine, even at low endogenous concentrations.[1][2] HPLC methods offer a more accessible alternative but may require derivatization to achieve the necessary sensitivity for biological samples.[3] While enzymatic assays and ELISA kits are available for total L-carnitine, specific assays for lauroylcarnitine are not commonly reported.[4][5]

The following table summarizes the quantitative performance of different analytical techniques for acylcarnitine analysis, with a focus on data relevant to lauroylcarnitine (dodecanoyl-L-carnitine).

Analytical MethodSample MatrixLinearity RangeLimit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)Citation
LC-MS/MS Human PlasmaNot SpecifiedNot Specified< 9.84% (Intra-day & Inter-day CV)91.29%–98.23%[3]
Urine4–40 ng/mL (20–200 ng/mL in urine)4 ng/mLNot SpecifiedMean Bias: +14.7%
Fecal Samples0.1 to 500 nmol/L (for general acylcarnitines)Not Specified<10%80.4-121.9%[6]
HPLC-UV Human Plasma (for Acetyl-L-Carnitine)0.5–16.69 nmol/mL0.22 nmol/mL< 5.18% (Intra-day & Inter-day CV)< 12.86% deviation[3]
Pharmaceutical Dosage Form (for L-carnitine-L-tartrate)70-150 µg/ml2.55 µg/mlNot Specified95-105%[7]
ELISA Human Serum, Plasma, Urine, Tissue Homogenates (for total L-Carnitine)0.312-20 ng/ml0.078 ng/mlNot SpecifiedNot Specified[5]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of lauroylcarnitine and other acylcarnitines.[2] This method is particularly advantageous for complex biological matrices and for studies requiring the differentiation of isomeric compounds.[2]

a) Sample Preparation (from Urine)

  • Thaw frozen urine samples at 4°C.

  • Centrifuge a 30 µL aliquot of urine at 10,300 g for 10 minutes.

  • Dilute 20 µL of the supernatant with 65 µL of water and 5 µL of acetonitrile.

  • Add 10 µL of an internal standard mixture. A suitable internal standard for lauroylcarnitine is dodecanoyl-L-carnitine-d3.[8]

b) Sample Preparation (from Fecal Samples) [6]

  • Weigh approximately 120 mg of a fecal sample into a 2 mL bead tube.

  • Extract with ice-cold methanol:water (8:2, v/v) containing internal standards to a final concentration of 100 mg/mL.

  • Homogenize the sample and incubate the slurry overnight at -80°C.

  • Vortex and centrifuge the slurry for 20 minutes at 20,000 x g and 4°C.

  • Dry 100 µL of the supernatant.

  • Reconstitute the sample in water:methanol (8:2, v/v) and transfer to an injection vial.

c) LC-MS/MS Conditions [2]

  • LC System: ACQUITY UPLC Binary Solvent Manager

  • Column: ACQUITY UPLC HSS T3 1.8 μm, 2.1 mm x 150 mm

  • Mobile Phase A: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in water[2]

  • Mobile Phase B: 0.1% formic acid, 2.5 mM ammonium acetate, and 0.005% HFBA in acetonitrile[2]

  • Gradient Elution: A typical gradient would involve a decrease in the percentage of mobile phase A over time to elute compounds of increasing hydrophobicity.[2]

  • Mass Spectrometer: Xevo TQ-S Tandem Quadrupole Mass Spectrometer

  • Detection: Multiple Reaction Monitoring (MRM) is used for the selective detection and quantification of the target analyte and its internal standard.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC methods, often coupled with UV detection, can be used for the quantification of carnitine and its derivatives. These methods may require derivatization to enhance the detectability of the analytes.[3]

a) Sample Preparation (General for Pharmaceutical Dosage Forms) [7]

  • For capsule formulations, the contents of ten capsules are powdered and homogenized.

  • An amount of the homogenized powder equivalent to a target concentration is dissolved in the mobile phase.

  • The solution is sonicated and filtered through a 0.45 µm membrane filter before injection.

b) HPLC-UV Conditions (for L-carnitine-L-tartrate) [7]

  • Column: Purospher star C18 (250 mm × 4.6 mm), 5 µm reverse phase column

  • Mobile Phase: 10 mM potassium dihydrogen phosphate with pH adjusted to 7.5 with triethylamine.

  • Flow Rate: 0.5 ml/min

  • Detection Wavelength: 214 nm

  • Column Temperature: 25°C

  • Injection Volume: 20 μl

Visualizations

Below are diagrams illustrating the general workflow for lauroylcarnitine quantification and the underlying signaling pathway context.

cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_result Result sample Biological Sample (e.g., Plasma, Urine, Tissue) extraction Extraction of Analytes (e.g., Protein Precipitation, SPE) sample->extraction derivatization Derivatization (Optional) (e.g., for HPLC-UV) extraction->derivatization reconstitution Reconstitution in Mobile Phase derivatization->reconstitution lc_separation LC Separation (e.g., Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis result Concentration of Lauroylcarnitine data_analysis->result

Caption: General workflow for Lauroylcarnitine quantification by LC-MS/MS.

cluster_pathway Fatty Acid Beta-Oxidation Pathway cytosol Cytosol mito Mitochondrial Matrix lcf Long-Chain Fatty Acid (e.g., Lauric Acid) acyl_coa Lauroyl-CoA lcf->acyl_coa Acyl-CoA Synthetase cpt1 CPT1 lauroylcarnitine Lauroylcarnitine acyl_coa->lauroylcarnitine Carnitine Palmitoyltransferase I (CPT1) beta_ox Beta-Oxidation acyl_coa->beta_ox lauroylcarnitine->acyl_coa Carnitine Palmitoyltransferase II (CPT2) cpt2 CPT2 lauroylcarnitine->cpt2 Transport across inner mitochondrial membrane acetyl_coa Acetyl-CoA beta_ox->acetyl_coa

Caption: Role of Lauroylcarnitine in fatty acid metabolism.

References

A Comparative Analysis of Lauroyl-L-Carnitine Chloride as an Intestinal Absorption Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral delivery of many promising therapeutic agents, particularly macromolecules and hydrophilic drugs, is often hampered by poor absorption across the intestinal epithelium. To overcome this barrier, various absorption enhancers are being investigated for their ability to transiently and safely increase intestinal permeability. Among these, Lauroyl-L-carnitine chloride, a surfactant-like acylcarnitine, has emerged as a potential candidate. This guide provides a comparative analysis of the efficacy of Lauroyl-L-carnitine chloride against other well-established absorption enhancers, supported by experimental data, to aid researchers in the selection and development of effective oral drug delivery systems.

Mechanism of Action: Modulating Tight Junctions

Lauroyl-L-carnitine chloride primarily exerts its absorption-enhancing effect by modulating the paracellular pathway, which is the route between adjacent intestinal epithelial cells. This is achieved through its interaction with and alteration of tight junctions, the protein complexes that regulate the permeability of this pathway.

Experimental evidence suggests that Lauroyl-L-carnitine and its close analog, palmitoylcarnitine, lead to a decrease in the protein levels of specific claudins, namely claudin-1, claudin-4, and claudin-5, which are key structural components of tight junctions[1][2]. This reduction in claudin expression is believed to loosen the tight junctions, thereby increasing paracellular permeability to allow for the passage of drug molecules that would otherwise be poorly absorbed.

In Vitro Efficacy: A Quantitative Comparison

The efficacy of absorption enhancers is commonly evaluated in vitro using cell culture models that mimic the intestinal epithelium, such as the Caco-2 cell line. Key parameters measured include the transepithelial electrical resistance (TEER), an indicator of the tightness of the cell monolayer, and the flux of poorly permeable marker molecules, such as fluorescein isothiocyanate-dextran (FD-40). A decrease in TEER and an increase in the permeability of the marker molecule are indicative of an effective absorption enhancer.

While direct head-to-head comparative studies are limited, data from separate investigations provide insights into the relative efficacy of Lauroyl-L-carnitine chloride and other prominent absorption enhancers like sodium caprate.

Absorption EnhancerCell ModelConcentrationEffect on TEER (% of Control)Permeability Enhancement (Fold Increase in FD-40 Flux)Reference
Lauroylcarnitine Caco-21 mM↓ (Significant decrease)↑ (Significant increase)[1]
Palmitoylcarnitine Caco-21 mM↓ to ~29%↑ (Significant increase)[3][4]
Sodium Caprate (C10) Caco-28.5 mM↓ to ~12%~25-fold[5]
Sodium Caprate (C10) Caco-210 mM~60-fold[5]
Sodium Caprate (C10) Caco-213 mM10-fold (for 125I-Arg8-vasopressin)[6]

Note: The data presented is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.

The available data indicates that both acylcarnitines and sodium caprate are effective in reducing TEER and increasing the permeability of Caco-2 cell monolayers. While sodium caprate has been more extensively studied and shows significant permeability enhancement, the effects of lauroylcarnitine on specific tight junction proteins suggest a targeted mechanism of action.

Experimental Protocols

Caco-2 Cell Permeability Assay

This assay is a standard in vitro method to assess the intestinal permeability of a drug candidate and the effect of absorption enhancers.

1. Cell Culture:

  • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.

  • The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) using an epithelial volt-ohm meter. Monolayers with TEER values above a pre-determined threshold (e.g., >200 Ω·cm²) are used for the experiment.

2. Permeability Study:

  • The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) on both the apical (upper) and basolateral (lower) sides of the Transwell insert.

  • The test compound and the absorption enhancer (e.g., Lauroyl-L-carnitine chloride) are added to the apical side. A fluorescent marker molecule with low permeability (e.g., FD-40) is also added to the apical side to assess paracellular transport.

  • Samples are collected from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh transport buffer.

  • The concentration of the test compound and the fluorescent marker in the collected samples is quantified using appropriate analytical methods (e.g., LC-MS/MS for the drug, fluorescence spectroscopy for the marker).

3. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter membrane, and C0 is the initial concentration of the compound in the apical chamber.

  • The effect of the absorption enhancer is determined by comparing the Papp value of the test compound in the presence and absence of the enhancer.

  • TEER is measured before and after the experiment to assess the reversibility of the enhancer's effect on monolayer integrity.

Western Blot for Claudin Protein Levels

This technique is used to quantify the changes in the expression of specific tight junction proteins in response to treatment with an absorption enhancer.

1. Cell Lysis:

  • Caco-2 cell monolayers are treated with the absorption enhancer for a specified period.

  • The cells are then washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

2. Protein Quantification:

  • The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

3. Gel Electrophoresis and Transfer:

  • Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target claudin proteins (e.g., anti-claudin-1, anti-claudin-4, anti-claudin-5) and a loading control (e.g., anti-β-actin).

  • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

5. Detection and Quantification:

  • The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software.

  • The expression level of each claudin protein is normalized to the loading control to compare the relative protein levels between treated and untreated cells.

Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed signaling pathway for acylcarnitine-mediated absorption enhancement and the general experimental workflow.

Signaling_Pathway Acylcarnitine Lauroyl-L-carnitine Chloride CellMembrane Cell Membrane PKC Protein Kinase C (PKC) CellMembrane->PKC Activation? Downstream Downstream Signaling Cascades PKC->Downstream ClaudinExpression Decreased Claudin-1, -4, -5 Protein Levels Downstream->ClaudinExpression TJ Tight Junction Disruption ClaudinExpression->TJ Permeability Increased Paracellular Permeability TJ->Permeability DrugAbsorption Enhanced Drug Absorption Permeability->DrugAbsorption

Caption: Proposed signaling pathway for Lauroyl-L-carnitine chloride.

Experimental_Workflow Start Start Caco2Culture Caco-2 Cell Culture (21-25 days) Start->Caco2Culture TEER_Pre TEER Measurement (Monolayer Integrity Check) Caco2Culture->TEER_Pre WesternBlot Western Blot for Tight Junction Proteins Caco2Culture->WesternBlot Treatment Apical Treatment: Drug + Enhancer + FD-40 TEER_Pre->Treatment Sampling Basolateral Sampling (Time Points) Treatment->Sampling TEER_Post TEER Measurement (Reversibility Check) Treatment->TEER_Post Analysis Sample Analysis (LC-MS/MS, Fluorescence) Sampling->Analysis PappCalc Papp Calculation Analysis->PappCalc End End PappCalc->End TEER_Post->End WesternBlot->End

Caption: General workflow for in vitro evaluation of absorption enhancers.

Conclusion

Lauroyl-L-carnitine chloride demonstrates significant promise as an intestinal absorption enhancer with a mechanism of action that appears to involve the targeted modulation of specific tight junction proteins. While direct comparative efficacy data against other leading enhancers like sodium caprate is still emerging, the available in vitro evidence suggests it is a potent agent for increasing paracellular permeability. Further research, including in vivo studies, is warranted to fully elucidate its potential and safety profile for clinical applications in oral drug delivery. The experimental protocols and mechanistic insights provided in this guide aim to facilitate such research and development efforts.

References

A Comparative Guide to L-Lauroylcarnitine and DL-Lauroylcarnitine Chloride in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular metabolism and drug delivery research, acylcarnitines are pivotal molecules. Among these, lauroylcarnitine, a C12 acyl ester of carnitine, is of significant interest for its role in fatty acid metabolism and its properties as a permeability enhancer. This guide provides an objective comparison of L-Lauroylcarnitine and its racemic mixture, DL-Lauroylcarnitine chloride, focusing on their performance in biological assays. The information presented herein is supported by experimental data and established biochemical principles to aid researchers in selecting the appropriate compound for their studies.

Core Distinctions: The Significance of Stereoisomerism

The fundamental difference between L-Lauroylcarnitine and DL-Lauroylcarnitine chloride lies in their stereochemistry. L-carnitine is the biologically active enantiomer, essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. The D-enantiomer, present in a 1:1 ratio with the L-enantiomer in the DL-racemic mixture, is not recognized by the carnitine-dependent enzymatic machinery and can act as a competitive inhibitor of L-carnitine's functions. This stereospecificity is a critical determinant of their efficacy and potential toxicity in biological systems.

Performance in Biological Assays: A Data-Driven Comparison

While direct, head-to-head quantitative data for L-Lauroylcarnitine versus DL-Lauroylcarnitine chloride in all biological assays is limited in publicly available literature, we can infer their comparative performance based on studies of their parent molecules, L-carnitine and D/DL-carnitine, and related acylcarnitines.

Mitochondrial Respiration

Mitochondrial respiration is a key indicator of cellular energy metabolism. The transport of fatty acids into the mitochondria, facilitated by L-carnitine and its acyl esters, is crucial for this process. A study on isolated liver mitochondria demonstrated the differential effects of carnitine and acetylcarnitine isomers on oxygen consumption.

CompoundConcentrationEffect on Mitochondrial Respiration
L-Acetylcarnitine 15 mM~25% stimulation of oxygen consumption[1]
D-Acetylcarnitine 15 mMSlight inhibitory effect[1]
DL-Acetylcarnitine 15 mMMarked inhibition of mitochondrial respiration[1]
DL-Carnitine -~60% inhibition of mitochondrial respiration[1]
L-Carnitine -No significant effect on oxygen consumption[1]
D-Carnitine -No significant effect on oxygen consumption[1]

Table 1: Comparative Effects of Carnitine and Acetylcarnitine Isomers on Mitochondrial Respiration.

Based on these findings, it is highly probable that L-Lauroylcarnitine would support or enhance mitochondrial respiration by providing lauroyl-CoA for β-oxidation. In contrast, DL-Lauroylcarnitine chloride , due to the presence of the D-isomer, would likely exhibit an inhibitory effect on mitochondrial respiration, potentially by competing with L-Lauroylcarnitine for transport and enzymatic binding sites.

Permeability Enhancement

Both L-Lauroylcarnitine and DL-Lauroylcarnitine have been investigated for their ability to enhance the permeability of biological membranes, a property valuable in drug delivery research. Long-chain acylcarnitines can transiently and reversibly open tight junctions between epithelial cells.

A study using rat colonic mucosa in a diffusion cell system demonstrated that lauroylcarnitine (the specific isomer was not always stated, but often the L-form is used in such functional studies) effectively decreased transepithelial electrical resistance (TEER), indicating increased permeability.[2] Another study on Caco-2 cell monolayers showed that lauroylcarnitine decreased TEER and increased the flux of a fluorescent marker, suggesting a loss of barrier function of tight junctions.[3]

DL-Lauroylcarnitine chloride is also marketed as a zwitterionic, long-chain acylcarnitine used to improve the in vivo absorption of hydrophilic compounds through mucosal membranes.[4]

Experimental Protocols

Carnitine Palmitoyltransferase I (CPT-I) Activity Assay

This assay measures the activity of CPT-I, the rate-limiting enzyme for long-chain fatty acid entry into mitochondria.

Principle: The assay measures the formation of radiolabeled acylcarnitine from a radiolabeled carnitine substrate and an acyl-CoA.

Materials:

  • Isolated mitochondria or cell homogenates

  • Reaction buffer (e.g., 117 mM Tris-HCl, pH 7.4, 0.28 mM reduced glutathione, 4.4 mM ATP, 4.4 mM MgCl₂, 16.7 mM KCl, 2.2 mM KCN)

  • Rotenone (to inhibit complex I)

  • Bovine Serum Albumin (BSA)

  • Palmitoyl-CoA (or Lauroyl-CoA)

  • L-[³H]carnitine

  • Perchloric acid

  • Water-saturated butanol

Procedure:

  • Prepare the reaction mixture containing the buffer, rotenone, and BSA.

  • Add the mitochondrial or cell preparation to the reaction mixture.

  • Initiate the reaction by adding Palmitoyl-CoA and L-[³H]carnitine.

  • Incubate at 37°C for a defined period (e.g., 5-10 minutes).

  • Stop the reaction by adding ice-cold perchloric acid.

  • Centrifuge to pellet the protein.

  • Extract the radiolabeled palmitoylcarnitine from the supernatant using water-saturated butanol.

  • Measure the radioactivity in the butanol phase using a scintillation counter.

  • Calculate the CPT-I activity as nmol of palmitoylcarnitine formed per minute per mg of protein.

Transepithelial Electrical Resistance (TEER) Measurement for Permeability

This assay assesses the integrity of epithelial cell monolayers and the effect of permeability enhancers.

Principle: TEER is a measure of the electrical resistance across an epithelial cell layer and is inversely proportional to its permeability to ions.

Materials:

  • Epithelial cells (e.g., Caco-2) grown on permeable supports (e.g., Transwell® inserts)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • TEER meter with "chopstick" electrodes

  • Test compounds (L-Lauroylcarnitine and DL-Lauroylcarnitine chloride)

Procedure:

  • Culture epithelial cells on permeable supports until a confluent monolayer with stable TEER is formed.

  • Measure the baseline TEER of the cell monolayers in culture medium.

  • Replace the medium in the apical and basolateral compartments with fresh medium containing the test compounds at various concentrations. Include a vehicle control.

  • Measure the TEER at different time points after the addition of the compounds (e.g., 15, 30, 60, 120 minutes).

  • To assess reversibility, remove the compound-containing medium, wash the monolayers with PBS, and replace it with fresh culture medium. Continue to measure TEER at subsequent time points.

  • Calculate the percentage change in TEER relative to the baseline and the vehicle control.

Visualizing the Biological Context

To better understand the roles of these molecules, the following diagrams illustrate the key biological pathway and a typical experimental workflow.

FattyAcidOxidation cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Fatty Acid Fatty Acid Acyl-CoA Acyl-CoA Fatty Acid->Acyl-CoA Acyl-CoA Synthetase L-Lauroylcarnitine L-Lauroylcarnitine Acyl-CoA->L-Lauroylcarnitine CPT1 (L-Carnitine) Acyl-CoA_mito Acyl-CoA L-Lauroylcarnitine->Acyl-CoA_mito CAT (Translocase) DL-Lauroylcarnitine DL-Lauroylcarnitine D-Lauroylcarnitine D-Lauroylcarnitine DL-Lauroylcarnitine->D-Lauroylcarnitine CPT1 (L-Carnitine) CPT1 (L-Carnitine) D-Lauroylcarnitine->CPT1 (L-Carnitine) Inhibits Beta-Oxidation Beta-Oxidation Acyl-CoA_mito->Beta-Oxidation

Caption: Fatty acid transport into the mitochondria via the carnitine shuttle.

TEER_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Seed_Cells Seed Caco-2 cells on Transwell inserts Culture_Cells Culture to form a confluent monolayer Seed_Cells->Culture_Cells Measure_Baseline Measure baseline TEER Culture_Cells->Measure_Baseline Add_Compounds Add L-Lauroylcarnitine or DL-Lauroylcarnitine chloride Measure_Baseline->Add_Compounds Incubate Incubate for defined time points Add_Compounds->Incubate Measure_TEER Measure TEER at various time points Incubate->Measure_TEER Assess_Reversibility Wash and measure recovery of TEER Measure_TEER->Assess_Reversibility Analyze_Data Calculate % change in TEER Assess_Reversibility->Analyze_Data

Caption: Experimental workflow for measuring transepithelial electrical resistance (TEER).

Conclusion and Recommendations

For biological assays investigating fatty acid metabolism and mitochondrial function, L-Lauroylcarnitine is the unequivocally superior choice. Its stereospecificity ensures biological activity and avoids the confounding inhibitory effects of the D-isomer. The use of DL-Lauroylcarnitine chloride in such assays is strongly discouraged as the D-enantiomer can competitively inhibit L-carnitine-dependent processes, leading to a misinterpretation of results and potentially inducing cellular stress.

In assays where the primary mode of action is related to the surfactant properties of the molecule, such as in studies of membrane permeability, the difference between the L- and DL- forms may be less critical. However, to maintain consistency and avoid potential off-target effects related to the D-isomer, the use of the pure L-isomer is still recommended.

Researchers should carefully consider the biological question being addressed when selecting between these two compounds. For any studies related to the physiological roles of acylcarnitines, the use of the biologically active L-isomer is paramount for obtaining clear and relevant data.

References

Evaluating the Purity of Synthetic Lauroyl-L-carnitine Chloride: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic compounds is a critical step in preclinical and clinical studies. This guide provides a comprehensive evaluation of High-Performance Liquid Chromatography (HPLC) for assessing the purity of synthetic Lauroyl-L-carnitine chloride. It also compares HPLC with alternative analytical techniques, offering supporting data and detailed experimental protocols to aid in method selection and implementation.

Lauroyl-L-carnitine chloride is a long-chain acylcarnitine that plays a role in fatty acid metabolism and is investigated for various therapeutic applications. The synthesis of this compound can result in impurities, primarily unreacted starting materials such as L-carnitine and lauroyl chloride (which readily hydrolyzes to lauric acid), as well as other byproducts. Therefore, robust analytical methods are required to accurately quantify the purity of the final product and ensure its quality and safety.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC with ultraviolet (UV) detection is a widely accessible and effective method for the purity analysis of Lauroyl-L-carnitine chloride. This technique separates compounds based on their polarity, with the nonpolar stationary phase retaining the hydrophobic Lauroyl-L-carnitine more strongly than the polar impurity, L-carnitine.

Experimental Protocol: HPLC-UV Method

This protocol outlines a method for the simultaneous determination of Lauroyl-L-carnitine chloride and its potential impurities, L-carnitine and lauric acid.

1. Materials and Reagents:

  • Lauroyl-L-carnitine chloride reference standard (≥98% purity)

  • L-carnitine hydrochloride reference standard (≥98% purity)

  • Lauric acid reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

2. Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of 10 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) (Solvent A) and Acetonitrile (Solvent B).

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 90% B

      • 15-20 min: 90% B

      • 20-22 min: 90% to 30% B

      • 22-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard in a 1:1 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution (1 mg/mL): Accurately weigh and dissolve the synthetic Lauroyl-L-carnitine chloride sample in a 1:1 mixture of methanol and water.

5. Analysis and Data Interpretation:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peaks based on the retention times of the reference standards. Due to its high polarity, L-carnitine will elute first, followed by lauric acid, and then the much more hydrophobic Lauroyl-L-carnitine.

  • Calculate the purity of the Lauroyl-L-carnitine chloride sample by determining the percentage of the peak area of the main compound relative to the total area of all peaks.

Comparison of Analytical Methods

While HPLC-UV is a robust and common technique, other methods offer distinct advantages, particularly in terms of sensitivity and universality of detection.

ParameterHPLC-UVHPLC with Charged Aerosol Detection (CAD) / Evaporative Light Scattering Detection (ELSD)High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Principle Separation based on polarity, detection based on UV absorbance of chromophores.Separation based on polarity, detection of non-volatile analytes in an aerosol stream.Separation based on polarity, detection based on mass-to-charge ratio of ionized molecules.
Selectivity Moderate; co-eluting impurities with similar UV spectra can interfere.Good; universal detection for non-volatile compounds.Excellent; highly specific detection based on parent and fragment ion masses.
Sensitivity (LOD/LOQ) Typically in the µg/mL range.[1][2]Generally in the high ng/mL to low µg/mL range.High sensitivity, often in the pg/mL to ng/mL range.
Impurity Detection Limited to impurities with a UV chromophore. Lauric acid has weak UV absorbance at low wavelengths.Can detect a wider range of impurities, including those without a chromophore like lauric acid.Can detect and identify a wide range of known and unknown impurities.
Instrumentation Cost Low to moderate.Moderate.High.
Ease of Use Relatively simple and routine.Moderately complex.Complex, requires specialized expertise.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Purity Calculation prep_sample Dissolve Synthetic Lauroyl-L-carnitine Chloride hplc_system Inject into HPLC System (C18 Column, Gradient Elution) prep_sample->hplc_system prep_std Prepare Reference Standard Solutions (Lauroyl-L-carnitine, L-carnitine, Lauric Acid) prep_std->hplc_system uv_detection UV Detection (210 nm) hplc_system->uv_detection chromatogram Obtain Chromatogram uv_detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calc Calculate % Purity peak_integration->purity_calc

Experimental workflow for HPLC purity analysis.

Method_Comparison cluster_attributes Performance Attributes cluster_methods Analytical Methods selectivity Selectivity hplc_uv HPLC-UV selectivity->hplc_uv Moderate hplc_cad HPLC-CAD/ELSD selectivity->hplc_cad Good hplc_ms HPLC-MS/MS selectivity->hplc_ms Excellent sensitivity Sensitivity sensitivity->hplc_uv Low sensitivity->hplc_cad Moderate sensitivity->hplc_ms High cost Cost cost->hplc_uv Low cost->hplc_cad Moderate cost->hplc_ms High ease Ease of Use ease->hplc_uv High ease->hplc_cad Moderate ease->hplc_ms Low

Comparison of analytical methods for purity evaluation.

Conclusion

For routine quality control and purity assessment of synthetic Lauroyl-L-carnitine chloride, HPLC with UV detection offers a reliable and cost-effective solution. The provided experimental protocol can serve as a starting point for method development and validation. However, for more demanding applications requiring higher sensitivity, the ability to detect impurities lacking a chromophore, or the identification of unknown byproducts, more advanced techniques such as HPLC with charged aerosol detection, evaporative light scattering detection, or tandem mass spectrometry should be considered. The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the research or development phase, available instrumentation, and regulatory expectations.

References

Unveiling Metabolic Aberrations: A Comparative Guide to Urinary Acylcarnitine Profiling in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The analysis of urinary acylcarnitine profiles is a powerful, non-invasive tool for investigating mitochondrial dysfunction and inborn errors of metabolism. This guide provides a comparative overview of urinary acylcarnitine profiles in two significant metabolic disorders: Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, a classic fatty acid oxidation disorder (FAOD), and Type 2 Diabetes (T2D), a complex multifactorial metabolic disease. We present supporting data, detailed experimental methodologies for urinary acylcarnitine analysis and alternative diagnostic techniques, and visualizations to elucidate key pathways and workflows.

Data Presentation: Comparative Analysis of Urinary Acylcarnitine Profiles

The following tables summarize the characteristic changes in urinary acylcarnitine concentrations observed in individuals with MCAD deficiency and Type 2 Diabetes compared to healthy controls. It is important to note that while urinary acylcarnitine analysis is a primary diagnostic tool for MCAD deficiency, its role in T2D is still under investigation, with many studies focusing on plasma profiles. The data for T2D is synthesized from multiple sources and represents a general trend.

Table 1: Urinary Acylcarnitine Profile in MCAD Deficiency vs. Healthy Controls

Acylcarnitine SpeciesChain LengthHealthy Controls (μmol/L)MCAD Deficiency (μmol/L)Fold Change (Approx.)
Hexanoylcarnitine (C6)Medium< 1Significantly Elevated> 100x
Octanoylcarnitine (C8)Medium< 1Markedly Elevated> 1000x
Decanoylcarnitine (C10)Medium< 0.5Moderately Elevated> 50x
Decenoylcarnitine (C10:1)Medium< 0.5Moderately Elevated> 50x
Free Carnitine (C0)-VariableOften secondarily decreasedVariable

Note: Concentrations are approximate and can vary based on the individual's metabolic state (e.g., fasting vs. fed) and carnitine supplementation status.

Table 2: General Trends in Urinary Acylcarnitine Profile in Type 2 Diabetes vs. Healthy Controls

Acylcarnitine SpeciesChain LengthHealthy ControlsType 2 DiabetesGeneral Observation
Acetylcarnitine (C2)ShortNormalOften ElevatedReflects alterations in glucose and fatty acid metabolism.
Propionylcarnitine (C3)ShortNormalMay be ElevatedAssociated with branched-chain amino acid metabolism.
Butyrylcarnitine (C4)ShortNormalMay be ElevatedAssociated with branched-chain amino acid metabolism.
Medium-Chain (C6-C12)MediumNormalVariableSome studies report elevations, possibly reflecting incomplete fatty acid oxidation.
Long-Chain (C14-C18)LongNormalGenerally ElevatedIndicative of mitochondrial stress and incomplete long-chain fatty acid oxidation.[1]

Note: The urinary acylcarnitine profile in T2D is more subtle and variable than in FAODs. The changes are often less dramatic and can be influenced by factors such as diet, medication, and disease duration.

Experimental Protocols

Key Experiment: Urinary Acylcarnitine Analysis by Tandem Mass Spectrometry (LC-MS/MS)

This method is the gold standard for the quantitative analysis of acylcarnitines.

1. Sample Preparation:

  • A specific volume of urine, often normalized to creatinine concentration, is used.

  • Stable isotope-labeled internal standards for various acylcarnitines are added to the urine sample to allow for accurate quantification.

  • The sample is then subjected to solid-phase extraction (SPE) to isolate the acylcarnitines from other urinary components.

  • The extracted acylcarnitines are then derivatized, typically by butylation, to improve their chromatographic and mass spectrometric properties.[2]

  • The derivatized sample is dried down and reconstituted in a solvent suitable for injection into the LC-MS/MS system.[2]

2. Liquid Chromatography (LC):

  • The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • The acylcarnitines are separated based on their chain length and polarity using a C8 or C18 reversed-phase column.

  • A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with an additive like formic acid is typically used to achieve separation.

3. Tandem Mass Spectrometry (MS/MS):

  • The separated acylcarnitines from the LC elute directly into the ion source of a tandem mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.

  • The mass spectrometer is operated in a precursor ion scan mode or multiple reaction monitoring (MRM) mode. In the precursor ion scan for m/z 85, the instrument specifically detects all parent ions that fragment to produce the characteristic carnitine fragment ion at m/z 85.

  • For MRM, specific precursor-to-product ion transitions for each targeted acylcarnitine and its internal standard are monitored for highly sensitive and specific quantification.

Alternative/Complementary Diagnostic Methodologies

1. Fatty Acid Oxidation Disorders (e.g., MCAD Deficiency):

  • Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS): This method detects and quantifies organic acids that accumulate due to the metabolic block in FAODs.

    • Sample Preparation: An internal standard is added to a urine sample. The organic acids are extracted from the acidified urine using an organic solvent like ethyl acetate.[3][4] The extract is then dried, and the organic acids are derivatized to make them volatile for GC analysis, commonly through silylation.[4][5]

    • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph, where the organic acids are separated based on their boiling points and interactions with the column. The separated compounds then enter a mass spectrometer, which generates a mass spectrum for each compound, allowing for identification and quantification. In MCAD deficiency, this analysis reveals elevated levels of dicarboxylic acids (C6-C10) and hexanoylglycine.

  • Molecular Genetic Testing (ACADM Gene Sequencing): This is the definitive confirmatory test for MCAD deficiency.

    • DNA Extraction: Genomic DNA is extracted from a patient's blood sample.

    • PCR Amplification: The coding regions and exon-intron boundaries of the ACADM gene are amplified using the polymerase chain reaction (PCR).

    • DNA Sequencing: The amplified PCR products are sequenced using methods like Sanger sequencing or next-generation sequencing to identify disease-causing mutations in the ACADM gene.

2. Type 2 Diabetes:

  • Oral Glucose Tolerance Test (OGTT): This test assesses the body's ability to metabolize glucose.

    • Patient Preparation: The patient is required to fast for at least 8 hours prior to the test. For three days preceding the test, the patient should consume a diet containing at least 150 grams of carbohydrates per day.

    • Procedure: A baseline fasting blood sample is drawn. The patient then drinks a solution containing a standard amount of glucose (typically 75 grams). Blood samples are then collected at specific intervals, most commonly at 2 hours after the glucose load, to measure plasma glucose concentrations.

    • Interpretation: Specific glucose concentration thresholds at the fasting and 2-hour time points are used to diagnose pre-diabetes and diabetes.

Mandatory Visualizations

Fatty_Acid_Beta_Oxidation cluster_mito Mitochondrial Matrix Fatty Acid (in cytoplasm) Fatty Acid (in cytoplasm) Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acid (in cytoplasm)->Fatty Acyl-CoA Acyl-CoA Synthetase Acylcarnitine Acylcarnitine Fatty Acyl-CoA->Acylcarnitine CPT1 Trans-Δ2-Enoyl-CoA Trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->Trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase (e.g., MCAD for C4-C12) Shortened Fatty Acyl-CoA Shortened Fatty Acyl-CoA Fatty Acyl-CoA->Shortened Fatty Acyl-CoA Acylcarnitine->Fatty Acyl-CoA CPT2 L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA Trans-Δ2-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA β-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA β-Ketoacyl-CoA->Acetyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Shortened Fatty Acyl-CoA->Trans-Δ2-Enoyl-CoA MCAD_block MCAD Deficiency Block Accumulation of\nMedium-Chain\nAcylcarnitines Accumulation of Medium-Chain Acylcarnitines MCAD_block->Accumulation of\nMedium-Chain\nAcylcarnitines Acyl-CoA Dehydrogenase\n(e.g., MCAD for C4-C12) Acyl-CoA Dehydrogenase (e.g., MCAD for C4-C12) Acyl-CoA Dehydrogenase\n(e.g., MCAD for C4-C12)->MCAD_block

Caption: Mitochondrial Fatty Acid β-Oxidation Pathway and the site of the MCAD deficiency block.

Acylcarnitine_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Urine Sample Collection Urine Sample Collection Addition of Internal Standards Addition of Internal Standards Urine Sample Collection->Addition of Internal Standards Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Addition of Internal Standards->Solid-Phase Extraction (SPE) Derivatization (Butylation) Derivatization (Butylation) Solid-Phase Extraction (SPE)->Derivatization (Butylation) Dry & Reconstitute Dry & Reconstitute Derivatization (Butylation)->Dry & Reconstitute LC Separation LC Separation Dry & Reconstitute->LC Separation ESI-MS/MS Detection ESI-MS/MS Detection LC Separation->ESI-MS/MS Detection Quantification & Data Analysis Quantification & Data Analysis ESI-MS/MS Detection->Quantification & Data Analysis Clinical Interpretation Clinical Interpretation Quantification & Data Analysis->Clinical Interpretation

Caption: Experimental workflow for urinary acylcarnitine analysis by LC-MS/MS.

Concluding Remarks

Urinary acylcarnitine profiling by LC-MS/MS is an indispensable tool for the diagnosis and monitoring of inborn errors of fatty acid metabolism, such as MCAD deficiency, where it reveals dramatic and specific elevations of medium-chain acylcarnitines. In more complex metabolic diseases like Type 2 Diabetes, the alterations in urinary acylcarnitine profiles are more subtle but provide valuable insights into mitochondrial dysfunction and incomplete substrate oxidation. While not currently a primary diagnostic tool for T2D, ongoing research into these metabolic signatures holds promise for identifying novel biomarkers for disease progression and for monitoring the metabolic effects of therapeutic interventions. The comparison with alternative diagnostic methods highlights that while acylcarnitine profiling provides a functional readout of metabolic pathways, it is often used in conjunction with genetic and other biochemical tests for a comprehensive diagnosis.

References

Safety Operating Guide

Safe Disposal of Lauroylcarnitine Chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and laboratory professionals, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of Lauroylcarnitine chloride, a compound that requires careful handling due to its potential hazards. Adherence to these protocols is essential to minimize risks to personnel and the environment.

I. Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation[1]. One safety data sheet indicates that similar compounds can cause severe skin burns and eye damage. Therefore, stringent safety measures are mandatory during handling and disposal.

Key Safety Data Summary

Hazard ClassificationGHS StatementsPrecautionary Measures
Acute Oral Toxicity H302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P330: Rinse mouth.[1]
Skin Irritation/Corrosion H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Eye Irritation/Damage H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved waste disposal plant. Always adhere to local, regional, and national regulations[2].

1. Personal Protective Equipment (PPE) and Preparation:

  • Before beginning the disposal process, ensure you are wearing appropriate PPE, including chemical-resistant gloves, a lab coat or protective clothing, and safety goggles or a face shield[1][3].

  • Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols[1].

  • Prepare a designated, clearly labeled hazardous waste container. Do not mix this compound with other waste materials.

2. Handling of Unused Product:

  • For unused this compound, keep the chemical in its original container whenever possible.

  • If the original container is damaged, transfer the contents to a suitable, compatible, and properly labeled container for hazardous waste.

3. Managing Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, tubes, or absorbent paper, should be considered contaminated.

  • Place all contaminated materials into the designated hazardous waste container.

4. Accidental Spills:

  • In the event of a spill, prevent the substance from entering drains or water courses[1][2].

  • For liquid spills, use an inert, absorbent material like diatomite or universal binders to contain and collect the spill[1].

  • For solid spills, carefully sweep or shovel the material into a suitable container for disposal. Avoid creating dust[3].

  • Decontaminate the affected area by scrubbing with alcohol[1].

  • All materials used for cleanup must be disposed of as hazardous waste.

5. Final Disposal:

  • Securely close the hazardous waste container.

  • Store the container in a designated, locked-up area until it can be collected by a licensed waste disposal company[1].

  • Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations[1][3].

III. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound for Disposal ppe_check Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe_check is_spill Is it an Accidental Spill? ppe_check->is_spill handle_product Keep in Original or Properly Labeled Container is_spill->handle_product No spill_cleanup Contain and Absorb Spill with Inert Material is_spill->spill_cleanup Yes collect_waste Place Chemical and Contaminated Items in Hazardous Waste Container handle_product->collect_waste decontaminate Decontaminate Spill Area (e.g., with alcohol) spill_cleanup->decontaminate decontaminate->collect_waste storage Store in a Secure, Designated Area collect_waste->storage end Dispose via Approved Waste Disposal Facility storage->end

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lauroylcarnitine chloride
Reactant of Route 2
Reactant of Route 2
Lauroylcarnitine chloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.